molecular formula C10H5ClF3N B1589204 2-Chloro-6-(trifluoromethyl)quinoline CAS No. 78060-56-7

2-Chloro-6-(trifluoromethyl)quinoline

Cat. No.: B1589204
CAS No.: 78060-56-7
M. Wt: 231.6 g/mol
InChI Key: ARKUVZWWEQHTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H5ClF3N and its molecular weight is 231.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKUVZWWEQHTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448110
Record name 2-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78060-56-7
Record name 2-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of a Fluorinated Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-6-(trifluoromethyl)quinoline

This compound is a halogenated heterocyclic aromatic compound that holds significant interest for researchers in medicinal chemistry and materials science.[1][2] As a derivative of quinoline, a structural motif present in numerous natural alkaloids and synthetic drugs, it serves as a versatile building block for the synthesis of more complex molecules.[3][4] The presence of a trifluoromethyl (-CF3) group at the 6-position and a chloro (-Cl) group at the 2-position imparts unique electronic properties and metabolic stability, making it a valuable precursor in drug discovery programs, particularly in the development of anti-cancer, anti-malarial, and anti-inflammatory agents.[3][5]

The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The chlorine atom at the 2-position is a key reactive handle; it acts as an effective leaving group in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups to build molecular diversity.[6][7] This guide provides a comprehensive overview of the core physical properties, analytical characterization, and safe handling of this important chemical intermediate.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are critical for its storage, handling, and application in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 78060-56-7[1][2][8]
Molecular Formula C₁₀H₅ClF₃N[1][2][8]
Molecular Weight 231.60 g/mol [1][8]
Appearance Off-white to white solid/crystalline powder[8][9]
Melting Point 96 to 100 °C[8][9]
Boiling Point 275.4±35.0 °C (Predicted)[9]
Density 1.427±0.06 g/cm³ (Predicted at 20°C)[8][9]
SMILES FC(F)(F)C1=CC=C2N=C(Cl)C=CC2=C1[1]
InChIKey ARKUVZWWEQHTDG-UHFFFAOYSA-N[1]

Analytical Characterization: Ensuring Purity and Identity

Accurate characterization of this compound is essential for its use in research and development, where impurities can lead to ambiguous results or failed syntheses. A multi-technique approach is recommended for comprehensive validation. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.[10][11]

Experimental Protocol: Purity Determination by HPLC-UV

This protocol outlines a standard method for assessing the purity of a this compound sample. The causality behind the chosen parameters is rooted in the compound's aromatic and moderately polar nature. A reverse-phase C18 column is selected for its excellent retention of nonpolar to moderately polar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the effective separation of the main compound from potential impurities with different polarities.

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
  • Sample Solution (1 mg/mL): Prepare a sample solution in the same manner using the batch of material to be tested.
  • Working Solutions: Dilute both stock solutions with acetonitrile to a final concentration of approximately 0.1 mg/mL for analysis.

2. HPLC Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.[10]
  • Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 4.6 mm × 250 mm).[10]
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.[10]
  • Injection Volume: 10 µL.[10]
  • Detection Wavelength: 225 nm (chosen to be near the absorbance maximum for the quinoline scaffold).[10]
  • Column Temperature: 30 °C.

3. Analysis and Data Interpretation:

  • Inject the working standard to determine the retention time of the main peak.
  • Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Spectroscopic Data

While specific spectra for this exact compound are available through specialized databases, general expectations for quinoline derivatives can be described.[12]

  • ¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the protons on the quinoline ring system.

  • ¹³C NMR: The carbon NMR would display signals for the 10 carbons in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (231.60 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Workflow for Compound Validation

The following diagram illustrates a standard workflow for receiving, validating, and using a chemical intermediate like this compound in a research setting. This self-validating system ensures that the material's identity, purity, and concentration are confirmed before it is committed to a synthetic route.

G Workflow: Validation of a Chemical Intermediate cluster_0 Receiving & Documentation cluster_1 Analytical Validation cluster_2 Data Review & Approval A Receive Compound (CAS: 78060-56-7) B Log Batch Number & Review Supplier CoA A->B C Prepare Stock & Working Solutions B->C D Purity Analysis (HPLC) C->D E Structural Verification (NMR, MS) C->E F Analyze Data: Purity > 98%? D->F G Structure Matches Reference Data? E->G H Approve Batch for Use F->H Yes I Quarantine & Reject Batch F->I No G->H Yes G->I No

Caption: A logical workflow for the validation and approval of a new batch of a chemical intermediate.

Safety and Handling

As with all specialized chemical reagents, proper safety precautions are mandatory when handling this compound. Although a specific, comprehensive safety data sheet (SDS) for this exact isomer is not always publicly available, data from closely related quinoline derivatives provide essential guidance.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the solid or its solutions.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9][13]

  • Toxicity: Halogenated aromatic compounds should be treated as potentially harmful. Based on related compounds, hazards may include being harmful if swallowed and causing skin or eye irritation.[14] Always consult the supplier-specific Safety Data Sheet (SDS) before use.

References

A Technical Guide to 2-Chloro-6-(trifluoromethyl)quinoline: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)quinoline, a key heterocyclic building block in modern medicinal chemistry. We delve into its molecular structure, physicochemical properties, and detailed synthetic methodologies. The guide emphasizes the compound's chemical reactivity, particularly the strategic importance of the C2-chloro substituent for nucleophilic substitution, and the electronic influence of the C6-trifluoromethyl group. Furthermore, we explore its applications as a versatile scaffold in the design and synthesis of novel therapeutic agents, supported by relevant case studies. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this important intermediate.

Molecular Identity and Physicochemical Properties

The strategic placement of a reactive chlorine atom and a metabolically stable, electron-withdrawing trifluoromethyl group makes this compound a highly valuable and versatile intermediate in synthetic and medicinal chemistry.

1.1. Chemical Structure and IUPAC Name

The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. The chlorine atom is located at position 2 of the pyridine ring, and the trifluoromethyl group is at position 6 of the benzene ring.

  • IUPAC Name: this compound

Chemical Structure of this compound Figure 1: Chemical Structure of this compound

1.2. Key Identifiers

The following table summarizes the essential identifiers for this compound.

IdentifierValueReference
CAS Number 78060-56-7[1]
Molecular Formula C₁₀H₅ClF₃N[1]
Molecular Weight 231.60 g/mol [1]
SMILES FC(F)(F)c1ccc2c(c1)ccc(n2)Cl[1]
InChIKey ARKUVZWWEQHTDG-UHFFFAOYSA-N[1]
1.3. Physicochemical Properties

While experimental data for properties such as melting and boiling points are not consistently reported in publicly available databases, the properties below are known or predicted. The trifluoromethyl group significantly increases the lipophilicity (logP) of the molecule, a critical parameter in drug design for cell membrane permeability.

PropertyValueNotes
Physical Form Expected to be a solid at room temperature.Based on analogues like 2-chloro-4-(trifluoromethyl)quinoline (mp 39-42 °C).
Melting Point Data not available.[1]
Boiling Point Data not available.[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Sparingly soluble in water.
pKa (Predicted) -2.06 ± 0.50The quinoline nitrogen is weakly basic due to the strong electron-withdrawing effects of the chloro and trifluoromethyl groups.
Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence that first constructs the 2-hydroxyquinoline (quinolin-2-one) core, followed by a chlorination step. The Gould-Jacobs reaction is a classic and reliable approach for this purpose.

2.1. Retrosynthetic Analysis & Mechanistic Considerations

The retrosynthetic strategy involves disconnecting the C2-N1 and C4-C4a bonds of the quinoline ring, leading back to 4-(trifluoromethyl)aniline and a three-carbon electrophilic partner, such as diethyl 2-(ethoxymethylene)malonate. The key steps are:

  • Condensation: Nucleophilic attack of the aniline nitrogen onto the ethoxymethylene malonate.

  • Thermal Cyclization: An intramolecular Friedel-Crafts-type reaction to form the quinolin-2-one ring system. This step is often high-temperature and is the primary ring-forming step.

  • Chlorination: Conversion of the resulting quinolin-2-one (a cyclic amide) to the 2-chloroquinoline using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

2.2. Detailed Experimental Protocol: Gould-Jacobs Approach

This protocol is a self-validating system, where the successful synthesis of the intermediate and final product is confirmed through standard analytical techniques at each stage.

Step 1: Synthesis of Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-(trifluoromethyl)aniline (16.1 g, 100 mmol) and diethyl 2-(ethoxymethylene)malonate (21.6 g, 100 mmol).

  • Reaction: Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the consumption of the aniline.

  • Work-up: Cool the reaction mixture to approximately 60 °C. Add ethanol (50 mL) and allow the mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The product is typically obtained as a white to off-white solid.

Step 2: Synthesis of 6-(Trifluoromethyl)quinolin-2(1H)-one

  • Reaction Setup: Place the dried intermediate from Step 1 into a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask fitted with a high-temperature thermometer and reflux condenser.

  • Thermal Cyclization: Heat the mixture to 240-250 °C. The reaction is typically complete within 30-60 minutes. Monitor for the cessation of ethanol evolution.

  • Work-up: Cool the mixture to below 100 °C and carefully add hexane to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry. The crude 6-(trifluoromethyl)quinolin-2(1H)-one can be used directly in the next step or recrystallized if necessary.

Step 3: Synthesis of this compound

  • Chlorination: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add phosphorus oxychloride (POCl₃, ~5 molar equivalents) to the crude 6-(trifluoromethyl)quinolin-2(1H)-one from Step 2.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The reaction should become a clear, homogenous solution.

  • Work-up (Critical): Cool the reaction mixture to room temperature. With extreme caution and slow, portion-wise addition, pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.

  • Neutralization & Extraction: Once the excess POCl₃ is quenched, neutralize the acidic aqueous solution with a base (e.g., solid NaOH or concentrated NH₄OH) until it is basic (pH > 8). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Spectroscopic and Analytical Characterization

While a comprehensive set of experimentally recorded spectra is not widely available, the structure of this compound allows for a reliable prediction of its key spectroscopic features.

TechniqueExpected FeaturesRationale
¹H NMR 5 signals in the aromatic region (δ 7.5-8.5 ppm). Protons H5 and H7 will show coupling to each other and to the fluorine atoms of the CF₃ group (small J-coupling). H3 and H4 will appear as doublets coupled to each other. H8 will be a downfield doublet.The quinoline ring protons resonate in the typical aromatic region. The electron-withdrawing groups (Cl, CF₃, and ring N) shift all protons downfield compared to benzene.[2]
¹³C NMR 10 distinct carbon signals. C2 (attached to Cl) will be significantly downfield (~150-155 ppm). The CF₃ carbon will appear as a quartet due to C-F coupling.The unique electronic environment of each carbon results in 10 signals. The J(C-F) coupling is a hallmark of fluorinated compounds.
¹⁹F NMR A single, sharp signal around δ -62 to -63 ppm.This chemical shift is characteristic of an aromatic trifluoromethyl group. The absence of adjacent fluorine atoms results in a singlet.[3][4]
Mass Spec (EI) Molecular ion (M⁺) peak at m/z 231. A prominent M+2 peak at m/z 233 with ~1/3 the intensity of the M⁺ peak.The m/z of 231 corresponds to the molecular weight. The M+2 isotope pattern is the definitive signature of a molecule containing one chlorine atom.
Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the predictable reactivity of the C2-chloro group, which serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

4.1. The Influence of Substituents
  • C2-Chloro Group: The chlorine atom is positioned on the electron-deficient pyridine ring and is activated towards nucleophilic attack by the adjacent ring nitrogen.

  • C6-Trifluoromethyl Group: As a powerful electron-withdrawing group, the CF₃ moiety enhances the overall electrophilicity of the quinoline ring system, further facilitating nucleophilic attack at the C2 position. It also offers the advantage of improving the metabolic stability and lipophilicity of derivative compounds, which is highly desirable in drug design.[5]

4.2. Nucleophilic Aromatic Substitution (SₙAr) at the C2-Position

This is the cornerstone reaction for this building block. A wide variety of nucleophiles can be used to displace the chloride, enabling the rapid diversification of the quinoline scaffold to build libraries of potential drug candidates.

SNAr_Reaction start_mol This compound midpoint start_mol->midpoint nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->midpoint product_mol C2-Substituted Quinoline Derivative byproduct HCl midpoint->product_mol Base, Solvent (e.g., K₂CO₃, DMF) midpoint->byproduct

Caption: Key Synthetic Transformation via SₙAr.

Common Nucleophiles and Resulting Structures:

  • Amines (R-NH₂): Leads to 2-aminoquinoline derivatives, a common core in kinase inhibitors and antimalarial agents.

  • Alcohols/Phenols (R-OH): Forms 2-alkoxy/aryloxy-quinolines.

  • Thiols (R-SH): Yields 2-thioether derivatives.

  • Cross-Coupling Reactions: The C-Cl bond can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, although SₙAr is often more straightforward.

Applications in Research and Drug Development

Quinoline-based compounds are privileged structures in medicinal chemistry, with a long history of therapeutic success, from the antimalarial drug quinine to modern fluoroquinolone antibiotics.[6][7] The this compound scaffold provides access to novel chemical space within this important class.

5.1. A Versatile Building Block

The primary application is as an intermediate. By leveraging the SₙAr chemistry described above, medicinal chemists can:

  • Generate Compound Libraries: Quickly synthesize a diverse range of analogues for high-throughput screening.

  • Perform Structure-Activity Relationship (SAR) Studies: Systematically modify the C2-substituent to optimize potency, selectivity, and pharmacokinetic properties (ADME).

  • Introduce Key Pharmacophoric Features: Attach functional groups designed to interact with specific biological targets like enzyme active sites or protein-protein interfaces.

5.2. Case Studies: Analogues in Medicinal Chemistry

While specific drugs based on the exact 2-amino-6-(trifluoromethyl)quinoline scaffold are not broadly marketed, numerous research programs have demonstrated the potential of closely related structures.

  • Antiviral Agents: Derivatives of 2,8-bis(trifluoromethyl)quinolines have been investigated for their ability to inhibit Zika Virus (ZIKV) replication, showing greater potency than the established drug chloroquine.[6]

  • Anticancer Agents: Quinoline derivatives are widely explored as kinase inhibitors, and the introduction of a trifluoromethyl group is a common strategy to enhance potency and metabolic stability.

  • CNS Receptor Antagonists: A novel series of potent antagonists for the Corticotropin-Releasing Factor Receptor Type 1 (CRF₁R), which is implicated in stress and anxiety disorders, was developed from a [6-chloro-2-trifluoromethyl...]-imidazole scaffold, highlighting the utility of this substitution pattern in CNS drug discovery.[8]

  • Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs. Research continues to produce new derivatives, and compounds featuring chloro and trifluoromethyl groups have shown high efficacy against drug-resistant strains of Plasmodium falciparum.[9][10]

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • Hazard Class: Based on similar compounds, it should be treated as toxic if swallowed and an eye irritant.[11]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

References

2-Chloro-6-(trifluoromethyl)quinoline CAS number 78060-56-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)quinoline (CAS: 78060-56-7)

Authored by a Senior Application Scientist

Foreword: Unlocking a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the quinoline nucleus stands as a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds.[1][2] The strategic functionalization of this scaffold is paramount to tuning its properties for specific therapeutic targets. This guide focuses on a particularly valuable derivative: This compound .

The presence of a trifluoromethyl (-CF₃) group, a potent bioisostere for a methyl or ethyl group, dramatically alters the electronic properties, metabolic stability, and lipophilicity of the parent molecule, often enhancing its binding affinity to biological targets.[3] Furthermore, the chlorine atom at the C-2 position serves as a versatile synthetic handle, a reactive site ripe for elaboration through modern cross-coupling methodologies. This combination makes this compound a crucial building block for accessing novel chemical space. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, from fundamental properties to field-proven synthetic protocols, grounded in mechanistic understanding.

Core Molecular Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of successful and reproducible research. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 78060-56-7[4][5][6][7]
Molecular Formula C₁₀H₅ClF₃N[4][5][6][7]
Molecular Weight 231.60 g/mol [4][5][6]
Appearance White powder to Light-red or Brown Solid[7]
Purity Typically ≥95-98%[7]
InChIKey ARKUVZWWEQHTDG-UHFFFAOYSA-N[4]
Storage Store in a tightly closed container at 2-8°C[7]

While specific melting and boiling points are not consistently reported in public databases, the compound is a solid at room temperature.[4] Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through specialized chemical data providers and are essential for verifying material identity and purity before use.[8]

Synthesis Pathway Overview

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing access to the core structure.[9][10] While the precise industrial synthesis of this compound is often proprietary, a common and logical approach involves the cyclization of a suitably substituted aniline precursor followed by chlorination. One such general pathway is the Conrad–Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by high-temperature cyclization and subsequent chlorination.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 4-(Trifluoromethyl)aniline C Intermediate Enaminone A->C + Acid Catalyst (e.g., AcOH) B Ethyl Acetoacetate B->C D 4-Hydroxy-6-(trifluoromethyl) -2-methylquinoline C->D High Temp. (e.g., Dowtherm A) E 2-Chloro-6-(trifluoromethyl) -quinoline D->E POCl₃

Caption: Generalized Conrad-Limpach synthesis pathway for quinoline core.

Chemical Reactivity: The Art of Cross-Coupling

The synthetic utility of this compound lies in the reactivity of its C-2 chloro substituent. This position is electron-deficient, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance.[11][12][13]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for forming biaryl structures. For an electron-deficient and relatively unreactive aryl chloride like our topic compound, the choice of catalyst system is critical. Modern systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are required to facilitate the challenging oxidative addition step.[14]

Expert Insight: The causality behind choosing a ligand like SPhos or XPhos lies in its ability to create a sterically bulky and electron-rich palladium(0) center. This electronic character promotes the oxidative addition of the C-Cl bond, which is the rate-limiting step for aryl chlorides. The bulky nature of the ligand also encourages the final reductive elimination step, preventing catalyst decomposition. The base (e.g., K₃PO₄ or Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[12]

G Start 1. Setup Step1 Add reagents: - this compound - Arylboronic Acid (1.2 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 eq) Start->Step1 Step2 Add anhydrous, degassed solvent (e.g., Toluene/H₂O) Step1->Step2 Step3 Heat under inert atmosphere (e.g., 100-110 °C) Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step5 Aqueous Workup: Dilute with EtOAc, wash with brine Step4->Step5 Step6 Purify via column chromatography Step5->Step6 End 2. Product Step6->End

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), Palladium(II) Acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0-3.0 eq).[14]

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.[14]

  • Heating: Heat the reaction mixture to 100–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[13][14]

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[14]

  • Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-6-(trifluoromethyl)quinoline.[14]

G Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA + Ar-Cl TM Transmetalation Complex OA->TM + Ar'-B(OH)₂ (Base mediated) TM->Pd0 - Ar-Ar' Reductive Elimination RE Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction for forming carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.[11][15] This reaction is instrumental in synthesizing libraries of 2-amino-6-(trifluoromethyl)quinolines for structure-activity relationship (SAR) studies. Similar to the Suzuki coupling, success with an aryl chloride substrate hinges on using a modern catalyst system.[16]

Expert Insight: The catalytic cycle is similar to the Suzuki reaction, but the nucleophile is an amine. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Its role is twofold: first, to deprotonate the amine (or the N-H bond in the intermediate palladium complex) to form the more nucleophilic amide, and second, to facilitate the final reductive elimination step. The choice of ligand (e.g., XPhos) is again driven by the need to accelerate the oxidative addition of the C-Cl bond.[16][17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add Palladium(II) Acetate (0.02 eq) and a bulky phosphine ligand like XPhos (0.04 eq). Add sodium tert-butoxide (1.4 eq).[17]

  • Inert Atmosphere: Seal the tube, and purge with dry nitrogen or argon.

  • Reagent Addition: Add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and anhydrous toluene.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

G Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA + Ar-Cl AmineCoord Amine Coordination OA->AmineCoord + R₂NH AmineCoord->Pd0 - Ar-NR₂ Reductive Elimination (Base mediated) RE Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Applications in Medicinal Chemistry

The quinoline scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs for indications ranging from malaria to cancer.[3] Derivatives of trifluoromethyl-substituted quinolines are actively being investigated for a wide array of therapeutic applications.

  • Antiviral and Antiparasitic Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[2] The trifluoromethyl group is present in the antimalarial drug mefloquine, and researchers have synthesized 2,8-bis(trifluoromethyl)quinoline derivatives that show potent inhibition of Zika virus (ZIKV) replication.[3]

  • Sodium Channel Blockers: In a recent study, quinoline-derived α-trifluoromethyl alcohols were identified as potent antiepileptic and analgesic agents.[18] These compounds were shown to block sodium channels, reducing the inflammatory signals associated with peripheral nerve damage and neuropathic pain.[18]

  • Oncology: 6-Arylquinolines, readily synthesized from chloro-quinolines via Suzuki coupling, have demonstrated significant anticancer activity.[13] Their mechanisms often involve the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[13]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personal safety.

  • Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319/H320), and may cause respiratory irritation (H335).[19]

  • Signal Word: Warning[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19][20][21][22] Handle in a well-ventilated area or a chemical fume hood.[19][21]

  • Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid generation of dust.[20] Wash hands thoroughly after handling.[19][20]

  • First Aid:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[20]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[19]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[19]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature (2-8°C).[20]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its dual-functional nature—a privileged quinoline scaffold enhanced by a trifluoromethyl group and activated by a versatile chloro handle—makes it an exceptionally valuable intermediate. By mastering modern cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently generate diverse libraries of novel molecules for screening in drug discovery and materials science applications. A firm grasp of its properties, reactivity, and safety protocols, as detailed in this guide, empowers scientists to fully leverage its synthetic potential.

References

In-depth Spectroscopic Analysis of 2-Chloro-6-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-6-(trifluoromethyl)quinoline

This compound is a halogenated and fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals. The presence of a chlorine atom at the 2-position provides a reactive handle for further chemical modifications, while the trifluoromethyl group at the 6-position can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of downstream applications. This guide provides a detailed analysis of its NMR, IR, and mass spectrometric data, offering insights into the interpretation of these spectra for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

Experimental Protocol: NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 200-220 ppm is standard.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required. An external reference standard, such as CFCl₃ (0 ppm), is typically used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in CDCl3 with TMS H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR F19_NMR ¹⁹F NMR Prep->F19_NMR Processing Fourier Transform, Phase Correction, Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Analysis Chemical Shift, Coupling Constant, Integration Analysis Processing->Analysis

Spectral Data and Interpretation

While a definitive, publicly available peer-reviewed source containing the complete experimental NMR data for this compound is elusive, data for structurally similar compounds allows for a reliable prediction of the expected spectral features.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the quinoline ring system.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.2 - 8.3dH-8
~ 8.1 - 8.2dH-4
~ 7.9 - 8.0sH-5
~ 7.8 - 7.9dH-7
~ 7.5 - 7.6dH-3
  • Rationale: The protons on the quinoline ring will appear in the typical aromatic region (7.0-8.5 ppm). H-8 is expected to be the most downfield due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing trifluoromethyl group. H-4 and H-3 will appear as doublets due to coupling with each other. H-5 will likely be a singlet or a finely split multiplet. H-7 will be a doublet, coupled to H-8.

¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Assignment
~ 151 - 153C-2
~ 148 - 150C-8a
~ 146 - 148C-6
~ 137 - 139C-4
~ 130 - 132C-8
~ 128 - 130C-4a
~ 125 - 127C-5
~ 124 - 126 (q)-CF₃
~ 122 - 124C-7
~ 121 - 123C-3
  • Rationale: The carbon attached to the chlorine (C-2) will be significantly downfield. The carbon bearing the trifluoromethyl group (C-6) will also be downfield and will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant.

¹⁹F NMR (376 MHz, CDCl₃): The ¹⁹F NMR is a crucial tool for confirming the presence and electronic environment of the trifluoromethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60 to -65s-CF₃
  • Rationale: The chemical shift of a trifluoromethyl group on an aromatic ring typically falls in this range relative to CFCl₃.[1][2] The absence of neighboring fluorine atoms results in a singlet.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Prepare KBr Pellet or use ATR Acquisition Record Spectrum (4000-400 cm⁻¹) Prep->Acquisition Processing Background Subtraction Acquisition->Processing Analysis Identify Characteristic Vibrational Bands Processing->Analysis

Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring and the C-Cl and C-F bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
1600 - 1450StrongC=C and C=N stretching vibrations of the quinoline ring
1350 - 1100StrongC-F stretching vibrations of the -CF₃ group
850 - 750StrongAromatic C-H out-of-plane bending
750 - 650MediumC-Cl stretching
  • Rationale: The aromatic C-H stretches appear above 3000 cm⁻¹. The quinoline ring shows a series of characteristic sharp bands in the fingerprint region. The C-F stretches of the trifluoromethyl group are typically very strong and appear in the 1350-1100 cm⁻¹ region. The C-Cl stretch is found at lower wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and obtaining structural information from fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology:

  • Sample Introduction: The sample can be introduced directly into the ion source, or more commonly, it is coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which produces a molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is a softer ionization technique often used for LC-MS, which typically produces a protonated molecule [M+H]⁺.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation Intro GC or LC Separation Ionization Electron Ionization (EI) or Electrospray (ESI) Intro->Ionization Analysis Mass-to-Charge Ratio (m/z) Detection Ionization->Analysis Data Determine Molecular Ion and Fragmentation Pattern Analysis->Data

Spectral Data and Interpretation

The mass spectrum of this compound will provide its exact molecular weight and clues to its structure through fragmentation.

m/zInterpretation
231/233Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine.
196Loss of a chlorine atom ([M-Cl]⁺).
167Loss of a trifluoromethyl radical ([M-CF₃]⁺).
128Loss of both chlorine and trifluoromethyl groups, corresponding to the quinoline radical cation.
  • Rationale: The molecular weight of this compound is 231.6 g/mol .[3] The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. Common fragmentation pathways involve the loss of the substituents, the chlorine atom and the trifluoromethyl group.

Conclusion: A Unified Spectroscopic Picture

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous characterization of this compound. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen atoms, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the definitive molecular weight and insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic dataset is essential for ensuring the quality and identity of this important chemical building block in research and development.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-(trifluoromethyl)quinoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents.[1][2][3] Understanding its solubility profile in common organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a framework for the systematic presentation of solubility data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to optimize their experimental workflows involving this compound.

Introduction: The Significance of this compound in Research

Quinoline and its derivatives are fundamental scaffolds in the development of pharmaceuticals, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The subject of this guide, this compound, is a valuable intermediate in the synthesis of more complex molecules. The presence of the trifluoromethyl group, a common bioisostere, can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and lipophilicity.

A thorough understanding of the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a key determinant in the early stages of formulation design. This guide aims to provide both a theoretical framework and a practical, field-proven methodology for assessing the solubility of this important compound.

Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first understand its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₅ClF₃N[4]
Molecular Weight 231.604 g/mol [4]
Appearance Off-white to white solid[5]
Melting Point 96 to 100 °C[5]
SMILES FC(F)(F)C1=CC=C2N=C(Cl)C=CC2=C1[4]

The structure of this compound is characterized by a largely aromatic and heterocyclic quinoline core. The presence of a chlorine atom and a trifluoromethyl group significantly increases the molecule's hydrophobicity. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in nonpolar or weakly polar organic solvents and poor solubility in highly polar solvents like water.[6][7]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is based on the widely used shake-flask technique, which is considered a gold standard for solubility determination.

Materials and Equipment
  • This compound (solid)

  • A selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.[8][9][10][11][12]

  • Handle all organic solvents with care, as they may be flammable and/or toxic.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess This compound prep_solvent Add a known volume of solvent to a vial prep_compound->prep_solvent Add to mix Vortex to mix prep_solvent->mix shake Shake at a constant temperature (e.g., 24h) mix->shake centrifuge Allow solid to settle (or centrifuge) shake->centrifuge filter Filter an aliquot of the supernatant centrifuge->filter dilute Dilute the filtrate filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate Compare to std_curve Prepare a standard calibration curve std_curve->calculate

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Vortex the vials for approximately 1 minute to facilitate initial mixing.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifugation can be used to expedite this process.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the aliquot into a clean vial to remove any undissolved solid.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample by HPLC.

    • Generate a calibration curve by plotting the peak area (or height) of the standards against their concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)
Hexane0.125[Experimental Value]
Toluene2.425[Experimental Value]
Dichloromethane3.125[Experimental Value]
Ethyl Acetate4.425[Experimental Value]
Acetone5.125[Experimental Value]
Isopropanol3.925[Experimental Value]
Ethanol4.325[Experimental Value]
Methanol5.125[Experimental Value]

The interpretation of the results should focus on the relationship between the solvent's properties (e.g., polarity, hydrogen bonding capability) and the observed solubility. It is expected that the solubility of this compound will be higher in less polar solvents and lower in more polar, protic solvents.

Conclusion

References

The Trifluoromethyl Group: A Keystone in Amplifying the Biological Orchestra of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy to modulate and enhance its biological activities. This technical guide provides a comprehensive exploration of the multifaceted biological potential of trifluoromethylated quinolines, delving into their anticancer, antimicrobial, and neuroprotective properties. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer a forward-looking perspective on their therapeutic promise. This guide is intended to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and practical insights into this promising class of compounds.

Introduction: The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules can profoundly influence their physicochemical and pharmacological properties. The trifluoromethyl group, in particular, is a bioisostere of the methyl group but imparts unique electronic effects, increased metabolic stability, and enhanced membrane permeability. When appended to the quinoline core, the CF3 group can potentiate existing biological activities or even elicit novel ones, making trifluoromethylated quinolines a fertile ground for drug discovery.[1] This guide will navigate the diverse therapeutic landscapes where these compounds have shown significant promise.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for tumor growth and survival.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A crucial mechanism underlying the anticancer activity of several trifluoromethylated quinolines is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and resistance to apoptosis.[4][5] Trifluoromethylated quinolines can act as potent inhibitors of key kinases within this cascade, such as PI3K and mTOR, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.[3][6] For instance, the quinoline derivative PQQ has been identified as a potent mTOR inhibitor with an IC50 value of 64 nM.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Trifluoromethylated_Quinoline Trifluoromethylated Quinoline Trifluoromethylated_Quinoline->PI3K Inhibition Trifluoromethylated_Quinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethylated quinolines.

Cytotoxicity Against Various Cancer Cell Lines

The anticancer efficacy of trifluoromethylated quinolines has been demonstrated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, highlight their potential as therapeutic candidates.

Compound Class/ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-derived trifluoromethyl alcoholsHuman tumor cells14.14[7]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/ml[8]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Leukemia)43.95 µg/ml[8]
Quinoline-chalcone hybrid (Compound 64)Caco-2 (Colon)2.5[9]
Quinoline-chalcone hybrid (Compound 39)A549 (Lung)1.91[9]
Quinoline-chalcone hybrid (Compound 40)K-562 (Leukemia)5.29[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylated quinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

  • MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Treat_Cells Treat with Trifluoromethylated Quinoline Compounds Incubate_1->Treat_Cells Incubate_2 Incubate 48-72h Treat_Cells->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate 3-4h Add_MTT->Incubate_3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate_3->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability & IC50 Value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of novel therapeutic agents. Trifluoromethylated quinolines have shown considerable promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[11]

Spectrum of Activity

Trifluoromethylated quinolones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[12] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.[11]

Compound/ClassMicroorganismMIC (µg/mL)Reference
Trifluoromethyl-Substituted IsoquinolinesStaphylococcus aureus (MRSA, VRSA)4 - 8[11]
Trifluoromethyl-Substituted IsoquinolinesEnterococcus faecium (VRE)4 - 8[11]
2-sulfoether-4-quinolone derivativeStaphylococcus aureus0.8 µM[12]
2-sulfoether-4-quinolone derivativeBacillus cereus0.8 µM[12]
2-fluoro 9-oxime ketolide and carbamoyl quinolone hybridStreptococcus pneumoniae≤ 0.008[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13]

Methodology:

  • Compound Preparation: Prepare serial dilutions of the trifluoromethylated quinoline compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

  • Inoculation: Inoculate each well containing the serially diluted compound with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[13]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Parkinson's and Alzheimer's pose a significant challenge to modern medicine. Trifluoromethylated quinolines have emerged as a promising class of compounds with neuroprotective potential, primarily through their ability to inhibit monoamine oxidase B (MAO-B).[14]

Mechanism of Action: Inhibition of Monoamine Oxidase B (MAO-B)

MAO-B is an enzyme responsible for the degradation of dopamine in the brain.[14] Inhibition of MAO-B increases dopamine levels, which can alleviate the motor symptoms of Parkinson's disease.[15] Furthermore, MAO-B inhibitors have been shown to possess neuroprotective effects by preventing the formation of toxic dopamine metabolites and reducing oxidative stress.[16][17] Halogenated quinoline derivatives have been identified as potential MAO-A and MAO-B inhibitors.[14]

MAOB_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Neuroprotection Neuroprotective Effects Dopamine->Neuroprotection Increased Levels DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Trifluoromethylated_Quinoline Trifluoromethylated Quinoline Trifluoromethylated_Quinoline->MAOB Inhibition

References

The Enduring Legacy of the Quinoline Core: A Technical Guide to Its Synthesis from Historical Foundations to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of heterocyclic chemistry, profoundly impacting medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. This enduring relevance stems from a rich history of synthetic innovation, beginning in the late 19th century. This technical guide provides an in-depth exploration of the discovery and historical evolution of key substituted quinoline syntheses. We will delve into the mechanistic underpinnings and field-proven insights of classical named reactions such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, Friedländer, and Pfitzinger syntheses. Furthermore, we will traverse the modern landscape of quinoline synthesis, highlighting contemporary advancements that offer enhanced efficiency, safety, and environmental compatibility. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource that bridges foundational knowledge with current state-of-the-art methodologies.

The Dawn of Quinoline Synthesis: The Classical Era

The late 1800s witnessed a surge in the exploration of coal tar, a complex mixture of organic compounds. It was from this industrial byproduct that quinoline was first isolated in 1834.[1] The elucidation of its bicyclic structure, a fusion of benzene and pyridine rings, ignited a quest among chemists to devise laboratory syntheses, liberating its production from the confines of coal tar distillation.[2] This era gave rise to a series of eponymous reactions that remain fundamental to organic chemistry.

The Skraup Synthesis (1880): A Violent but Formative Reaction

Discovered by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a landmark method for producing quinolines.[3][4] The archetypal reaction involves heating an aromatic amine, such as aniline, with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3]

Mechanism and Causality: The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[2][5] The use of ferrous sulfate or boric acid is a critical, field-proven modification to moderate the reaction's vigor.[2][5] The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][6]

  • Michael Addition: The aromatic amine undergoes a 1,4-conjugate (Michael) addition to the acrolein intermediate.[2][6]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline.[2][6]

  • Oxidation: Finally, the dihydroquinoline is oxidized by nitrobenzene (which is reduced to aniline and can re-enter the reaction) to yield the aromatic quinoline product.[2][6]

Diagram: Skraup Synthesis Mechanism

Skraup_Mechanism cluster_react Reactants Aniline + Glycerol H2SO4 H₂SO₄ (conc.) Reactants->H2SO4 Acrolein Acrolein (in situ) Reactants->Acrolein 1,4-Addition Michael_Adduct Michael Adduct H2SO4->Acrolein Cyclization Acid-Catalyzed Cyclization Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline cluster_react cluster_react

Caption: Key stages of the Skraup quinoline synthesis.

Experimental Protocol: Synthesis of 8-Hydroxyquinoline via Skraup Reaction [6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.

  • Addition of Reactants: Slowly add o-aminophenol to the cooled mixture. Subsequently, add o-nitrophenol and a small amount of ferrous sulfate.

  • Heating: Gently heat the mixture. The reaction is exothermic and will become vigorous. If necessary, moderate the reaction by cooling the flask.

  • Reaction Monitoring: After the initial vigorous phase subsides, continue heating and stirring for 2-3 hours. The reaction mixture will darken.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8, with external cooling. 8-hydroxyquinoline will precipitate.

  • Purification: The crude product can be purified by steam distillation.

The Doebner-von Miller Reaction (1881): A Versatile Modification

Shortly after the Skraup synthesis, Oscar Doebner and Wilhelm von Miller developed a related but more versatile method.[7][8] This reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[7][8] A key advantage is the ability to synthesize a wider range of substituted quinolines by varying the α,β-unsaturated carbonyl component.[9]

Mechanism and Causality: The mechanism has been a subject of debate but is generally understood to involve a fragmentation-recombination pathway.[8]

  • Conjugate Addition: The aniline performs a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound.[8]

  • Fragmentation-Recombination: The resulting intermediate can fragment and recombine, which accounts for observed isotope scrambling in labeling studies.[8]

  • Cyclization and Oxidation: An intramolecular electrophilic cyclization onto the aromatic ring occurs, followed by dehydration and oxidation to yield the quinoline product.[10]

Diagram: Doebner-von Miller Reaction Workflow

DVM_Workflow Start Start Mix Mix Aniline, α,β-Unsaturated Carbonyl, and Acid Catalyst Start->Mix Heat Heat Reaction Mixture Mix->Heat Monitor Monitor Progress (TLC) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up and Neutralization Monitor->Workup Complete Isolate Isolate Crude Product Workup->Isolate Purify Purify (Crystallization/Chromatography) Isolate->Purify End End Purify->End

Caption: Generalized workflow for the Doebner-von Miller synthesis.

The Combes Synthesis (1888): Access to 2,4-Disubstituted Quinolines

The Combes synthesis, reported in 1888, provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aromatic amine with a β-diketone.[3][11]

Mechanism and Causality: The reaction proceeds in three main stages:[11][12]

  • Schiff Base Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base intermediate, which tautomerizes to a more stable enamine.[3][11]

  • Annulation: In the rate-determining step, the enamine undergoes an acid-catalyzed intramolecular electrophilic cyclization (annulation).[11]

  • Dehydration: The cyclized intermediate then dehydrates to form the final substituted quinoline product.[11]

The choice of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is crucial for promoting the cyclization and dehydration steps.[3][11]

Experimental Protocol: General Procedure for Combes Synthesis [13]

  • Reaction Setup: Combine the aromatic amine and the β-diketone in a round-bottom flask.

  • Acid Catalyst: Slowly add the acid catalyst (e.g., concentrated H₂SO₄) with cooling.

  • Heating: Heat the reaction mixture to the required temperature for several hours.

  • Work-up: Cool the reaction mixture and pour it onto ice.

  • Neutralization: Carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude product.

  • Purification: Collect the solid by filtration and purify by recrystallization or chromatography.

The Conrad-Limpach-Knorr Synthesis (1887): Temperature-Dependent Regioselectivity

This synthesis involves the reaction of anilines with β-ketoesters.[14][15] A fascinating aspect of this reaction is its temperature-dependent regioselectivity, a key insight for synthetic chemists.

  • Conrad-Limpach Pathway (Lower Temperature): At moderate temperatures, the aniline preferentially attacks the keto group of the β-ketoester, leading to a Schiff base that cyclizes upon heating (often in a high-boiling solvent like mineral oil) to form 4-hydroxyquinolines.[14][15]

  • Knorr Pathway (Higher Temperature): At higher temperatures (around 140 °C), the aniline attacks the ester group, forming a β-keto anilide. This intermediate then cyclizes to yield 2-hydroxyquinolines.[14]

This temperature-controlled selectivity is a powerful tool for directing the synthesis towards the desired isomer.

Diagram: Conrad-Limpach vs. Knorr Pathway

CLK_Selectivity Reactants Aniline + β-Ketoester Low_Temp Lower Temp. Reactants->Low_Temp High_Temp Higher Temp. Reactants->High_Temp Attack_Keto Attack at Keto Group Low_Temp->Attack_Keto Attack_Ester Attack at Ester Group High_Temp->Attack_Ester Product_4OH 4-Hydroxyquinoline (Conrad-Limpach) Attack_Keto->Product_4OH Cyclization Product_2OH 2-Hydroxyquinoline (Knorr) Attack_Ester->Product_2OH Cyclization

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

The Friedländer Synthesis (1882): A Convergent Approach

Discovered by Paul Friedländer, this synthesis is a straightforward and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[16][17][18]

Mechanism and Causality: Two mechanistic pathways are generally proposed:[19]

  • Aldol First: An initial aldol condensation between the two carbonyl reactants is followed by cyclization and dehydration.

  • Schiff Base First: The formation of a Schiff base between the amino group and the carbonyl of the second reactant precedes an intramolecular aldol-type condensation and dehydration.

The reaction can be catalyzed by either acids or bases, providing flexibility in experimental design depending on the substrate's sensitivity.[16][20]

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis [16]

  • Materials: 2-aminoaryl ketone/aldehyde, α-methylene carbonyl compound, acid catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., ethanol, methanol).

  • Procedure: Dissolve the 2-aminoaryl carbonyl and the α-methylene carbonyl compound in the chosen solvent in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of the acid.

  • Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue by recrystallization or column chromatography.

The Pfitzinger Reaction (1886): Synthesis of Quinoline-4-carboxylic Acids

The Pfitzinger (or Pfitzinger-Borsche) reaction is a valuable method for synthesizing substituted quinoline-4-carboxylic acids.[21][22] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[21]

Mechanism and Causality: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[21][22] This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine.[21][22] Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[21][22] The carboxylic acid group can be removed via pyrolysis if desired.[3]

Experimental Protocol: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid [23]

  • Reaction Setup: In a round-bottom flask, dissolve isatin in an aqueous solution of a strong base (e.g., 30% KOH).

  • Reactant Addition: Gradually add acetone to the reaction mixture.

  • Reflux: Reflux the mixture with continuous stirring for several hours (e.g., 24 hours).

  • Work-up: After completion (monitored by TLC), cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol.

The Gould-Jacobs Reaction (1939): A Pathway to 4-Hydroxyquinolines

Reported in 1939, the Gould-Jacobs reaction is a multi-step synthesis for preparing 4-hydroxyquinoline derivatives.[24][25][26] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature cyclization.[24]

Mechanism and Causality: The sequence of reactions is as follows:[24][25]

  • Condensation: The aniline's amino group performs a nucleophilic attack on the electron-deficient double bond of the alkoxymethylenemalonate ester, followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.

  • Thermal Cyclization: This step requires significant thermal energy (often above 250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring. High-boiling solvents like diphenyl ether are traditionally used to achieve these temperatures.[24][27]

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed (saponified) with a base, and subsequent heating leads to decarboxylation, yielding the 4-hydroxyquinoline.[24][25]

Table 1: Comparison of Classical Quinoline Syntheses

Reaction NameYearKey ReactantsTypical ProductKey Features
Skraup 1880Aromatic amine, Glycerol, Oxidizing agentUnsubstituted or simple quinolinesHighly exothermic; requires moderation.[2][5]
Doebner-von Miller 1881Aromatic amine, α,β-Unsaturated carbonylSubstituted quinolinesMore versatile than Skraup.[7][8]
Combes 1888Aromatic amine, β-Diketone2,4-Disubstituted quinolinesAcid-catalyzed cyclization of an enamine.[3][11]
Conrad-Limpach-Knorr 1887Aromatic amine, β-Ketoester4-Hydroxy- or 2-hydroxyquinolinesTemperature-dependent regioselectivity.[14]
Friedländer 18822-Aminoaryl aldehyde/ketone, α-Methylene carbonylSubstituted quinolinesConvergent; acid or base-catalyzed.[16][17]
Pfitzinger 1886Isatin, α-Methylene carbonylQuinoline-4-carboxylic acidsBase-catalyzed; starts with isatin ring-opening.[21][22]
Gould-Jacobs 1939Aniline, Alkoxymethylenemalonate ester4-HydroxyquinolinesMulti-step; requires high-temperature cyclization.[24][25]

Modern Frontiers in Quinoline Synthesis

While the classical named reactions form the bedrock of quinoline synthesis, modern organic chemistry has introduced a plethora of innovations aimed at improving efficiency, safety, and environmental sustainability ("green chemistry").

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including classical quinoline syntheses.[1] By rapidly and efficiently heating the reaction mixture, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes and often improve yields.[1][24][27] This is particularly advantageous for high-energy reactions like the Gould-Jacobs cyclization.[24][27]

Novel Catalysis

The development of new catalytic systems has revolutionized quinoline synthesis.

  • Nanocatalysts: Researchers are exploring the use of nanocatalysts, which offer high surface area and catalytic activity, leading to more efficient and environmentally friendly protocols.[1]

  • Transition-Metal Catalysis: Modern methods often employ transition-metal catalysts (e.g., based on palladium, copper, or cobalt) to facilitate novel C-H activation and annulation strategies, providing access to complex quinoline derivatives under milder conditions.[9]

  • Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts represents a green and highly specific approach. For instance, lipases have been used for condensation steps, and other enzymatic systems are being developed for the synthesis of quinoline derivatives under mild, aqueous conditions.[3]

Green Chemistry Approaches

In addition to microwave synthesis and biocatalysis, other green chemistry principles are being applied:

  • Solvent-Free Reactions: Conducting reactions without a solvent reduces waste and simplifies purification.[16]

  • Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign options like water or ionic liquids is preferred.[3][7]

  • Multi-Component Reactions (MCRs): Reactions like the Doebner synthesis are inherently efficient as they combine multiple reactants in a single step, a hallmark of green chemistry.[28]

Conclusion: An Evolving Legacy

The synthesis of substituted quinolines has evolved remarkably from the forceful and often hazardous methods of the 19th century to the sophisticated, efficient, and environmentally conscious techniques of the 21st. The classical named reactions, born from the ingenuity of chemists like Skraup, Friedländer, and Combes, remain indispensable tools, providing the foundational logic for quinoline construction. Understanding their history, mechanisms, and the rationale behind their experimental conditions is crucial for any scientist in the field.

Today, the focus has shifted towards sustainability, precision, and the rapid generation of molecular diversity for drug discovery pipelines. Modern advancements in catalysis and reaction technology are not replacing the classical methods but rather building upon their legacy, enabling the synthesis of ever more complex and potent quinoline-based molecules. For the modern researcher, a deep appreciation of this historical and mechanistic landscape is the most powerful tool for innovation in the continued exploration of the remarkable quinoline scaffold.

References

An In-Depth Technical Guide to the Reactivity Profile of Chloro and Trifluoromethyl Groups on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of biologically active compounds, from the historic antimalarial quinine to contemporary anticancer agents, underscores its status as a "privileged scaffold."[1] The strategic functionalization of this scaffold is a key endeavor in drug development, enabling the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement.

Among the myriad of possible substituents, the chloro (–Cl) and trifluoromethyl (–CF₃) groups have emerged as particularly impactful. Their introduction onto the quinoline ring profoundly alters its electronic landscape, thereby modulating its reactivity and biological activity. This technical guide provides a comprehensive analysis of the reactivity profiles of chloro- and trifluoromethyl-substituted quinolines, offering insights into their behavior in key synthetic transformations and providing practical guidance for researchers in drug development.

Pillar 1: Electronic Properties and Their Influence on Reactivity

The reactivity of a substituted quinoline is fundamentally governed by the electronic nature of the substituent and its position on the ring. Both the chloro and trifluoromethyl groups are electron-withdrawing, yet they exert their influence through different mechanisms.

The chloro group exerts a dual electronic effect: a deactivating inductive effect (–I) due to its electronegativity, and a weakly activating resonance effect (+R) through its lone pairs.[2] In the context of the electron-deficient quinoline ring, the inductive effect generally dominates, further reducing the electron density of the ring system.

The trifluoromethyl group , on the other hand, is a powerful electron-withdrawing group primarily through a strong inductive effect (–I).[3] Unlike the chloro group, it lacks the capacity for resonance donation. This results in a more pronounced and uniform deactivation of the aromatic system. The significant electron-withdrawing nature of the CF₃ group can be quantified by its Hammett constant (σp = 0.54), which is substantially higher than that of the chloro group (σp = 0.23).[4][5]

These electronic differences have profound implications for the reactivity of the quinoline ring in both nucleophilic and electrophilic substitution reactions.

Pillar 2: Nucleophilic Aromatic Substitution (SNAr) – A Tale of Two Halides

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of haloquinolines, particularly at the 2- and 4-positions, which are activated by the electron-withdrawing quinoline nitrogen.[6][7]

The Chloro Group: A Versatile Leaving Group

The chloro group at the 2- and 4-positions of the quinoline ring is an excellent leaving group in SNAr reactions. The electron-deficient nature of these positions facilitates the initial attack by a nucleophile, forming a resonance-stabilized Meisenheimer intermediate. The subsequent expulsion of the chloride ion restores the aromaticity of the quinoline ring.[6]

Mechanism of SNAr on a Chloroquinoline:

Caption: General mechanism of SNAr on a 4-chloroquinoline.

The reactivity of chloroquinolines in SNAr can be modulated by the presence of other substituents on the ring. Electron-withdrawing groups generally enhance the rate of reaction by further stabilizing the Meisenheimer intermediate, while electron-donating groups have the opposite effect.[8]

The Trifluoromethyl Group: An Activator and a Reactant

When a trifluoromethyl group is present on the quinoline ring, it significantly enhances the reactivity of a chloro group towards SNAr by strongly withdrawing electron density and stabilizing the Meisenheimer intermediate. For instance, in a molecule like 4-chloro-7-trifluoromethylquinoline, the CF₃ group at the 7-position makes the 4-position even more electrophilic and susceptible to nucleophilic attack.

In cases where the trifluoromethyl group is directly attached to the position of substitution, its reactivity as a leaving group is generally poor compared to halogens in typical SNAr reactions. However, under specific conditions, particularly with strong nucleophiles, displacement of a trifluoromethyl group can occur.

Pillar 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of C-C and C-heteroatom bonds.[9][10]

Chloroquinolines as Coupling Partners

Chloroquinolines are viable substrates for a variety of palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the development of advanced catalyst systems with sterically hindered and electron-rich phosphine ligands has enabled their efficient use.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling of a Chloroquinoline:

Suzuki_Workflow start Start: - Chloroquinoline - Boronic Acid - Pd Catalyst & Ligand - Base setup Reaction Setup: - Inert Atmosphere - Degassed Solvent start->setup reaction Heating & Stirring setup->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification end End: - Characterized Product purification->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Cross-Coupling

Direct quantitative comparisons of the reactivity of chloroquinolines versus trifluoromethylquinolines (where the CF₃ group acts as the leaving group) in palladium-catalyzed cross-coupling are not extensively documented. However, based on the principles of oxidative addition, the C-Cl bond is generally more reactive than the C-CF₃ bond in these catalytic cycles. Therefore, for substrates containing both a chloro and a trifluoromethyl group, selective coupling at the chloro-substituted position is typically observed.

The trifluoromethyl group as a substituent on the quinoline ring enhances the reactivity of a chloro group in cross-coupling reactions by increasing the electrophilicity of the carbon-halogen bond, thus facilitating oxidative addition to the palladium catalyst.[11]

Pillar 4: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the quinoline ring is generally more challenging than on benzene due to the electron-deficient nature of the heterocyclic ring. The pyridine ring is highly deactivated, and electrophilic attack typically occurs on the benzene ring, at positions 5 and 8.[12]

Directing Effects of Chloro and Trifluoromethyl Groups

The chloro group , being an ortho-, para-director, will direct incoming electrophiles to positions ortho and para relative to its own position on the benzene ring of the quinoline. However, the overall reactivity will be reduced due to its deactivating inductive effect.[13][14]

The trifluoromethyl group is a strong deactivating group and a meta-director. Its presence on the benzene ring of the quinoline will significantly decrease the rate of electrophilic substitution and direct the incoming electrophile to the meta position.

The interplay between the inherent reactivity of the quinoline nucleus and the directing effects of these substituents can lead to complex product mixtures, and careful optimization of reaction conditions is often necessary to achieve desired regioselectivity.

Data Presentation: A Comparative Overview

Reaction TypeChloro-Substituted QuinolineTrifluoromethyl-Substituted QuinolineKey Considerations
SNAr Good leaving group, especially at C2/C4. Reactivity enhanced by EWGs.Poor leaving group. Strongly activates a neighboring chloro group towards substitution.The position of the substituent and the nature of the nucleophile are critical.
Suzuki Coupling Viable substrate with appropriate catalyst/ligand systems.Generally not used as a leaving group. Enhances reactivity of a chloro group.Catalyst and ligand selection are crucial for achieving good yields with chloroquinolines.
Electrophilic Sub. Deactivating, ortho-, para-director.Strongly deactivating, meta-director.Reactions are generally sluggish and require harsh conditions.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline

This protocol describes the reaction of 4,7-dichloroquinoline with an amine nucleophile.

Materials:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Amine (e.g., butylamine) (1.2 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4,7-dichloroquinoline in ethanol, add the amine.[6]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

Protocol 2: Suzuki-Miyaura Coupling of a Chloroquinoline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloroquinoline with an arylboronic acid.

Materials:

  • Chloroquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Schlenk flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the chloroquinoline, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[11]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[11]

Conclusion

The chloro and trifluoromethyl groups, while both electron-withdrawing, impart distinct and predictable reactivity profiles to the quinoline ring. The chloro group serves as a versatile handle for functionalization through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The trifluoromethyl group, in contrast, primarily acts as a powerful modulator of electronic properties, enhancing the reactivity of other functional groups and often conferring desirable biological properties. A thorough understanding of their individual and comparative reactivities is paramount for the rational design and efficient synthesis of novel quinoline-based therapeutic agents. This guide provides a foundational framework for researchers to navigate the rich and complex chemistry of these important substituted heterocycles.

References

A Technical Guide to the Commercial Sourcing and Quality Evaluation of 2-Chloro-6-(trifluoromethyl)quinoline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-(trifluoromethyl)quinoline (CAS No. 78060-56-7) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the chloro- and trifluoromethyl- substituents, make it a sought-after precursor for a range of high-value compounds, including novel therapeutic agents. This guide provides an in-depth analysis of its commercial availability, offering a framework for researchers, chemists, and procurement specialists to strategically source and qualify this critical reagent. We will navigate the landscape of commercial suppliers, dissect key quality control parameters, and outline best practices for handling and storage, ensuring the integrity and success of downstream applications.

Introduction: The Strategic Importance of this compound

This compound is a substituted quinoline, a class of heterocyclic compounds that form the backbone of numerous natural products and pharmaceuticals.[1] The quinoline scaffold is prominent in drugs such as chloroquine, an established antimalarial agent.[2] The introduction of a trifluoromethyl (-CF3) group at the 6-position and a chlorine atom at the 2-position significantly modulates the molecule's reactivity and biological activity. The -CF3 group can enhance metabolic stability, membrane permeability, and binding affinity, while the 2-chloro substituent provides a reactive handle for nucleophilic substitution, enabling facile diversification of the core structure.

These features make this compound a valuable intermediate in the synthesis of compounds targeting a wide array of diseases, including cancer, malaria, and inflammatory conditions.[3][4] Given its role as a foundational starting material, securing a reliable supply of high-purity material is paramount to the reproducibility and success of research and development programs.

Molecular Structure and Properties

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; mol [pos="0,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11603585&t=l", label=""]; label [pos="0,-1.5!", label="this compound\nCAS: 78060-56-7 | M.W.: 231.60 g/mol ", fontsize=12]; } enddot Caption: Chemical structure and key identifiers for the target compound.

Commercial Availability and Supplier Landscape

The procurement of this compound is supported by a global network of chemical suppliers, ranging from large, multinational corporations to specialized, niche manufacturers. Availability spans from research quantities (milligrams) to bulk scale (kilograms). Below is a comparative summary of prominent suppliers.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥95%Gram to multi-gram scaleOften provides detailed documentation like example CoAs and SDS online.
Fluorochem 98%50 mg to 1 gSpecializes in fluorinated compounds, providing detailed hazard and property data.[5]
AstaTech, Inc. 95%Research quantitiesAvailable through distributors like Sigma-Aldrich.
Tokyo Chemical Industry (TCI) >98.0% (GC)Research to bulk scaleA major global supplier known for a wide catalog of reagents.[6]
Hangzhou Sage Chemical Co. 98%1 g to bulkRepresentative of numerous China-based manufacturers and suppliers.[7]

Disclaimer: This table is not exhaustive and represents a snapshot of the market. Purity and availability are subject to batch-to-batch variation and should always be confirmed with the supplier.

Supplier Qualification and Quality Control: A Scientist's Perspective

Sourcing a chemical is not merely a transaction; it is the first critical step of an experiment. The quality of the starting material dictates the success of all subsequent steps. A low-purity or misidentified reagent can lead to failed reactions, irreproducible results, and significant loss of time and resources.

The Workflow for Qualifying a New Supplier

A systematic approach is essential when evaluating a new source for a critical reagent like this compound.

SupplierQualification cluster_Phase1 Phase 1: Initial Vetting cluster_Phase2 Phase 2: Analytical Verification cluster_Phase3 Phase 3: Approval & Procurement ID_Suppliers Identify Potential Suppliers (Databases, Catalogs) Screen_Docs Screen Documentation (Website, TDS, Example CoA) ID_Suppliers->Screen_Docs Gather Info Request_Sample Request Evaluation Sample (& Lot-Specific CoA) Screen_Docs->Request_Sample Proceed if promising InHouse_QC In-House QC Analysis (NMR, LC-MS, Appearance) Request_Sample->InHouse_QC Receive Compare_Data Compare In-House Data vs. Supplier CoA InHouse_QC->Compare_Data Analyze Decision Data Match? Compare_Data->Decision Approve Approve Supplier & Place Bulk Order Decision->Approve Yes Reject Reject Supplier & Document Issues Decision->Reject No

Deconstructing the Certificate of Analysis (CoA)

The CoA is the single most important document accompanying your reagent. It is a validated report of the specific batch's quality. Do not rely on catalog specifications alone. Always request a lot-specific CoA.

Expert Insight: A purity value of >98% is recommended for applications sensitive to side products, such as late-stage drug development or catalysis research. For initial high-throughput screening, a purity of ≥95% may be acceptable and more cost-effective. The appearance can also be an indicator; while product pages list "Light-red to Brown Solid", significant deviation or a tarry appearance may suggest degradation or impurities.

Overview of Synthetic Accessibility

Understanding the synthesis of this compound provides insight into potential impurities. While specific industrial routes are proprietary, academic literature describes several classic quinoline syntheses that can be adapted, such as the Skraup, Doebner-von Miller, or Combes reactions, followed by chlorination.[8] For example, a common route might involve the cyclization of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone. The final chlorination step, often using reagents like phosphorus oxychloride (POCl₃), must be controlled to prevent over-chlorination or side reactions. Potential impurities could include regioisomers or starting materials from incomplete reactions.

Safe Handling, Storage, and Disposal

Proper handling of this compound is crucial for laboratory safety. Information is consolidated from various supplier Safety Data Sheets (SDS).[5][9][10]

  • Hazard Identification: The compound is typically classified with the following hazard statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[5] The GHS pictogram is typically an exclamation mark (GHS07).[5]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[10]

    • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[9]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[9]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

    • Recommended storage temperature is often refrigerated (2-8°C).

    • Keep away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] Do not allow it to enter drains.

Conclusion

This compound is an indispensable tool for the modern chemist. Its commercial availability from a variety of suppliers facilitates its use in groundbreaking research. However, this accessibility necessitates a rigorous and scientific approach to procurement. By implementing a robust supplier qualification workflow, critically evaluating lot-specific Certificates of Analysis, and adhering to strict safety protocols, researchers can ensure the quality and integrity of their starting materials. This diligence is the foundation upon which reproducible, high-impact science is built.

References

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-6-(trifluoromethyl)quinoline

In the landscape of modern medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[2][3] The strategic incorporation of a trifluoromethyl (-CF₃) group often enhances a molecule's therapeutic potential by increasing its lipophilicity, metabolic stability, and binding affinity to biological targets.[4]

This guide provides a detailed, two-step synthetic pathway to this compound, a key building block for the development of novel pharmaceuticals. This versatile intermediate serves as a starting point for introducing various functionalities at the 2-position via nucleophilic substitution, enabling the rapid generation of compound libraries for drug discovery programs. We will delve into the mechanistic underpinnings of the chosen reactions, provide robust experimental protocols, and emphasize the critical safety considerations necessary for a successful and safe synthesis.

Overall Synthetic Workflow

The synthesis is logically approached in two primary stages: first, the construction of the quinoline core to form a hydroxyquinoline intermediate, followed by a chlorination step to yield the final product. This strategy allows for a modular and reliable synthesis pathway.

G cluster_0 PART 1: Quinoline Core Synthesis cluster_1 PART 2: Chlorination Aniline 4-(Trifluoromethyl)aniline Derivative Intermediate 2-Hydroxy-4-methyl-6-(trifluoromethyl)quinoline Aniline->Intermediate Knorr Synthesis (Acid-Catalyzed Cyclization) Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Intermediate FinalProduct 2-Chloro-4-methyl-6-(trifluoromethyl)quinoline Intermediate->FinalProduct Deoxychlorination POCl3 Phosphorus Oxychloride (POCl3) POCl3->FinalProduct

Caption: High-level workflow for the synthesis of the target quinoline.

Part 1: Synthesis of the 2-Hydroxyquinoline Intermediate via Knorr Synthesis

Principle and Rationale:

The Knorr quinoline synthesis is a classic and effective method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolones).[5] The reaction involves the condensation of an aniline derivative with a β-ketoester. The initial reaction forms a β-anilinoacrylate, which is then cyclized under strong acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid) at elevated temperatures to form the quinolone ring system.[5]

We select this method for its reliability and the directness with which it assembles the core structure from commercially available starting materials. Using 4-(trifluoromethyl)aniline ensures the -CF₃ group is correctly positioned at the 6-position of the resulting quinoline.

Mechanism of Knorr Quinoline Synthesis

The reaction proceeds through two main stages:

  • Anilide Formation: The aniline nitrogen performs a nucleophilic attack on the ester carbonyl of the β-ketoester. This is followed by the elimination of ethanol to form the more stable β-ketoanilide intermediate. This pathway is favored at higher temperatures.

  • Intramolecular Cyclization: In the presence of a strong acid like H₂SO₄, the aryl ring is protonated, activating it for electrophilic attack. The enol form of the anilide then acts as a nucleophile, attacking the activated benzene ring in an intramolecular electrophilic aromatic substitution. Subsequent dehydration and tautomerization yield the final 2-hydroxyquinoline product.

G A 4-(Trifluoromethyl)aniline + Ethyl Acetoacetate B Step 1: Condensation (Heat, ~140°C) A->B C N-(4-(trifluoromethyl)phenyl)-3-oxobutanamide (β-Ketoanilide Intermediate) B->C D Step 2: Cyclization (Conc. H₂SO₄, Heat) C->D E Intramolecular Electrophilic Aromatic Substitution D->E Acid Catalysis F Dehydration & Tautomerization E->F G 2-Hydroxy-4-methyl-6-(trifluoromethyl)quinoline F->G

Caption: Mechanistic steps of the Knorr Synthesis for the quinoline core.

Experimental Protocol: Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)quinoline
ParameterValueRationale / Notes
Starting Materials 4-(Trifluoromethyl)aniline, Ethyl AcetoacetateStoichiometric ratio of 1:1.1. A slight excess of the ketoester ensures complete consumption of the aniline.
Solvent None (Neat Reaction)The reaction is typically run without a solvent to drive the condensation forward at high temperatures.
Cyclization Agent Concentrated Sulfuric AcidA strong protic acid is required to catalyze the intramolecular electrophilic aromatic substitution.
Reaction Temp. Step 1: 130-140°C; Step 2: 100°CHigh temperature is needed for the initial condensation. The cyclization is also thermally promoted but controlled to prevent side reactions.
Reaction Time Step 1: 1 hour; Step 2: 30 minutesMonitored by TLC until starting material is consumed.
Work-up Quenching on ice, neutralization, filtrationCareful, slow addition to ice is critical to manage the exothermic quenching of sulfuric acid. Neutralization precipitates the product.
Expected Yield 75-85%Yield can vary based on the purity of reagents and precise temperature control.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 4-(trifluoromethyl)aniline (10.0 g, 62.1 mmol) and ethyl acetoacetate (8.9 g, 68.3 mmol).

  • Condensation: Heat the mixture in an oil bath at 130-140°C for 1 hour. The mixture will turn into a homogenous, viscous liquid. Allow the reaction to cool to below 60°C.

  • Cyclization: To the cooled reaction mixture, add concentrated sulfuric acid (50 mL) slowly and carefully with stirring. An exotherm will be observed.

  • Heating: Once the addition is complete, heat the mixture to 100°C for 30 minutes. The solution will become dark.

  • Work-up: Allow the flask to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water (approx. 500 mL). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Isolation: Neutralize the acidic slurry by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is ~7. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid in a vacuum oven to afford the desired 2-hydroxy-4-methyl-6-(trifluoromethyl)quinoline.

Part 2: Chlorination of 2-Hydroxyquinoline Intermediate

Principle and Rationale:

The conversion of a 2-hydroxyquinoline to its corresponding 2-chloro derivative is a crucial transformation that activates the molecule for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this deoxychlorination.[6] The reaction is typically performed by heating the substrate in an excess of POCl₃, which often serves as both the reagent and the solvent.[7]

Mechanism of Chlorination with POCl₃:

The mechanism involves the activation of the hydroxyl group (in its lactam tautomeric form) by phosphorylation.

  • Phosphorylation: The oxygen atom of the quinolone carbonyl attacks the electrophilic phosphorus atom of POCl₃, forming a chlorophosphate ester intermediate.

  • Nucleophilic Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C2 position of the quinoline ring.

  • Elimination: This attack leads to the elimination of the phosphate group and re-aromatization of the ring, yielding the 2-chloroquinoline product.[8]

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)quinoline
ParameterValueRationale / Notes
Starting Material 2-Hydroxy-4-methyl-6-(trifluoromethyl)quinolineMust be thoroughly dried to prevent violent reaction of POCl₃ with water.
Reagent/Solvent Phosphorus Oxychloride (POCl₃)Used in excess (5-10 equivalents) to serve as both reagent and solvent, driving the reaction to completion.[7]
Catalyst (Optional) N,N-Dimethylformamide (DMF) or PyridineA catalytic amount can accelerate the reaction, particularly for less reactive substrates.[7][8]
Reaction Temp. 100-110°C (Reflux)Heating is required to overcome the activation energy for the chlorination.
Reaction Time 2-4 hoursMonitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is no longer visible.
Work-up Removal of excess POCl₃, quenching on iceExcess POCl₃ is first removed under reduced pressure. The subsequent quenching must be done with extreme caution.[6][9]
Expected Yield 80-90%High yields are typical for this robust reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a base trap (to neutralize evolved HCl gas), place the dried 2-hydroxy-4-methyl-6-(trifluoromethyl)quinoline (5.0 g, 21.8 mmol).

  • Reagent Addition: In a well-ventilated chemical fume hood, carefully add phosphorus oxychloride (20 mL, ~218 mmol).

  • Heating: Heat the mixture to reflux (approx. 105-110°C) using an oil bath for 3 hours. The solid will dissolve, and the solution will typically darken.

  • Reagent Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).

  • Work-up (CAUTION): Place the flask containing the residual viscous oil in an ice bath. Very slowly and carefully, add crushed ice to the residue piece by piece with stirring. This is a highly exothermic and gas-evolving process. Once the reaction has subsided, add more ice and water to obtain a slurry.

  • Isolation: Basify the acidic slurry to pH 8-9 with a cold, concentrated sodium carbonate or sodium hydroxide solution. The product will precipitate as a solid or oil.

  • Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Best Practices and Safety Precautions

Chemical Hazard Analysis:

  • 4-(Trifluoromethyl)aniline: Toxic and an irritant. Handle with gloves in a fume hood.

  • Concentrated Sulfuric Acid: Severely corrosive. Causes extreme burns. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

  • Phosphorus Oxychloride (POCl₃):

    • Toxicity: Highly toxic by inhalation and ingestion, causing severe burns to the respiratory and digestive tracts.[10] It is also a lachrymator.[11]

    • Corrosivity: Extremely corrosive to skin, eyes, and metals.[11][12] Causes severe, deep burns.

    • Reactivity: Reacts violently with water, alcohols, and bases, releasing heat and toxic, corrosive fumes of hydrogen chloride and phosphoric acid.[13][14]

    • Handling: All manipulations must be conducted in a certified chemical fume hood.[12] Wear heavy-duty gloves (e.g., butyl rubber or neoprene), chemical splash goggles, a face shield, and a lab coat.[14] Ensure an eyewash station and safety shower are immediately accessible.[12]

Procedural Best Practices:

  • Moisture Control: The chlorination step is highly sensitive to moisture. Ensure all glassware is oven-dried and the hydroxyquinoline starting material is anhydrous.

  • Quenching Operations: The quenching of both concentrated H₂SO₄ and POCl₃ are highly exothermic and potentially dangerous. Always add the reaction mixture slowly to a large excess of ice with efficient stirring. Never add water to the reagent.

  • Waste Disposal: POCl₃ waste must be neutralized carefully before disposal according to institutional guidelines. A common method is slow addition to a stirred, cooled solution of sodium bicarbonate.

References

Application Note: Synthesis of Substituted Quinolines via Vilsmeier-Haack Formylation of Acetanilides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The Vilsmeier-Haack reaction, a versatile and powerful tool in organic synthesis, offers an efficient pathway for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] A particularly valuable application of this reaction is the synthesis of 2-chloro-3-formylquinolines from readily available substituted acetanilides.[1][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Vilsmeier-Haack formylation of substituted acetanilides to yield functionalized quinolines, which serve as key intermediates for further chemical transformations.[1][2]

This document will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven experimental protocols, and discuss the influence of substrate electronics on reaction outcomes.

Theoretical Background: The Vilsmeier-Haack Reaction and Quinoline Annulation

The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][5][8] This electrophilic species then attacks an electron-rich aromatic substrate.

In the context of substituted acetanilides, the reaction proceeds through a cascade of transformations. The acetanilide first reacts with the Vilsmeier reagent, not at the aromatic ring, but at the amide oxygen, leading to the formation of an imidoyl chloride. This is followed by the generation of a key intermediate, an N-(α-chlorovinyl)aniline. This enamine is subsequently diformylated at the β-position, followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline product.[9]

Reaction Mechanism Overview:

The generally accepted mechanism for the Vilsmeier-Haack formylation of acetanilides to quinolines is depicted below.

G Acetanilide Substituted Acetanilide Imidoyl_Chloride Imidoyl Chloride Intermediate Acetanilide->Imidoyl_Chloride + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (from DMF + POCl₃) Chlorovinyl_Aniline N-(α-chlorovinyl)aniline Intermediate Imidoyl_Chloride->Chlorovinyl_Aniline Rearrangement Diformylated_Intermediate Diformylated Intermediate Chlorovinyl_Aniline->Diformylated_Intermediate + Vilsmeier Reagent Cyclization Intramolecular Cyclization Diformylated_Intermediate->Cyclization Quinoline 2-Chloro-3-formylquinoline Cyclization->Quinoline Elimination

Figure 1: Proposed reaction mechanism for quinoline synthesis.

Influence of Substituents:

The electronic nature of the substituents on the acetanilide ring plays a crucial role in the success of the reaction.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), enhance the nucleophilicity of the aromatic ring, facilitating the cyclization step and generally leading to good yields. Acetanilides with EDGs at the meta position are particularly effective, often resulting in higher yields and shorter reaction times compared to those with ortho or para substituents.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), deactivate the aromatic ring, making the intramolecular cyclization difficult. Acetanilides bearing strong EWGs often result in poor yields or fail to produce the desired quinoline product altogether.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of substituted 2-chloro-3-formylquinolines.

Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Standard Vilsmeier-Haack Cyclization[11][12]

This protocol is a robust and widely applicable method for the synthesis of 2-chloro-3-formylquinolines from various substituted acetanilides.

Reagents and Materials:

  • Substituted Acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution or 5 M NaOH

  • Ethyl acetate (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-salt bath

  • Heating mantle or oil bath

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Büchner funnel and flask

Procedure:

  • Vilsmeier Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylformamide (DMF, 5 molar equivalents). Cool the flask to 0-5 °C using an ice-salt bath.[10][11]

  • Slowly add phosphorus oxychloride (POCl₃, 5-12 molar equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes.[12] Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add the substituted acetanilide (1 molar equivalent) portion-wise, ensuring the temperature remains controlled.

  • Reaction Heating: After the addition of the acetanilide, slowly raise the temperature of the reaction mixture to 80-90 °C and heat for 4-12 hours.[10][11] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[12] This step hydrolyzes the reaction intermediates and quenches the excess reagents.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or 5 M NaOH until the pH is neutral (pH 7) or slightly basic.[12][13] The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash it thoroughly with cold water, and air-dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate or ethanol, to obtain the pure 2-chloro-3-formylquinoline derivative.[14]

G Start Start Prepare_Vilsmeier Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) Start->Prepare_Vilsmeier Add_Acetanilide Add Substituted Acetanilide Prepare_Vilsmeier->Add_Acetanilide Heat_Reaction Heat Reaction Mixture (80-90°C, 4-12h) Add_Acetanilide->Heat_Reaction TLC_Monitoring Monitor by TLC Heat_Reaction->TLC_Monitoring TLC_Monitoring->Heat_Reaction Incomplete Workup Work-up: Pour onto ice, neutralize with base TLC_Monitoring->Workup Reaction Complete Isolate Isolate Product by Filtration Workup->Isolate Purify Purify by Recrystallization Isolate->Purify End Pure 2-Chloro-3-formylquinoline Purify->End

Figure 2: Experimental workflow for quinoline synthesis.

Protocol 2: Solvent-Free Vilsmeier-Haack Reaction[16][17]

For certain substrates, a solvent-free approach can offer advantages in terms of reduced reaction times and simplified work-up.

Reagents and Materials:

  • Substituted Acetanilide

  • Vilsmeier reagent (prepared as in Protocol 1 or commercially available)

  • Mortar and pestle

  • 5% Sodium thiosulfate solution

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

Procedure:

  • Reaction Setup: In a mortar, place the substituted acetanilide (1 molar equivalent).

  • Add the Vilsmeier reagent (1.5 molar equivalents) to the mortar.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 20-30 minutes.[15][16] The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: Upon completion of the reaction, treat the mixture with a 5% sodium thiosulfate solution.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation: Influence of Substituents on Yield

The following table summarizes typical yields for the Vilsmeier-Haack formylation of various substituted acetanilides, highlighting the impact of electronic effects.

Substituent (Position)Reaction Time (h)Yield (%)Reference
H868[7]
3-OCH₃485
4-OCH₃675
2-CH₃6-865[11]
4-CH₃770
4-Cl1055
4-NO₂-No Product

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the molar excess of the Vilsmeier reagent. For acetanilides with moderately deactivating groups, increasing the reaction temperature or time may be beneficial, but this should be done cautiously to avoid the formation of tarry byproducts.[13]

  • Product Precipitation: The quinoline product should precipitate upon neutralization of the reaction mixture. If no precipitate forms, it may be due to incomplete neutralization or the product being protonated and remaining in solution.[13] Ensure the pH is neutral or slightly basic.

  • Purification Challenges: If recrystallization proves difficult, column chromatography on silica gel is an effective alternative for purification.

Conclusion

The Vilsmeier-Haack reaction of substituted acetanilides is a reliable and versatile method for the synthesis of 2-chloro-3-formylquinolines. These products are valuable building blocks for the development of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. By understanding the reaction mechanism and the influence of substituents, researchers can effectively utilize this powerful transformation to access a wide range of functionalized quinolines.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aryl-6-(trifluoromethyl)quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and valuable photophysical properties. The introduction of a trifluoromethyl group at the 6-position significantly modulates the electronic properties, lipophilicity, and metabolic stability of the quinoline core, making it an attractive building block for drug discovery. Furthermore, the arylation of the 2-position of the quinoline ring opens up vast chemical space for the exploration of structure-activity relationships (SAR).

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds, offering mild reaction conditions, high functional group tolerance, and broad substrate scope. This application note provides a comprehensive guide for the successful Suzuki-Miyaura coupling of 2-Chloro-6-(trifluoromethyl)quinoline with a variety of aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of this transformation, provide optimized, step-by-step protocols, and offer insights into overcoming potential challenges associated with this specific substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization.

The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The electron-withdrawing nature of the trifluoromethyl group can influence the electron density at the C2 position, affecting the rate of this step.

  • Transmetalation: The resulting Pd(II) complex reacts with a boronic acid, which is activated by a base. The organic moiety from the boron atom is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) (Ar = Quinoline) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (R = Aryl from Boronic Acid) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (2-Aryl-6-(trifluoromethyl)quinoline) Reductive_Elimination->Product Ar-Cl This compound Ar-Cl->Oxidative_Addition R-B(OH)2 Ar'B(OH)2 + Base R-B(OH)2->Transmetalation G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base B Add Anhydrous Solvent (e.g., Toluene/H₂O or Dioxane) A->B C Heat under Inert Atmosphere (Conventional or Microwave) B->C D Monitor Reaction Progress (TLC or LC-MS) C->D E Cool and Dilute with Organic Solvent & Water D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Buchwald-Hartwig amination of 2-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 2-Chloro-6-(trifluoromethyl)quinoline

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] Traditional methods for creating these bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The Buchwald-Hartwig reaction elegantly overcomes many of these limitations, enabling the coupling of a wide array of amines with aryl halides and pseudohalides under relatively mild conditions.[3]

This guide focuses on a particularly relevant and challenging application: the amination of this compound. This substrate is of significant interest in drug discovery, as the quinoline scaffold is a privileged structure in medicinal chemistry, and the trifluoromethyl (-CF3) group can enhance metabolic stability and binding affinity.[4] However, the electronic properties of this substrate—namely the electron-deficient nature of the quinoline ring, the presence of the strong electron-withdrawing -CF3 group, and the relative inertness of the C-Cl bond—present specific challenges that necessitate careful optimization of the reaction conditions.[5][6]

As a Senior Application Scientist, this document provides not just a protocol, but a comprehensive guide grounded in mechanistic principles and field-proven insights to empower researchers to successfully navigate the complexities of this transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. The reaction begins with a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[7] The cycle proceeds through three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Catalyst Regeneration L-Pd(0) product Ar-NR'R'' Product amido_complex->product Reductive Elimination reagents Ar-X (2-Chloro-6-(CF3)quinoline) amine HNR'R'' + Base catalyst_regen L-Pd(0)

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition : The active L-Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10]

  • Reductive Elimination : The final step involves the formation of the desired C-N bond, releasing the aminated quinoline product and regenerating the active L-Pd(0) catalyst, which can then re-enter the cycle.[1]

Reaction Components: A Deep Dive into Experimental Choices

The success of this reaction is highly dependent on the judicious selection of each component. The specific nature of this compound as a challenging substrate makes these choices critical.

ComponentRole & Key ConsiderationsRecommended Choices
Aryl Halide This compound : An electron-deficient heteroaromatic chloride. The C-Cl bond is stronger than corresponding C-Br or C-I bonds, making oxidative addition more difficult.[6] The trifluoromethyl group further withdraws electron density.N/A (Substrate)
Amine Nucleophile : Can be a primary or secondary aliphatic or aromatic amine. Stoichiometry is typically 1.1-1.5 equivalents. Using ammonia equivalents like benzophenone imine can be effective for synthesizing primary amines.[9]Aliphatic amines (e.g., morpholine, piperidine), Anilines
Palladium Source Precatalyst : Provides the active Pd(0) species. Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction.[7] Pre-formed Pd(0) sources like Pd₂(dba)₃ are also widely used. Modern precatalysts (e.g., G3/G4) incorporate the ligand for enhanced stability and activity.Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3, RuPhos Pd G4
Ligand Catalyst Activation & Stabilization : Crucial for facilitating oxidative addition and reductive elimination. For aryl chlorides, bulky, electron-rich biaryl monophosphine ligands are essential to promote the challenging oxidative addition step and prevent catalyst decomposition.[8][11]XPhos, RuPhos, BrettPhos, DavePhos
Base Amine Deprotonation : Must be strong enough to deprotonate the amine (or the palladium-amine complex) but not so harsh as to cause substrate or product degradation.[5] Strong, non-nucleophilic bases are typically required. The choice of base is highly context-dependent and can be influenced by the solvent.[12][13]Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)
Solvent Reaction Medium : Must solubilize all components and be stable at the required reaction temperature. Aprotic, non-polar, or polar aprotic solvents are preferred. It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.[5]Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)

Experimental Protocol: Amination with Morpholine

This protocol provides a representative procedure for the coupling of this compound with morpholine. It should be adapted based on the specific amine and catalyst system being used.

Reagents and Equipment:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Workflow Diagram:

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.044 equiv), and NaOtBu (1.4 equiv).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition : Through the septum, add anhydrous, degassed toluene to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl chloride. Finally, add morpholine (1.2 equiv) via syringe.

  • Heating and Monitoring : Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[5]

  • Work-up : Once the starting material is consumed (typically 4-24 hours), remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by carefully adding water.

  • Extraction : Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product, 2-morpholino-6-(trifluoromethyl)quinoline.[14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently strong base.3. Poor solubility of reagents.[5]4. Reaction temperature too low.1. Ensure all reagents are pure and solvents are anhydrous/degassed. Use a precatalyst.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).3. Try a different solvent (e.g., dioxane instead of toluene).4. Increase the reaction temperature in increments of 10 °C.
Formation of Side Products 1. Hydrodehalogenation (replacement of -Cl with -H): Can occur with primary amines or if the reaction is heated for too long.[1]2. Double Arylation (with primary amines): The product amine reacts with another molecule of aryl chloride.1. Screen different ligands; sometimes a bulkier ligand can minimize this side reaction.[5] Reduce reaction time.2. Use a larger excess of the primary amine or use an ammonia surrogate.[9]
Catalyst Decomposition Catalyst turns black (palladium black). This can be caused by impurities, oxygen, or water.Ensure the reaction is run under a strictly inert atmosphere with anhydrous, degassed solvents. Purify starting materials if necessary.
Difficulty in Purification Residual catalyst, ligands (or their oxides), and dibenzylideneacetone (dba) can complicate purification.Filter the cooled reaction mixture through a pad of Celite before the aqueous work-up to remove some insoluble palladium species.[14] Optimize chromatography conditions carefully.

References

Application Note: Palladium-Catalyzed C-N Bond Formation Using 2-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-N Coupling with an Electron-Deficient Heterocycle

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The ability to precisely install amino functionalities onto this heterocyclic system is of paramount importance for the modulation of pharmacological properties. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile methodology for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution.[1]

This application note provides a comprehensive guide to the palladium-catalyzed amination of 2-chloro-6-(trifluoromethyl)quinoline, a particularly challenging substrate. The presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 6-position, coupled with the inherent electron-deficient nature of the quinoline ring, significantly deactivates the C-Cl bond at the 2-position towards oxidative addition to the palladium(0) catalyst. This guide will delve into the mechanistic considerations, strategic selection of catalytic components, and detailed protocols to overcome these challenges and achieve efficient C-N bond formation.

Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle

A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through a series of well-defined steps:

  • Formation of the Active Pd(0) Catalyst: The reaction is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species, or by the direct use of a palladium(0) source.

  • Oxidative Addition: The electron-rich Pd(0) catalyst undergoes oxidative addition into the aryl-chloride bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for electron-deficient aryl chlorides.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequent deprotonation by a strong, non-nucleophilic base generates a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylquinoline product, regenerating the active Pd(0) catalyst and completing the cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_complex L-Pd(II)(Ar)(Cl) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord R₂NH PdII_Amine [L-Pd(II)(Ar)(Cl)(R₂NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido - Base-H⁺, -Cl⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Substrate Ar-Cl Amine R₂NH sub This compound prod 2-Amino-6-(trifluoromethyl)quinoline Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Add_Reagents Add Pd Precatalyst, Ligand, and Base Setup->Add_Reagents Add_Substrates Add this compound and Amine in Solvent Add_Reagents->Add_Substrates Reaction Heat and Stir (e.g., 80-110 °C) Add_Substrates->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quench, Extract) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes & Protocols: 2-Chloro-6-(trifluoromethyl)quinoline as a Cornerstone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the quinoline framework stands out as a "privileged scaffold," a structural motif consistently found in a multitude of FDA-approved therapeutics.[1] Its rigid, bicyclic aromatic system provides an excellent platform for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets.[2][3][4] Quinoline derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][5]

The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of contemporary medicinal chemistry. The CF₃ group can significantly enhance a molecule's metabolic stability, increase its lipophilicity to improve membrane permeability, and modulate its electronic properties to enhance binding affinity with target proteins.[5][6]

The molecule 2-chloro-6-(trifluoromethyl)quinoline represents a powerful convergence of these two strategic elements. It is a versatile building block offering two distinct points for chemical modification:

  • The C2-Chloro Group: An excellent leaving group and a handle for a wide array of cross-coupling and substitution reactions.

  • The 6-Trifluoromethyl Group: A powerful electron-withdrawing group that not only imparts favorable pharmacokinetic properties but also activates the quinoline ring for specific chemical transformations.

This guide provides an in-depth exploration of the reactivity of this compound and details field-proven protocols for its application in the synthesis of novel chemical entities for drug discovery.

Chemical Properties and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its structural features. The nitrogen atom within the quinoline ring and the potent electron-withdrawing trifluoromethyl group at the C6 position synergistically reduce the electron density of the entire aromatic system. This electronic pull renders the C2 position, where the chloro substituent is located, highly electrophilic and exceptionally susceptible to two major classes of reactions critical to medicinal chemistry.

PropertyValue
Molecular Formula C₁₀H₅ClF₃N
Molecular Weight 231.60 g/mol [7]
Reactivity Hotspot C2-Chloro position
Key Reaction Types Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr)

Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, enabling the synthesis of 2-aryl- and 2-heteroaryl-substituted quinolines. These motifs are prevalent in kinase inhibitors and other targeted therapies. While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts, modern catalyst systems utilizing bulky, electron-rich phosphine ligands have made these transformations highly efficient.[8][9]

Causality Behind the Protocol:

The selection of a palladium catalyst paired with a specialized ligand like SPhos or XPhos is critical. These ligands promote the oxidative addition of the less reactive C-Cl bond to the Pd(0) center, which is often the rate-limiting step. A base, such as potassium phosphate, is required to activate the boronic acid for the transmetalation step. A mixed solvent system like dioxane/water facilitates the dissolution of both organic and inorganic reagents.[8][10]

General Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6-(trifluoromethyl)quinoline
ParameterDetails
Catalyst System [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Base Potassium Carbonate (K₂CO₃)
Solvent 1,4-Dioxane / Water (4:1)
Temperature 90 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

  • Solvent Addition: Add 5 mL of degassed 4:1 1,4-dioxane/water via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[10]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.[9]

Suzuki_Catalytic_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Cl)L2 B->C D Transmetalation (R-B(OH)2 / Base) C->D E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G H Ar-Cl (Substrate) H->B

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Application II: Palladium-Catalyzed Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is fundamental to drug design. The Buchwald-Hartwig amination reaction provides a powerful and general method for forming carbon-nitrogen bonds, enabling the synthesis of a vast array of 2-aminoquinoline derivatives from this compound.[11] These products are key intermediates for compounds targeting a range of diseases.

Causality Behind the Protocol:

This reaction requires a palladium catalyst, a specialized ligand, and a strong, non-nucleophilic base. The choice of ligand (e.g., XPhos) is crucial for facilitating the reductive elimination step that forms the C-N bond. A strong base like sodium tert-butoxide is necessary to deprotonate the amine nucleophile, forming the active amide species for the catalytic cycle. The reaction must be conducted under strictly anhydrous and anaerobic conditions as the catalyst and base are sensitive to air and moisture.

Detailed Experimental Protocol: Synthesis of N-Morpholinyl-6-(trifluoromethyl)quinoline
ParameterDetails
Catalyst System Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) with XPhos ligand
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene (anhydrous)
Temperature 100 °C (Reflux)
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strong stream of argon, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature and quench carefully with water. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 2-aminoquinoline derivative.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_purification Workup & Purification prep1 Add Pd Catalyst & Ligand prep2 Add Base (NaOtBu) prep1->prep2 react1 Add Anhydrous Solvent prep2->react1 Transfer to Reaction Vessel react2 Add Chloroquinoline & Amine react1->react2 react3 Heat to 100°C react2->react3 workup1 Quench & Extract react3->workup1 After Reaction Completion workup2 Dry & Concentrate workup1->workup2 workup3 Column Chromatography workup2->workup3

Caption: Experimental workflow for Buchwald-Hartwig amination.

Core Application III: Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, the highly electron-deficient nature of the this compound ring allows for direct displacement of the chloride without the need for a metal catalyst.[12][13] This Nucleophilic Aromatic Substitution (SNAr) pathway is an atom-economical and often cost-effective method for introducing alkoxides, thiolates, and some amines.

Causality Behind the Protocol:

The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-poor C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The stability of this intermediate is enhanced by the electron-withdrawing quinoline nitrogen and CF₃ group. Subsequent elimination of the chloride ion re-aromatizes the ring and yields the substituted product.[12]

Detailed Experimental Protocol: Synthesis of 2-Methoxy-6-(trifluoromethyl)quinoline
ParameterDetails
Nucleophile Sodium Methoxide (NaOMe)
Solvent Methanol (MeOH) or DMF
Temperature 65 °C (Reflux)
Atmosphere Air (inert atmosphere not strictly required but good practice)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and dissolve it in methanol (10 mL).

  • Reagent Addition: Add a solution of sodium methoxide (1.5 mmol, 1.5 equiv, e.g., from a 25 wt% solution in methanol or freshly prepared from sodium metal and methanol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir. Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.

  • Workup: Cool the reaction to room temperature. Neutralize the excess base with a few drops of acetic acid. Remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. If necessary, purify by column chromatography.

Caption: The addition-elimination mechanism of SNAr.

Pharmacological Relevance of Derived Scaffolds

The synthetic versatility of this compound allows access to a wide range of molecular architectures with significant therapeutic potential.

  • Anticancer Agents: Many quinoline derivatives function as kinase inhibitors, and the 2-amino and 2-aryl scaffolds are key pharmacophores in this area.[2][14] Trifluoromethylated quinoline alcohols have also been identified as potent anticancer agents.[15]

  • CNS-Active Agents: The core structure has been used to develop potent antagonists for receptors involved in neurological disorders, such as the corticotropin-releasing factor receptor type 1 (CRF1R).[16]

  • Antimalarial and Antiviral Compounds: The quinoline nucleus is famous for its role in antimalarial drugs like mefloquine, which notably contains two CF₃ groups.[5] This scaffold continues to be explored for activity against various parasites and viruses.[17]

  • Analgesics and Anticonvulsants: Novel quinoline-derived trifluoromethyl alcohols have been discovered to act as sodium channel blockers, demonstrating both antiepileptic and analgesic properties in preclinical models.[18]

By leveraging the protocols described herein, researchers can efficiently generate libraries of novel compounds based on the 2,6-disubstituted quinoline core for screening and optimization in a diverse range of therapeutic programs.

References

Synthesis of 2-Amino-6-(Trifluoromethyl)quinoline Derivatives: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and optimized protocol for the synthesis of 2-amino-6-(trifluoromethyl)quinoline derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The primary synthetic strategy employs the Friedländer annulation, a classic and versatile method for quinoline synthesis.[1][2][3] This document provides a step-by-step methodology, explains the underlying chemical principles, and offers insights into reaction optimization and product characterization. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[4][5][6] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[5][7] Consequently, 2-amino-6-(trifluoromethyl)quinoline derivatives are highly sought-after targets in drug discovery programs.[8]

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, provides a direct and efficient route to construct the quinoline core.[1][2][3] This application note will focus on a specific adaptation of this reaction for the synthesis of the title compounds.

The Synthetic Approach: Friedländer Annulation

The cornerstone of this protocol is the acid-catalyzed Friedländer annulation. The reaction involves the condensation of 2-amino-5-(trifluoromethyl)benzaldehyde with a suitable ketone possessing an α-methylene group.

Reaction Scheme:

Mechanistic Insights

The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are generally initiated by either acid or base catalysis.[1][2]

  • Aldol Condensation Pathway: The reaction begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone.[1][9] This is followed by a cyclization and subsequent dehydration to form the quinoline ring.

  • Schiff Base Formation Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the benzaldehyde and the carbonyl group of the ketone.[1][10] This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to yield the final quinoline product.

Under acidic conditions, the catalyst protonates the carbonyl oxygen of both reactants, activating them towards nucleophilic attack and facilitating both the initial condensation and the final dehydration steps.[2]

Experimental Workflow and Protocol

General Workflow Diagram

The following diagram illustrates the key stages of the synthesis, purification, and characterization process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent Preparation & Weighing Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Mixing Reactant Mixing & Catalyst Addition Setup->Mixing Heating Heating & Reflux Mixing->Heating Monitoring TLC Monitoring Heating->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS

Caption: Workflow for the synthesis and analysis of 2-amino-6-(trifluoromethyl)quinoline derivatives.

Materials and Reagents
ReagentCAS NumberMolecular FormulaKey Properties
2-Amino-5-(trifluoromethyl)benzaldehyde349-63-3C₈H₆F₃NOStarting material
Acetone67-64-1C₃H₆OReactant, provides the C2 and C3 atoms of the quinoline
p-Toluenesulfonic acid monohydrate (p-TsOH)6192-52-5C₇H₁₀O₄SAcid catalyst
Toluene108-88-3C₇H₈Reaction solvent
Ethyl acetate141-78-6C₄H₈O₂Extraction solvent
Saturated sodium bicarbonate solutionN/ANaHCO₃ (aq)For neutralization
BrineN/ANaCl (aq)For washing
Anhydrous sodium sulfate7757-82-6Na₂SO₄Drying agent
Silica gel (230-400 mesh)7631-86-9SiO₂Stationary phase for chromatography
Step-by-Step Synthesis Protocol

Safety First: This procedure involves handling flammable liquids and potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-(trifluoromethyl)benzaldehyde (1.0 mmol, 1.0 eq).

    • Add toluene (20 mL) as the solvent.

    • Add acetone (1.2 mmol, 1.2 eq).

  • Catalyst Addition and Reaction:

    • Add p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 eq) to the flask. The use of an acid catalyst is more effective than base catalysts for the Friedländer annulation.[14]

    • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).[15]

    • The reaction is typically complete within 3-6 hours, indicated by the consumption of the starting aldehyde.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction by washing with a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[15]

    • Elute with a gradient of hexane and ethyl acetate to isolate the pure 2-amino-6-(trifluoromethyl)quinoline derivative.

Characterization of the Final Product

The structure and purity of the synthesized 2-amino-6-(trifluoromethyl)quinoline derivative should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.[16][17] The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring and the amino group. The ¹³C NMR will confirm the carbon framework of the molecule.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the N-H stretching of the amino group.[18]

Expected Spectroscopic Data for a Representative Derivative: (Note: Specific shifts will vary depending on the ketone used)

  • ¹H NMR (DMSO-d₆): Signals in the aromatic region (δ 7.0-8.5 ppm), a singlet for the amino protons (δ ~6.5 ppm), and signals corresponding to the substituent at the 2-position.

  • ¹³C NMR (DMSO-d₆): Resonances for the quinoline carbons, with the trifluoromethyl carbon appearing as a quartet due to C-F coupling.

  • Mass Spec (ESI+): [M+H]⁺ peak corresponding to the calculated molecular weight.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions.Increase reaction time and monitor by TLC. Ensure reagents are pure and dry. Consider screening other acid catalysts like trifluoroacetic acid or Lewis acids.[1]
Impure Product Formation of byproducts; inefficient purification.Optimize the eluent system for column chromatography. Recrystallization from a suitable solvent system can also be attempted.
Reaction Stalls Inactive catalyst; insufficient temperature.Use fresh catalyst. Ensure the reaction is maintained at the reflux temperature of the solvent.
Regioselectivity Issues Use of an unsymmetrical ketone.For unsymmetrical ketones, regioselectivity can be a challenge. Consider using a specific amine catalyst or an ionic liquid as the reaction medium to control the outcome.[15]

Safety and Handling Precautions

  • Trifluoromethylated Compounds: Handle with care, as fluorinated compounds can have unique toxicological profiles.[12] Ensure all handling is done in a well-ventilated area.[11][19]

  • Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.[13]

  • Acids: p-Toluenesulfonic acid is corrosive. Avoid skin and eye contact.[20]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-amino-6-(trifluoromethyl)quinoline derivatives via the Friedländer annulation. By following the outlined procedures for synthesis, purification, and characterization, researchers can efficiently access these valuable compounds for further investigation in drug discovery and development programs. The provided insights into the reaction mechanism and troubleshooting will aid in the successful implementation and optimization of this synthetic route.

References

Application of 2-Chloro-6-(trifluoromethyl)quinoline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an excellent pharmacophore for targeting ATP-binding sites in protein kinases.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival.[4][5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important families of drug targets.[1][4]

2-Chloro-6-(trifluoromethyl)quinoline has emerged as a particularly valuable and versatile starting material for the construction of potent and selective kinase inhibitors. The chlorine atom at the 2-position serves as a reactive handle for introducing diverse functionalities via cross-coupling or substitution reactions, while the trifluoromethyl group at the 6-position profoundly influences the molecule's physicochemical and pharmacological properties.

The Role of the 6-(Trifluoromethyl) Group: A Key Modulator of Bioactivity

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance a molecule's therapeutic potential.[6] Its strong electron-withdrawing nature and high lipophilicity impart several advantageous properties to the final kinase inhibitor.

  • Enhanced Metabolic Stability: The -CF3 group can block sites of oxidative metabolism, increasing the drug's half-life and bioavailability.[6]

  • Increased Lipophilicity: This property can improve a molecule's ability to cross cellular membranes, leading to better cell permeability and target engagement.[6]

  • Modulation of Basicity: The electron-withdrawing effect of the -CF3 group lowers the pKa of the quinoline nitrogen, which can be critical for optimizing interactions within the kinase hinge region and improving oral absorption.

  • Improved Binding Affinity: The -CF3 group can engage in specific interactions with the target protein, such as dipole-dipole or hydrophobic interactions, thereby increasing the inhibitor's potency.[6][7]

PropertyInfluence of 6-CF3 Group
Metabolic Stability Increased
Lipophilicity (Hansch π) Increased (+0.88)[6]
Quinoline Nitrogen pKa Decreased
Binding Affinity Potentially Increased
Cell Permeability Potentially Improved

Core Synthetic Strategies: Functionalizing the Quinoline Scaffold

The reactivity of the C2-chlorine atom is central to the utility of this compound. It enables the creation of diverse libraries of compounds through two primary, highly reliable synthetic routes: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds.[8][9] This reaction is particularly effective for coupling primary or secondary amines to the 2-position of the quinoline core, a key step in the synthesis of many kinase inhibitors that feature a 2-aminoquinoline hinge-binding motif.[10][11][12]

G

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Application Protocol: Synthesis of a 2-(Arylamino)-6-(trifluoromethyl)quinoline Derivative

This protocol describes a representative Buchwald-Hartwig amination for the synthesis of a potential kinase inhibitor precursor.

Objective: To synthesize N-(3-hydroxyphenyl)-6-(trifluoromethyl)quinolin-2-amine, a scaffold common in PI3K and other kinase inhibitors.

Reaction Scheme:

Materials:

ReagentM.W.AmountMoles (mmol)Eq.
This compound219.591.00 g4.551.0
3-Aminophenol109.130.55 g5.011.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7241.7 mg0.0450.01
XPhos476.6565.1 mg0.1360.03
Sodium tert-butoxide (NaOtBu)96.100.61 g6.371.4
Toluene (anhydrous)-20 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 4.55 mmol), 3-aminophenol (0.55 g, 5.01 mmol), Pd₂(dba)₃ (41.7 mg, 0.045 mmol), XPhos (65.1 mg, 0.136 mmol), and sodium tert-butoxide (0.61 g, 6.37 mmol).

    • Rationale: The palladium catalyst and phosphine ligand (XPhos) form the active catalytic species for the cross-coupling.[12] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[8]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for reaction efficiency.

  • Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

    • Rationale: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, capable of reaching the temperatures required for the reaction to proceed efficiently.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 30 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[13][14] Its hyperactivation is a frequent event in many human cancers, making it a prime target for drug development.[15][16] Several potent PI3K inhibitors have been developed based on the quinoline scaffold.[13][17]

The 2-amino-6-(trifluoromethyl)quinoline core, synthesized as described above, serves as a key intermediate. The amino group at the 2-position typically acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[13] Further synthetic modifications can be made to elaborate the structure and optimize potency and selectivity.

G

Caption: Inhibition of the PI3K signaling pathway by a quinoline-based inhibitor.

For instance, the pan-PI3K inhibitor Buparlisib (BKM120) features a morpholino-pyrimidine moiety which occupies a similar spatial region to the quinoline core in other inhibitors, highlighting the modular nature of kinase inhibitor design.[14][16][18] Synthetic strategies starting from this compound allow for the exploration of diverse substituents at the 2-position to target different isoforms of PI3K or other kinases like c-Met.[19][20]

Conclusion

This compound is a high-value starting material for the synthesis of novel kinase inhibitors. The strategic placement of the reactive chlorine handle and the bioactivity-enhancing trifluoromethyl group provides a robust platform for medicinal chemists. The application of reliable and versatile synthetic methodologies, such as the Buchwald-Hartwig amination, enables the efficient construction of diverse compound libraries for targeting critical signaling pathways, like PI3K/Akt/mTOR, which are implicated in cancer and other diseases. The protocols and strategies outlined herein provide a solid foundation for researchers and drug development professionals to leverage this powerful chemical scaffold in their discovery programs.

References

Application Notes and Protocols for the Analysis of 2-Chloro-6-(trifluoromethyl)quinoline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-(trifluoromethyl)quinoline is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and accurate quantification are critical for ensuring the quality, efficacy, and safety of the final products. This document provides detailed analytical methods for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical procedures.

The methodologies presented herein are grounded in the physicochemical properties of the analyte and established chromatographic principles. This compound, with a molecular formula of C₁₀H₅ClF₃N and a molecular weight of 231.60 g/mol , is a solid at room temperature with a melting point of 96-100 °C.[1] Its structure, featuring a quinoline core, a chloro substituent, and a trifluoromethyl group, suggests a nonpolar and hydrophobic nature, making it well-suited for reversed-phase HPLC and gas chromatography.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₅ClF₃N[2]
Molecular Weight 231.60 g/mol [2]
Physical State Off-white to white solid[1]
Melting Point 96 to 100 °C[1]
Predicted Boiling Point 275.4 ± 35.0 °C[1]
Solubility Insoluble in water, soluble in organic solvents (e.g., acetonitrile, methanol)Inferred from structure

Analytical Workflow Overview

The following diagram illustrates the comprehensive workflow for the analysis of this compound, from sample receipt to final data reporting, for both HPLC and GC-MS techniques.

Analytical Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC-MS Analysis cluster_3 Data Processing and Reporting Sample Bulk Drug Substance or Reaction Mixture Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Methanol) Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration HPLC_System HPLC-UV System Filtration->HPLC_System Inject GCMS_System GC-MS System Filtration->GCMS_System Inject HPLC_Data Chromatogram Acquisition (UV Detection at 225 nm) HPLC_System->HPLC_Data Data_Analysis Peak Integration, Quantification, and Spectral Interpretation HPLC_Data->Data_Analysis GCMS_Data Data Acquisition (EI, Scan Mode) GCMS_System->GCMS_Data GCMS_Data->Data_Analysis Report Generate Final Report (Purity, Concentration) Data_Analysis->Report

Caption: General analytical workflow for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Method

Principle: This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. Due to its relatively nonpolar nature, this compound will be well-retained on the column and can be eluted with a suitable mixture of organic solvent and water. UV detection is employed for quantification, leveraging the chromophoric quinoline ring system. Studies on similar quinoline derivatives suggest a maximum absorbance around 225 nm, providing high sensitivity.[3]

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Vials: Amber glass vials with PTFE septa.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

Protocol: HPLC Analysis
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile or methanol to obtain a stock solution of approximately 100 µg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the same solvent used for the standard preparation.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for nonpolar compounds.
Mobile Phase A 0.1% Formic acid in WaterFormic acid improves peak shape and provides protons for potential MS detection.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 min, hold for 5 min, then return to initial conditions.A gradient elution is recommended to ensure elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLCan be optimized based on sensitivity requirements.
Detection Wavelength 225 nmBased on the typical maximum absorbance of quinoline derivatives.[3]
  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method), or by using the calibration curve for a more accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis due to its predicted boiling point. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detection, identification, and quantification. Electron Ionization (EI) is a hard ionization technique that will induce fragmentation of the molecule, providing a characteristic mass spectrum that can be used for structural elucidation and confirmation of identity.

Instrumentation and Consumables
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or a trifluoropropyl silicone (QF-1) column, 30 m x 0.25 mm, 0.25 µm film thickness). A trifluoropropyl silicone column has been shown to be effective for the separation of halogenated quinolines.[4]

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Carrier Gas: Helium (99.999% purity).

  • Solvents: GC grade acetonitrile, methanol, or other suitable solvent.

Protocol: GC-MS Analysis
  • Standard and Sample Preparation:

    • Prepare stock and working standards of this compound in a suitable volatile solvent (e.g., acetonitrile or methanol) following a similar procedure as for the HPLC analysis. The concentration range may need to be adjusted based on the sensitivity of the instrument.

    • Prepare the sample by dissolving a known amount in the same solvent and filtering if necessary.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column Trifluoropropyl silicone (e.g., QF-1) or 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µmQF-1 is good for halogenated compounds.[4] DB-5ms is a robust general-purpose column.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas.
Oven Temperature Program Initial 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)A starting point that can be optimized for the best separation.
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is for trace analysis.
Injection Volume 1 µLA typical injection volume for GC.
Transfer Line Temperature 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CA standard temperature for EI sources.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy for generating reproducible fragmentation patterns.
Mass Scan Range m/z 40-450A wide enough range to capture the molecular ion and key fragments.
Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is predicted to show a molecular ion peak ([M]⁺˙) at m/z 231. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Predicted Fragmentation Pathway:

Fragmentation Pathway M [C₁₀H₅ClF₃N]⁺˙ m/z = 231 F1 [M - Cl]⁺ m/z = 196 M->F1 - Cl˙ F2 [M - CF₃]⁺ m/z = 162 M->F2 - CF₃˙ F3 [C₉H₅FN]⁺˙ (from rearrangement) m/z = 146 M->F3 - ICl (hypothetical rearrangement)

Caption: Predicted major fragmentation pathways for this compound.

  • Loss of a Chlorine Radical: A prominent fragment at m/z 196 ([M - Cl]⁺) is expected due to the cleavage of the C-Cl bond.

  • Loss of a Trifluoromethyl Radical: Cleavage of the C-CF₃ bond would result in a fragment at m/z 162 ([M - CF₃]⁺).

  • Rearrangement and Fragmentation: Complex rearrangements of the quinoline ring system are also possible, leading to other characteristic fragments.

Method Validation and System Suitability

For routine use, both the HPLC and GC-MS methods should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system. This typically includes replicate injections of a standard solution to check for consistency in retention time, peak area, and other chromatographic parameters.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine purity testing and quantification, while the GC-MS method offers a high degree of specificity and is an excellent tool for identification and structural confirmation. The provided protocols serve as a starting point and should be optimized and validated for their intended use.

References

X-ray crystallography of 2-Chloro-6-(trifluoromethyl)quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Structural Elucidation of 2-Chloro-6-(trifluoromethyl)quinoline Derivatives via Single-Crystal X-ray Crystallography

Abstract

Quinoline-based molecular frameworks are of significant interest in medicinal chemistry and drug development, frequently serving as the scaffold for anti-cancer, anti-malarial, and anti-inflammatory agents.[1][2][3] The precise three-dimensional atomic arrangement of these molecules, which dictates their biological activity, is most definitively determined by single-crystal X-ray crystallography. This application note provides a comprehensive, in-depth guide for researchers and drug development professionals on the structural analysis of this compound derivatives. We present a self-validating workflow, from the foundational principles of crystal growth to the advanced stages of structure refinement and analysis, emphasizing the causality behind key experimental decisions to ensure the generation of high-quality, publication-ready crystallographic data.

Introduction: The Imperative of Structural Clarity in Drug Design

The efficacy of a pharmaceutical agent is intrinsically linked to its three-dimensional structure. For quinoline derivatives, substitutions such as chloro and trifluoromethyl groups drastically alter the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its structure-activity relationship (SAR).[4] Single-crystal X-ray diffraction is the gold standard for unambiguously determining molecular structure, providing precise data on bond lengths, bond angles, and conformation.[5] This information is critical for rational drug design, enabling scientists to understand how a molecule interacts with its biological target.

This guide is structured to lead the researcher through the entire crystallographic process, ensuring a deep understanding of not just the "how" but also the "why" behind each protocol.

Part I: Crystal Growth – The Foundation of a High-Quality Structure

The success of any crystallographic experiment hinges on the quality of the single crystal. The goal is to coax molecules out of a disordered solution into a highly ordered, repeating lattice. This is achieved by slowly bringing a solution to a state of supersaturation, allowing molecules the time to pack in a low-energy, crystalline arrangement.

Causality Behind Crystallization Challenges

Obtaining diffraction-quality crystals of novel organic compounds can be challenging.[6] Key factors include:

  • Purity: Impurities can disrupt the crystal lattice, inhibiting growth or leading to poorly ordered crystals.

  • Solvent Choice: The ideal solvent should provide moderate solubility.[7] If solubility is too high, achieving supersaturation is difficult; if too low, the compound may precipitate as an amorphous powder.

  • Nucleation: Crystal growth begins at nucleation sites. Too many sites (e.g., from dust or scratches) lead to a profusion of small, unusable crystals. The aim is to promote a few, well-ordered growth points.[7]

  • Intermolecular Forces: Halogenated compounds, like the topic molecules, can participate in halogen bonding, which can influence crystal packing.[8] Understanding these potential interactions can guide solvent selection.

G cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_result Result Compound Synthesized Compound (>98% Purity) Screening Solvent & Method Screening Compound->Screening Evaporation Slow Evaporation Screening->Evaporation Simple, for stable cpds VaporDiffusion Vapor Diffusion Screening->VaporDiffusion Most successful method Cooling Slow Cooling Screening->Cooling For temp-sensitive solubility Optimization Condition Optimization Evaporation->Optimization Initial hits? VaporDiffusion->Optimization Initial hits? Cooling->Optimization Initial hits? Params Adjust: - Solvent Ratio - Temperature Gradient - Concentration Optimization->Params FinalCrystal Diffraction-Quality Single Crystal Params->FinalCrystal Iterative refinement

Caption: Workflow for Crystal Growth and Optimization.

Protocol 1: Systematic Screening for Crystallization Conditions

This protocol outlines the most common and effective techniques for obtaining initial crystal "hits".[9][10]

  • Preparation: Ensure the this compound derivative is purified to >98% purity, confirmed by NMR or LC-MS.

  • Solvent Selection: Prepare small, near-saturated solutions of the compound (~5-10 mg) in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol/chloroform mixture).

  • Method Application:

    • Slow Evaporation: Place the solutions in small vials. Cover the vials with parafilm and pierce with 1-3 small holes using a needle. Store in a vibration-free location. The slow escape of solvent gradually increases the concentration.[11]

    • Vapor Diffusion (Liquid-Liquid): In a small, open vial, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed jar containing a "precipitant" solvent in which the compound is insoluble, but which is miscible with the first solvent.[12] The precipitant vapor will slowly diffuse into the inner vial, reducing the compound's solubility.

    • Slow Cooling: Prepare a saturated solution at a slightly elevated temperature. Seal the container and place it in an insulated box (e.g., a dewar flask) to slow the cooling rate to room temperature, and then transfer to a refrigerator or freezer.[10]

  • Observation: Check for crystal formation periodically over several days to weeks without disturbing the vessels.[7]

Parameter Slow Evaporation Vapor Diffusion Slow Cooling
Principle Increase concentration via solvent removalDecrease solubility via solvent mixingDecrease solubility via temperature reduction
Ideal Compound Stable at room temp, moderately volatile solventRequires a soluble/insoluble solvent pairSolubility is highly temperature-dependent
Control Low (rate depends on hole size, temp)High (rate depends on vapor pressures)Medium (rate depends on insulation)

Part II: From Crystal to Diffraction Pattern

Once suitable crystals are grown, a single, high-quality specimen must be selected and exposed to an X-ray beam to generate a diffraction pattern.

Protocol 2: Crystal Selection and Cryo-Mounting
  • Selection: Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and shows uniform extinction every 90° of rotation.[11] Reject cloudy, cracked, or intergrown specimens. The ideal size for most modern diffractometers is 0.1-0.3 mm in all dimensions.[11]

  • Mounting:

    • Place a drop of a cryoprotectant (e.g., Paratone-N oil) on a microscope slide.

    • Using a fine needle, transfer the selected crystal into the oil.

    • Pick up the crystal using a cryoloop attached to a goniometer head. A thin film of oil should coat the crystal, which will act as a cryoprotectant and an adhesive.

    • Immediately place the mounted crystal into the cold nitrogen stream (~100 K) of the diffractometer. This process, known as flash-cooling, minimizes thermal motion of the atoms and reduces radiation damage, leading to higher-quality data.[13]

G cluster_selection Selection cluster_mounting Mounting cluster_collection Data Collection cluster_processing Processing Select Select Single Crystal (Microscope) Mount Mount on Cryoloop with Cryoprotectant Select->Mount Diffractometer Place in Diffractometer (100 K N₂ Stream) Mount->Diffractometer Collect Collect Diffraction Images (Crystal Rotation) Diffractometer->Collect Process Process Raw Data (Integration & Scaling) Collect->Process HKL Reflection File (h, k, l, I, σ(I)) Process->HKL

Caption: The X-ray Data Collection Workflow.

Protocol 3: Single-Crystal X-ray Data Collection

This protocol provides a generalized workflow for a modern automated diffractometer.[14]

  • Centering: Optically and computationally center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The control software will calculate an optimal strategy to collect a complete and redundant dataset. This involves setting the detector distance, scan width (e.g., 0.5° per frame), and exposure time (e.g., 10-60 seconds per frame).

  • Execution: Launch the full data collection run. The crystal will be rotated through a series of angles, and a diffraction image will be recorded at each step.[14]

  • Data Integration: After collection, the software processes the raw images to locate the diffraction spots, integrate their intensities, and apply corrections (e.g., Lorentz and polarization).[15] The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.

Parameter Typical Value / Setting Rationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu KαMo is standard for small organic molecules; Cu provides higher intensity but may cause fluorescence with some elements.
Temperature 100 KReduces atomic thermal motion, improving data resolution and quality.[13]
Detector Distance 40-60 mmA balance between resolving closely spaced reflections and capturing high-angle data.
Exposure Time 10-60 s / frameDependent on crystal size and scattering power. Longer times improve signal-to-noise but increase risk of radiation damage.
Data Completeness >99%Essential for an accurate structure determination.
Redundancy 3-4Multiple measurements of symmetry-equivalent reflections improve data statistics.

Part III: Structure Solution and Refinement

This phase is entirely computational. The goal is to convert the reflection file into a chemically sensible 3D model of the molecule.

Principle: From Diffraction Intensities to an Atomic Model

The measured intensities are related to the structure factor amplitudes, but the phase information is lost—this is the "phase problem" of crystallography. For small molecules, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.[13] This produces a rough electron density map.

The initial atomic model derived from this map is then improved through an iterative process of least-squares refinement.[16][17] In this process, the atomic coordinates and atomic displacement parameters (ADPs, or thermal ellipsoids) are adjusted to minimize the difference between the observed structure factors and those calculated from the model.[13]

G ReflectionFile Reflection Data (h,k,l,I) Solve Solve Phase Problem (Direct Methods) ReflectionFile->Solve InitialMap Initial Electron Density Map Solve->InitialMap InitialModel Build Initial Atomic Model InitialMap->InitialModel Refine Least-Squares Refinement InitialModel->Refine DifferenceMap Calculate Difference Fourier Map (Fo-Fc) Refine->DifferenceMap Compare F(obs) & F(calc) Converged Model Converged? Refine->Converged UpdateModel Update Model: - Add H-atoms - Correct atom types - Model disorder DifferenceMap->UpdateModel Locate missing/misplaced density UpdateModel->Refine Converged->DifferenceMap No FinalModel Final Validated Model (CIF File) Converged->FinalModel Yes

Protocol 4: Structure Solution and Refinement Workflow
  • Space Group Determination: The software analyzes the systematic absences in the reflection data to determine the crystal's space group.

  • Structure Solution: Run a direct methods program to generate an initial model of the non-hydrogen atoms.

  • Initial Refinement: Perform several cycles of isotropic refinement (where atoms are modeled as spheres).

  • Model Building: Use the difference Fourier map (which shows where the model fails to account for the observed electron density) to locate any missing atoms or identify incorrectly assigned atom types.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, modeling them as ellipsoids to account for their directional thermal motion.

  • Hydrogen Atom Placement: Add hydrogen atoms in calculated positions, allowing them to "ride" on their parent atoms during subsequent refinement cycles.

  • Final Refinement: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible between cycles.

  • Validation: Assess the quality of the final model using key metrics. The R1 factor should ideally be below 0.05 (5%) for high-quality data. The weighted R-factor (wR2) and Goodness of Fit (S) provide further validation. [18]

    Parameter Example Value Description
    Formula C₁₀H₅ClF₃N Molecular formula of this compound. [19]
    Formula Weight 231.60 Molecular weight in g/mol . [19]
    Crystal System Monoclinic One of the seven crystal systems.
    Space Group P2₁/c The symmetry of the crystal lattice.
    a, b, c (Å) 10.1, 8.5, 12.3 Dimensions of the unit cell.
    β (°) 98.5 Angle of the unit cell for a monoclinic system.
    Volume (ų) 1095 Volume of the unit cell.
    Z 4 Number of molecules in the unit cell.
    Final R1 [I>2σ(I)] 0.041 A measure of the agreement between the model and observed data.
    wR2 (all data) 0.095 A weighted R-factor based on all reflection data.

    | Goodness-of-fit (S) | 1.03 | Should be close to 1.0 for a good model. |

Part IV: Analysis and Interpretation of the Final Structure

The final output of a successful refinement is a Crystallographic Information File (CIF). [20][21]This standard text file contains all the information about the experiment and the final atomic model. [22][23][24]

Protocol 5: Post-Refinement Analysis with Visualization Software

Software such as Mercury, available for free from the Cambridge Crystallographic Data Centre (CCDC), is an invaluable tool for analyzing and visualizing CIFs. [25][26][27][28]

  • Load CIF: Open the final CIF in the visualization software.

  • Examine the Molecule:

    • View the molecule with thermal ellipsoids (at the 50% probability level is standard). This provides insight into the atomic motion.

    • Use the measurement tools to determine key bond lengths, angles, and torsion angles to understand the molecule's conformation.

  • Analyze Crystal Packing:

    • Generate a packing diagram by expanding the unit cell in all directions.

    • Use the software's tools to identify and analyze intermolecular interactions such as hydrogen bonds, π-π stacking, or halogen bonds. This is crucial for understanding the solid-state properties of the compound.

  • Generate Figures: Create high-quality, publication-ready images of the molecular structure and packing diagrams.

Conclusion

This application note has detailed a comprehensive and robust workflow for the single-crystal X-ray diffraction analysis of this compound derivatives. By following these protocols and understanding the scientific principles behind them, researchers can confidently move from a synthesized powder to a fully refined and validated crystal structure. This structural information is not merely an endpoint but a critical starting point for understanding biological function and accelerating the data-driven design of next-generation therapeutics.

References

Troubleshooting & Optimization

Side products and impurities in the synthesis of 2-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis. Our focus is on anticipating and resolving issues related to side products and impurities, ensuring the integrity and success of your experimental work.

Introduction: The Synthetic Landscape

The synthesis of this compound, a key building block in medicinal chemistry, typically follows a two-stage process. First, a quinolinone core is constructed, followed by a chlorination step. The most common and practical approach involves the cyclization of a substituted aniline to form 6-(trifluoromethyl)quinolin-2(1H)-one, which is subsequently chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield the target compound.

Classical quinoline syntheses such as the Skraup, Doebner-von Miller, or Combes reactions are foundational; however, they often employ harsh conditions leading to low yields and significant tar formation.[1] A more controlled approach, akin to the Conrad-Limpach or Knorr syntheses, allows for the reliable formation of the quinolinone intermediate. This guide will focus on the impurities and side products arising from this modern, two-step pathway.

Part 1: Frequently Asked Questions (FAQs)

Here we address high-level questions that researchers frequently have before and during the synthesis.

Q1: What is the most common synthetic route and why was it chosen?

The most prevalent route involves the condensation of 4-(trifluoromethyl)aniline with a β-ketoester (e.g., ethyl acetoacetate) to form a β-anilinoacrylate intermediate, which is then cyclized under high temperature to yield 6-(trifluoromethyl)quinolin-2(1H)-one. This quinolinone is then treated with a chlorinating agent like POCl₃. This method is favored over classical one-pot syntheses because it separates the ring-formation and chlorination steps, allowing for better control, purification of the intermediate, and ultimately, a cleaner final product with higher yields.

Q2: What are the major classes of impurities I should anticipate?

Impurities can be broadly categorized based on their origin in the synthetic sequence:

  • Stage 1 (Quinolinone Formation):

    • Unreacted Starting Materials: 4-(trifluoromethyl)aniline and the β-ketoester.

    • Incomplete Cyclization Products: The open-chain β-anilinoacrylate intermediate.

    • Positional Isomers: Trace amounts of 8-(trifluoromethyl)quinolin-2(1H)-one.

  • Stage 2 (Chlorination):

    • Unreacted Intermediate: Residual 6-(trifluoromethyl)quinolin-2(1H)-one (a very common impurity).

    • Hydrolysis Product: If moisture is present, the final product can hydrolyze back to the quinolinone.

    • Byproducts from Chlorinating Agent: Phosphorous-based residues if POCl₃ is used.

Q3: My cyclization reaction (Stage 1) is producing a dark, tar-like substance. What's causing this and how can I prevent it?

Tar formation is a classic problem in quinoline synthesis, often resulting from aggressive reaction conditions.[1] The high temperatures required for thermal cyclization can lead to polymerization and degradation of starting materials and intermediates.

  • Causality: The electron-withdrawing nature of the trifluoromethyl group deactivates the aniline ring, requiring more forcing conditions for cyclization, which can exacerbate side reactions.

  • Preventative Measures:

    • Use a High-Boiling Point Solvent: Employing a solvent like Dowtherm™ A or diphenyl ether allows for precise temperature control and even heat distribution, preventing localized overheating that can initiate polymerization.

    • Optimize Temperature: Carefully determine the lowest possible temperature at which the cyclization proceeds efficiently. A temperature gradient study is recommended.

    • Microwave Synthesis: The use of microwave heating can dramatically reduce reaction times, which minimizes the opportunity for degradation pathways to occur.[1]

Part 2: Troubleshooting Guide: Common Problems & Solutions

This section provides a detailed, problem-and-solution framework for specific experimental issues.

Problem 1: Identification of an Unknown Isomer in the Final Product

Symptom: You observe a secondary peak in your LC-MS or a set of minor peaks in your ¹H NMR spectrum that corresponds to an isomer of your target molecule.

Possible Cause & Scientific Explanation: While the electronic and steric properties of the 4-(trifluoromethyl)aniline strongly favor cyclization to form the 6-substituted quinoline, a small amount of the 8-(trifluoromethyl)quinoline isomer can form. This occurs due to the alternative, albeit less favored, electrophilic attack at the C-2 position of the aniline ring.

Troubleshooting & Resolution Protocol:

  • Confirmation: Use 2D NMR techniques (like NOESY) to confirm the connectivity and identify the minor isomer.

  • Mitigation: Isomer formation is often kinetically controlled. Lowering the cyclization temperature, even if it requires longer reaction times, can sometimes improve selectivity.

  • Purification: Careful column chromatography is typically required. Due to the similar polarity, a shallow solvent gradient and high-resolution silica are often necessary for separation.

    • Step-by-Step Chromatography:

      • TLC Screening: Perform a systematic screen of solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a system that shows baseline separation between your product and the impurity.

      • Column Packing: Use high-quality silica gel (40-63 µm) and pack a long, thin column for optimal resolution.

      • Elution: Run a slow, shallow gradient elution based on your TLC screen. For example, start with 100% hexane and slowly increase the ethyl acetate concentration by 0.5-1% increments.[2]

      • Fraction Analysis: Collect small fractions and analyze each by TLC or LC-MS to isolate the pure product.

Problem 2: Final Product is Contaminated with the 2-Hydroxy Precursor

Symptom: Your purified product shows a significant amount of 6-(trifluoromethyl)quinolin-2(1H)-one, which has a different retention time in LC and distinct NMR signals (especially the N-H proton).

Possible Cause & Scientific Explanation: This is the most common impurity from Stage 2 and indicates incomplete chlorination. The quinolinone may be only partially soluble in the chlorinating agent (e.g., neat POCl₃), or the reaction may not have reached completion. The N-H of the quinolinone is relatively acidic, and its conversion to the chloro-analogue is a standard SɴAr-type reaction on the protonated intermediate.

Troubleshooting & Resolution Protocol:

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting quinolinone is completely consumed.

  • Increase Reaction Time/Temperature: Extend the reflux time in POCl₃ or cautiously increase the temperature.

  • Use a Co-Solvent: In cases of poor solubility, adding a high-boiling inert solvent like toluene or xylene can improve the homogeneity of the reaction mixture.

  • Excess Reagent: A moderate excess of POCl₃ (e.g., 5-10 equivalents) can be used to drive the reaction to completion. However, this makes the work-up more challenging.

  • Work-up Procedure: Ensure the work-up is performed carefully. Quenching the reaction mixture by pouring it onto ice water must be done slowly to manage the highly exothermic reaction. Any unreacted POCl₃ will hydrolyze to phosphoric acid. The product is typically extracted into an organic solvent.

Data Summary: Common Impurities and Analytical Signatures
Impurity NameStructureProbable SourceAnalytical Detection Notes (¹H NMR & MS)
4-(trifluoromethyl)anilineUnreacted starting material (Stage 1)NMR: Distinct aromatic signals in the 6.6-7.5 ppm range. MS: [M+H]⁺ at m/z 162.
6-(trifluoromethyl)quinolin-2(1H)-oneIncomplete chlorination (Stage 2)NMR: Broad N-H singlet (>10 ppm), distinct quinolone ring protons. MS: [M+H]⁺ at m/z 214.
8-(trifluoromethyl)quinolin-2(1H)-oneIsomeric side product (Stage 1)NMR: Different coupling patterns for aromatic protons compared to the 6-isomer. MS: [M+H]⁺ at m/z 214 (isobaric with desired intermediate).

Part 3: Visualization of Key Processes

Visual aids can help clarify complex synthetic pathways and troubleshooting logic.

Diagram 1: General Synthetic Workflow & Impurity Insertion Points

This diagram illustrates the two-stage synthesis and highlights where key impurities are typically introduced.

G cluster_0 Stage 1: Quinolinone Formation cluster_1 Stage 2: Chlorination SM 4-(CF3)aniline + β-Ketoester Inter Cyclization (High Temp) SM->Inter Quinolinone 6-(CF3)quinolin-2(1H)-one Inter->Quinolinone Chlorination Chlorination (POCl3) Quinolinone->Chlorination Product 2-Chloro-6-(CF3)quinoline Chlorination->Product Imp1 Unreacted Starting Materials Imp1->Quinolinone Imp2 Isomeric Impurity (8-CF3 isomer) Imp2->Quinolinone Imp3 Incomplete Chlorination (Starting Quinolinone) Imp3->Product

Caption: Synthetic workflow showing points of impurity introduction.

Diagram 2: Troubleshooting Decision Tree for Incomplete Chlorination

This chart provides a logical path for addressing the common issue of residual quinolinone starting material.

G Start Problem: Starting quinolinone detected in final product Check_Time Was reaction monitored to completion by TLC/LC-MS? Start->Check_Time Increase_Time Action: Increase reaction time and/or temperature. Check_Time->Increase_Time No Check_Sol Is the quinolinone fully soluble in POCl3? Check_Time->Check_Sol Yes Re_Run Re-run reaction with optimized conditions Increase_Time->Re_Run Add_Solvent Action: Add high-boiling co-solvent (e.g., Toluene). Check_Sol->Add_Solvent No Success Problem Resolved Check_Sol->Success Yes (Purification Issue) Add_Solvent->Re_Run Re_Run->Success

Caption: Decision tree for troubleshooting incomplete chlorination.

References

Purification of 2-Chloro-6-(trifluoromethyl)quinoline by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized guide for the purification of 2-Chloro-6-(trifluoromethyl)quinoline. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the common and complex challenges associated with purifying this specific heterocyclic compound.

This guide is structured to address the two primary methods of purification for solid organic compounds: Recrystallization and Column Chromatography. We will explore each technique through a series of frequently asked questions and troubleshooting scenarios designed to resolve issues you may encounter in the lab.

Initial Assessment: Choosing Your Purification Path

Before committing to a purification strategy, a preliminary analysis of your crude material is essential. The purity level and physical state of your sample will dictate the most efficient path forward.

G start Crude this compound oily_solid Is it an oil or a sticky solid? start->oily_solid is_solid Is the crude material a solid? purity_check Estimate purity (NMR/TLC) Is it >90% pure? is_solid->purity_check Yes triturate Triturate with a non-polar solvent (e.g., hexanes) to induce solidification is_solid->triturate No recrystallize Attempt Recrystallization purity_check->recrystallize Yes chromatography Use Column Chromatography purity_check->chromatography No (Multiple impurities or very impure) oily_solid->is_solid No oily_solid->chromatography Yes (Purify as oil) triturate->is_solid

Caption: Decision workflow for selecting a purification method.

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are relatively clean (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] For this compound, which is a solid with a reported melting point of 96-100 °C, this method is highly applicable.[2]

Recrystallization: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] The selection process is often empirical.[4] A good starting point is to test solubility in small test tubes with various common lab solvents.

Key Steps for Solvent Screening:

  • Place a small amount of your crude solid (10-20 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature. Observe solubility. A good candidate solvent will not dissolve the compound at this stage.[3]

  • Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a large crop of crystals.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78PolarA common choice for trifluoromethylated quinolines, often yielding good quality crystals upon cooling.[5][6]
Isopropanol 82PolarSimilar to ethanol, can be an excellent choice. Its slightly higher boiling point can sometimes improve solubility of less soluble compounds.
Ethyl Acetate 77MediumA good solvent to test. Can be used in a mixed system with hexanes to fine-tune solubility.
Toluene 111Non-polarAryl compounds often crystallize well from toluene.[7] The higher boiling point is advantageous for compounds with poor solubility.
Hexanes/Heptane ~69Non-polarThe compound is unlikely to be soluble enough in pure hexanes, but it is an excellent "anti-solvent" to use in a mixed-solvent system (e.g., with Ethyl Acetate or Dichloromethane).
Water 100Very PolarUnlikely to be a good solvent on its own due to the non-polar nature of the trifluoromethyl and chloro groups, but can be used as an anti-solvent with a polar organic solvent like ethanol or acetone.
Recrystallization: Troubleshooting Guide

Q2: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?

A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated. This is a common issue, especially with impure samples.

  • Causality: The impurities present can depress the melting point of your compound, leading to a liquid phase instead of solid crystals. Alternatively, the solution may be too concentrated or cooling too rapidly.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add slightly more hot solvent to make the solution less concentrated.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can promote the formation of nucleation sites for crystal growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a surface for crystals to begin forming.

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system. For oily quinoline derivatives, dissolving the oil in a soluble solvent (like ethanol or acetone) and slowly adding an anti-solvent (like water) can be effective.[8]

Q3: My recovery after recrystallization is very low. How can I improve the yield?

A3: Low recovery typically points to one of two issues: using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: Every compound has some residual solubility even in a cold "insoluble" solvent. Using an excessive volume of solvent will magnify this loss.

  • Solutions:

    • Minimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the compound. Add it in small portions, allowing time for dissolution between additions.[1]

    • Ensure Thorough Cooling: Cool the solution in an ice-water bath for at least 15-30 minutes after it has reached room temperature to maximize precipitation.

    • Evaporate Excess Solvent: If you suspect too much solvent was added, you can gently heat the solution to boil off some of the solvent to re-concentrate it before cooling again.

    • Second Crop: Isolate your first batch of crystals by filtration, then concentrate the remaining filtrate (mother liquor) by about half and re-cool it to obtain a second, often less pure, crop of crystals.

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., isopropanol) and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Part 2: Purification by Column Chromatography

When recrystallization is ineffective due to high impurity levels or the presence of impurities with similar solubility, column chromatography is the method of choice. For this compound, normal-phase flash chromatography using silica gel is a standard approach.

Column Chromatography: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for flash chromatography of this compound?

A1: The key is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[9] This provides the best balance for good separation on a column.

  • Rationale: this compound has moderate polarity. The aromatic quinoline core is polar, but the trifluoromethyl group adds significant lipophilicity (non-polar character).[9] Therefore, a non-polar solvent mixed with a moderately polar one is ideal.

  • Recommended Starting System: Ethyl Acetate/Hexanes .

    • Start by running TLC plates with varying ratios: 5% EtOAc in Hexanes, 10% EtOAc in Hexanes, and 20% EtOAc in Hexanes.

    • Based on the TLC results, adjust the ratio to achieve the target Rf of ~0.3. For example, if the Rf is 0.8 in 20% EtOAc, try 10%. If the Rf is 0.1 in 10% EtOAc, try 20%.

Q2: My compound is streaking badly on the TLC plate and I expect it will run poorly on the column. What's causing this?

A2: Streaking is often a sign of interaction with the stationary phase or sample overloading. For quinoline derivatives, the basic nitrogen atom is a common culprit.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen on the quinoline ring can undergo a strong acid-base interaction with the silica, leading to poor peak shape and potential decomposition.[10]

  • Solution: Add a Basic Modifier. To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your chosen solvent system (e.g., 10% EtOAc / 89% Hexanes / 1% Et₃N). This will compete with your compound for the acidic sites, allowing it to elute cleanly.[11]

Column Chromatography: Troubleshooting Guide

G start TLC Analysis Shows Issue problem What is the problem? start->problem streak Streaking / Tailing problem->streak Streaking baseline Compound at Baseline (Rf = 0) problem->baseline Rf = 0 no_sep Poor Separation problem->no_sep Poor Separation add_base Add 1% Triethylamine (Et3N) to eluent to neutralize silica streak->add_base inc_polar Increase eluent polarity (e.g., from 10% to 20% EtOAc) baseline->inc_polar change_solvent Try a different solvent system with alternate selectivity (e.g., Dichloromethane/Methanol) no_sep->change_solvent

Caption: Troubleshooting common TLC/Chromatography issues.

Q3: My compound seems to be decomposing on the column. How can I prevent this?

A3: Decomposition of quinoline derivatives on silica gel is a known issue, often catalyzed by the acidic nature of the stationary phase.[10][12]

  • Solutions:

    • Deactivate the Silica: As mentioned above, adding 1% triethylamine to the eluent is the most common and effective solution.

    • Use a Different Stationary Phase: If decomposition persists, consider using a less acidic stationary phase.

      • Neutral Alumina: Alumina can be a good alternative for basic compounds.[13]

      • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[14] This is an excellent alternative if normal-phase fails.

    • Minimize Residence Time: Run the column faster (flash chromatography) to reduce the amount of time the compound spends in contact with the silica gel.[9]

Experimental Protocol: Flash Column Chromatography
  • Method Development: Use TLC to determine the optimal eluent composition (e.g., 15% Ethyl Acetate / 84% Hexanes / 1% Triethylamine) that gives your product an Rf of ~0.3.

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[13][15]

    • Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully add it to the top of the column with a pipette.

    • Dry Loading (Recommended): Dissolve the crude compound in a solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.[13]

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution of the compound using TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with 2-Chloro-6-(trifluoromethyl)quinoline. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The inherent electronic properties and steric profile of this molecule demand a carefully optimized approach to achieve high yields and purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the success of your experiments.

Section I: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when coupling this compound. The question-and-answer format is designed to provide direct, actionable solutions to specific experimental problems.

Q1: Why is my Suzuki coupling reaction with this compound failing or resulting in very low yield?

A1: The primary challenge stems from the substrate itself. This compound is an electron-deficient heteroaryl chloride. While the electron-withdrawing nature of the trifluoromethyl group and the quinoline ring nitrogen can facilitate the initial oxidative addition step, several factors can lead to failure[1][2][3]:

  • Inertness of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, making the oxidative addition step the rate-limiting part of the catalytic cycle. This requires a highly active catalyst system.[4][5][6]

  • Catalyst Inhibition: The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition, especially at high temperatures.[1]

  • Improper Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient to promote the reaction with an unactivated aryl chloride. The catalyst requires a bulky, electron-rich ligand to enhance its reactivity.[4][7][8]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can hinder the transmetalation step or lead to side reactions.[9][10]

Solution: A systematic optimization of the catalyst, ligand, base, and solvent is necessary. Start with a proven system for challenging heteroaryl chlorides (see Q2).

Q2: What is the best starting point for a catalyst and ligand system for this specific substrate?

A2: For challenging Suzuki couplings involving heteroaryl chlorides, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (often referred to as Buchwald ligands) is paramount.[4] A highly recommended starting point is a combination of a palladium(II) precatalyst with a ligand like SPhos or XPhos, or the use of a pre-formed palladium precatalyst complex.

Recommended Starting Protocol:

  • Palladium Precursor: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equivalents)

  • Solvent: 1,4-Dioxane / H₂O (e.g., 10:1 v/v)

  • Temperature: 90-110 °C

Rationale: The Pd(OAc)₂/SPhos system generates a highly active Pd(0) species in situ. SPhos is both bulky and electron-rich, which accelerates the slow oxidative addition of the aryl chloride and promotes the final reductive elimination step.[11][12] Potassium phosphate is a moderately strong base that is effective in a range of solvents and minimizes base-sensitive functional group degradation.[11][13]

Alternatively, using a pre-formed palladium precatalyst like XPhos Pd G3 (2 mol%) can offer superior results due to its high stability and the clean, efficient generation of the active catalytic species.[6][14]

Q3: I'm observing significant side products. What are they and how can I minimize them?

A3: The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom on your coupling partner. It is often exacerbated by high temperatures, strong bases, and the presence of excess water.[4][13]

    • Minimization Strategy:

      • Use the mildest effective base (e.g., K₂CO₃ or KF instead of hydroxides).[13]

      • Use anhydrous solvents if your boronic acid is particularly sensitive, though a small amount of water is often beneficial for the reaction.[9]

      • Ensure a stoichiometric balance; using a large excess of the boronic acid can sometimes lead to more side products. A 1.2 to 1.5 excess is typical.

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[6]

  • Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid. It is primarily caused by the presence of oxygen in the reaction mixture.[5]

    • Minimization Strategy:

      • Rigorous Degassing: This is the most critical factor. The solvent must be thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Inert Atmosphere: The reaction must be set up and run under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox.[5][15]

Q4: Can I use microwave heating to accelerate this reaction?

A4: Absolutely. Microwave-assisted synthesis is an excellent technique for difficult Suzuki couplings, often leading to dramatically reduced reaction times, lower catalyst loadings, and improved yields.[16][17][18] The high temperatures achievable in sealed microwave vials can overcome the activation energy barrier for the oxidative addition of the C-Cl bond.

Microwave Protocol Suggestion:

  • Reactants: this compound (1 equiv.), Arylboronic acid (1.5 equiv.), Na₂CO₃ (2 equiv.).

  • Catalyst: PdCl₂(PPh₃)₂ (5-10 mol%) or a more advanced system like XPhos Pd G3 (2-3 mol%). While PdCl₂(PPh₃)₂ is mentioned in some microwave protocols, modern catalysts are often more efficient.[16]

  • Solvent: Acetonitrile (MeCN) or DMF/Water.[16][17]

  • Conditions: Irradiate at 140-150 °C for 15-30 minutes in a sealed microwave vessel.[16]

Caution: Always use pressure-rated vials and operate within the safety limits of your microwave reactor. Monitor the internal pressure during the reaction.

Section II: Optimization & Experimental Protocols

For reactions that fail to proceed under standard conditions, a logical troubleshooting workflow is essential.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for optimizing the reaction when initial attempts yield poor results.

G start Start: Low/No Conversion check_inert Check Inert Atmosphere & Reagent Purity start->check_inert degas_ok Atmosphere & Purity OK? check_inert->degas_ok screen_ligand Screen More Electron-Rich & Bulky Ligands (e.g., XPhos, RuPhos, BrettPhos) degas_ok->screen_ligand Yes fix_setup Fix Setup: Degas Solvents, Use Fresh Reagents degas_ok->fix_setup No ligand_ok Improved Conversion? screen_ligand->ligand_ok screen_base Screen Different Bases (e.g., Cs₂CO₃, K₂CO₃) ligand_ok->screen_base No success Reaction Optimized ligand_ok->success Yes base_ok Improved Conversion? screen_base->base_ok screen_solvent Screen Solvents (Toluene, THF, DMF) base_ok->screen_solvent No base_ok->success Yes solvent_ok Improved Conversion? screen_solvent->solvent_ok increase_temp Increase Temperature (Consider Microwave) solvent_ok->increase_temp No solvent_ok->success Yes re_evaluate Re-evaluate Substrate Stability & Boronic Acid Quality increase_temp->re_evaluate

Caption: Troubleshooting decision tree for a failing Suzuki coupling reaction.

Detailed Experimental Protocol: Baseline Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a pre-formed precatalyst (e.g., XPhos Pd G3), add it directly (2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane containing 10% v/v degassed water) via syringe to achieve a substrate concentration of approximately 0.1 M.[5]

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Section III: Data & Component Reference

Table 1: Comparison of Common Catalyst Systems for Heteroaryl Chlorides
Catalyst SystemLigand TypeAdvantagesDisadvantagesRecommended Loading
Pd(OAc)₂ / SPhos Buchwald (Dialkylbiaryl)Highly active, good for many heteroaryl chlorides, commercially available.[11][15]Requires in-situ generation of active catalyst, air-sensitive ligand.1-2% Pd, 2-4% Ligand
XPhos Pd G3 Buchwald (Precatalyst)Air-stable solid, highly reliable activation, excellent for challenging substrates.[14]Higher cost compared to individual components.1-3% Catalyst
Pd₂(dba)₃ / XPhos Buchwald (Dialkylbiaryl)Very active Pd(0) source, often used for difficult couplings.dba ligand can sometimes complicate purification; air-sensitive.1-2% Pd, 2-4% Ligand
Pd(dppf)Cl₂ Ferrocenyl PhosphineGood general catalyst, but often less effective for unactivated chlorides.May require higher temperatures and catalyst loadings.[19]3-5% Catalyst
Pd(PPh₃)₄ TriarylphosphineInexpensive, classic catalyst.Generally poor performance for aryl chlorides without strong activation.[16][20]5-10% Catalyst
Table 2: Guide to Selecting Bases and Solvents
BaseCommon SolventsStrengthComments
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, THF/H₂OStrongExcellent general-purpose base for Suzuki couplings, good solubility in aqueous mixtures.[11][15]
Cs₂CO₃ Dioxane, Toluene, THFStrongHighly effective, especially in anhydrous conditions. Can accelerate difficult couplings.[20]
K₂CO₃ Dioxane/H₂O, DMF, Ethanol/H₂OModerateCommon and cost-effective. A good choice to minimize protodeboronation.[13][15]
KF THF, DioxaneWeakUsed when substrates are highly base-sensitive. May require higher temperatures.[8][13]

Solvent Rationale: Aprotic polar solvents like 1,4-dioxane and THF are generally preferred as they effectively solvate the palladium complexes.[9] The addition of water often accelerates the transmetalation step by aiding in the dissolution of the inorganic base and facilitating the formation of the reactive borate species.[9][21]

Section IV: Understanding the Mechanism

A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[15][22][23]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') trans_complex->product aryl_halide 2-Chloro-6-(CF₃)quinoline (Ar-X) aryl_halide->oa_complex boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex. This is the slowest step for aryl chlorides.[23]

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a borate species) is transferred to the palladium center, displacing the halide.[8][23]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[22]

Section V: References

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • PdAu Nanosheets for Visible-Light-Driven Suzuki Cross-Coupling Reactions | ACS Applied Nano Materials. (2022, October 24). Retrieved from --INVALID-LINK--

  • What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - ScienceDirect. (2018, May 1). Retrieved from --INVALID-LINK--

  • Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from --INVALID-LINK--

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • Buchwald Ligands - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22). Retrieved from --INVALID-LINK--

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec - IJSRP. (n.d.). Retrieved from --INVALID-LINK--

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Retrieved from --INVALID-LINK--

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from --INVALID-LINK--

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (2016, October 18). Retrieved from --INVALID-LINK--

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (n.d.). Retrieved from --INVALID-LINK--

  • How can I solve my problem with Suzuki coupling? | ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Retrieved from --INVALID-LINK--

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Buchwald Ligands and Precatalysts Table of Contents - CiteSeerX. (n.d.). Retrieved from --INVALID-LINK--

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effects Thereof - IJSRP. (n.d.). Retrieved from --INVALID-LINK--

  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

References

Troubleshooting low conversion rates in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N bond-forming reaction. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design. The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, but its success is highly sensitive to a number of variables.[1][2] This guide is structured to help you systematically diagnose and resolve issues leading to low conversion rates.

Part 1: First-Pass Troubleshooting: A Logical Workflow

When a reaction fails, a systematic approach is more effective than random screening. The following workflow addresses the most common and often overlooked sources of failure.

Question: My reaction has stalled or shows very low conversion. Where do I begin?

Answer: Start by assessing the fundamental integrity of your reaction setup before diving into component optimization. Low conversion is often a symptom of a flawed setup or impure reagents rather than an inherently unsuitable catalyst system.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow start Start: Low / No Conversion check_inert 1. Verify Inert Atmosphere Is your system truly oxygen-free? start->check_inert check_reagents 2. Assess Reagent Quality Are reagents pure and dry? check_inert->check_reagents Yes success Problem Solved check_inert->success No (Fix: Degas solvent, use glovebox, check seals) check_solubility 3. Check Solubility Are all components dissolved at reaction temp? check_reagents->check_solubility Yes check_reagents->success No (Fix: Purify starting materials, use fresh reagents) optimize_components 4. Re-evaluate Reaction Components (Ligand, Base, Solvent) check_solubility->optimize_components Yes check_solubility->success No (Fix: Change solvent or use co-solvent) optimize_components->success

A decision tree for initial troubleshooting of failed Buchwald-Hartwig reactions.
  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Incomplete degassing of solvents or leaks in your reaction manifold are common culprits. Ensure you are using standard Schlenk techniques or a glovebox.[3]

  • Reagent Purity: Trace impurities can poison the catalyst. Use high-purity, dry reagents and solvents. Water content can sometimes be beneficial by improving base solubility, but it's a variable that must be controlled.[4]

  • Solubility: Poor solubility of the base or other starting materials is a primary cause of reaction failure.[5] Visually inspect the reaction mixture. If solids remain, consider switching to a solvent system with better solubilizing power.

Part 2: Deep-Dive FAQs on Reaction Components

If the fundamental setup is sound, the next step is to scrutinize the choice of each reaction component.

Catalyst & Ligand Questions

The heart of the reaction is the palladium-ligand complex. Its electronic and steric properties dictate the efficiency of the catalytic cycle.

Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ oa_complex->amine_complex Amine Coordination (+ R₂NH) amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product

The general catalytic cycle for the Buchwald-Hartwig amination.[6]

Q: My aryl chloride is not reacting. What can I do?

A: Aryl chlorides are challenging substrates due to the difficulty of the initial oxidative addition step.[5] This is often the rate-limiting step for such substrates. To overcome this, you need a catalyst system that is both highly active and sterically demanding.

  • Causality: Bulky, electron-rich phosphine ligands are required. The steric bulk promotes the formation of a coordinatively unsaturated 12-electron L-Pd(0) species, which is more reactive in the oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates its insertion into the strong C-Cl bond.[7]

  • Solution: Switch to a more robust ligand. Ligands from the Buchwald group such as XPhos, RuPhos, or BrettPhos are specifically designed for this purpose.[2][8] Using a pre-formed palladacycle catalyst (e.g., XPhos Pd G3) can also be more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as it provides a cleaner and more efficient entry into the catalytic cycle.[6][9]

Q: I'm observing hydrodehalogenation (Ar-X → Ar-H) as a major byproduct. Why?

A: Hydrodehalogenation is a common side reaction, especially with primary amines, and it competes with the desired amination.[5] It typically occurs via β-hydride elimination from the palladium amido complex.[1]

  • Causality: This side reaction is highly dependent on the ligand's structure. Some ligands are more prone to facilitating this pathway.

  • Solution: Screen different phosphine ligands. A change in the steric or electronic environment around the palladium can disfavor the β-hydride elimination pathway relative to the desired reductive elimination. It can also be influenced by the base and solvent, so a broader optimization may be necessary.

Q: My starting material is consumed, but I'm not forming the desired product. What could be the issue?

A: This often points to catalyst poisoning or decomposition.[5]

  • Causality: Certain functional groups, like azo groups or some unprotected heterocycles, can irreversibly bind to the palladium center, halting the catalytic cycle.[10] Alternatively, the catalyst itself may be unstable under the reaction conditions, leading to the formation of inactive palladium black.

  • Solution:

    • Check for Inhibitory Functional Groups: Examine your substrates for groups known to poison palladium catalysts. If present, consider a protecting group strategy.

    • Use a More Stable Pre-catalyst: As mentioned, pre-formed palladacycles are often more robust and less prone to decomposition than catalysts generated in situ.[6]

    • Ensure Reagent Purity: Impurities in your starting materials or solvents could be the source of the poison. Re-purify your substrates and use fresh, high-purity solvents.

Base & Solvent Questions

The base and solvent are not passive bystanders; they play active roles in the catalytic cycle and can dramatically influence the reaction's outcome.

Q: How do I select the right base for my reaction?

A: The base's primary role is to deprotonate the amine coordinated to the palladium center, forming the key palladium-amido intermediate.[11] The choice is a delicate balance between reactivity and substrate stability.

  • Causality: A base that is too weak will not facilitate deprotonation, stalling the cycle. A base that is too strong can cause decomposition of sensitive functional groups on your substrates or promote unwanted side reactions.[5]

  • Solution: Consult the table below for guidance. For substrates with base-sensitive groups (e.g., esters), strong alkoxides like NaOt-Bu can be detrimental.[10] In these cases, milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.[5] The interplay between base and solvent is also critical; the base must have some solubility in the reaction medium to be effective.[12][13][14]

BaseTypepKa(H₂O) of Conj. AcidCommon Use Cases & Notes
NaOt-Bu Strong Alkoxide~19Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[5]
LHMDS Strong Amide~26A strong, non-nucleophilic base. Often used when alkoxides fail or cause side reactions.
K₃PO₄ Weaker Inorganic~12.3Good for base-sensitive substrates. Often requires higher temperatures.
Cs₂CO₃ Weaker Inorganic~10.3A common choice for milder conditions, particularly in academic settings.

Q: My reagents are not fully dissolved. How critical is this?

A: Very critical. Incomplete dissolution of the base or aryl halide is a frequent and underestimated cause of low yields.[5] The reaction is largely a homogeneous catalytic process, and components that are not in solution cannot participate effectively.

  • Causality: The concentration of active species in the solution phase is reduced, leading to slow or incomplete reaction. This is particularly an issue with inorganic bases in nonpolar solvents like toluene.[4][15]

  • Solution:

    • Change Solvent: Switch to a more polar aprotic solvent like dioxane or THF, or consider a solvent mixture.[6] Toluene is a common and effective choice, but alternatives like 2-MeTHF can offer better solubilizing power and are considered "greener".[5][16]

    • Increase Temperature: Raising the temperature can improve solubility, but be mindful of potential substrate or catalyst decomposition.

    • Avoid Inhibitory Solvents: Never use chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium and inhibit catalysis.[5][6]

Part 3: Experimental Protocols

Reproducibility is paramount. The following protocols provide a validated starting point for your experiments.

Protocol 1: General Procedure for Small-Scale Buchwald-Hartwig Amination

This is a representative, non-optimized protocol. Conditions must be optimized for specific substrates.

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with a dry, inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.). Then, add the amine (1.2 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).[5]

  • Reaction: Place the vial in a pre-heated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5][17][18] A small aliquot can be taken via syringe, quenched with water, extracted with an organic solvent (e.g., ethyl acetate), and analyzed.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[5]

Protocol 2: High-Throughput Ligand/Base Screening

When troubleshooting a difficult transformation, screening multiple parameters in parallel is highly efficient.

  • Array Setup: In a glovebox, arrange an array of small reaction vials in a multi-well plate format.

  • Stock Solutions: Prepare stock solutions of your aryl halide and amine in the chosen solvent to ensure consistent dispensing.

  • Solid Dispensing: In each vial, place a pre-weighed amount of a different ligand/palladium source and base combination. Automated solid dispensing systems can accelerate this process.

  • Liquid Addition: Add the stock solutions to each vial.

  • Sealing and Reaction: Seal the vials or the entire plate, remove from the glovebox, and place on a heated stirring plate.

  • Analysis: After the designated reaction time, the reactions can be quenched and analyzed in parallel using high-throughput techniques like LC-MS to determine the relative conversion for each condition. Design of Experiments (DoE) software can be a powerful tool to analyze the results and predict optimal conditions.[19]

By systematically addressing these common failure points, you can significantly increase your success rate with the Buchwald-Hartwig amination and efficiently develop robust procedures for your specific synthetic targets.

References

Preventing decomposition of 2-Chloro-6-(trifluoromethyl)quinoline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and reacting this versatile building block. Here, we will delve into the intricacies of its reactivity, explore common challenges, and provide robust protocols to help you achieve optimal results in your synthetic endeavors.

Understanding the Reactivity of this compound

This compound is a valuable heterocyclic compound, frequently employed in the synthesis of pharmaceuticals and functional materials. Its chemical behavior is primarily dictated by two key features:

  • The 2-Chloro Substituent: The chlorine atom at the 2-position is activated towards nucleophilic displacement. This is due to the electron-withdrawing nature of the quinoline ring nitrogen, which stabilizes the intermediate formed during nucleophilic attack. This makes the compound an excellent substrate for various reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

  • The 6-(Trifluoromethyl) Group: The CF₃ group is a strong electron-withdrawing group, which further enhances the electrophilicity of the quinoline ring. This group is generally stable under a wide range of reaction conditions. However, under very harsh acidic or basic conditions, its degradation can occur.

This unique combination of functional groups makes this compound a powerful synthetic intermediate, but also one that requires careful handling to prevent unwanted side reactions and decomposition.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of this compound.

Q1: What are the primary decomposition pathways for this compound during reactions?

A1: The two most common decomposition pathways are hydrolysis of the C-Cl bond to form the corresponding quinolinone, and hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom. These side reactions are particularly prevalent in palladium-catalyzed cross-coupling reactions under basic conditions, especially when using protic solvents or when there are sources of hydride in the reaction mixture.

Q2: How stable is the trifluoromethyl (CF₃) group?

A2: The CF₃ group is known for its high metabolic and chemical stability due to the strength of the C-F bond. It is generally robust under the conditions typically used for cross-coupling and SNAr reactions. However, prolonged exposure to strong acids or bases at high temperatures can

Technical Support Center: Alternative Synthetic Routes to Avoid Harsh Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) for adopting greener, more efficient synthetic methodologies. Traditional organic synthesis often relies on harsh conditions that can be hazardous and environmentally taxing.[1] Modern approaches like photoredox catalysis, biocatalysis, mechanochemistry, flow chemistry, and microwave-assisted synthesis offer milder and more sustainable alternatives.[1][2] This resource will help you navigate the common challenges encountered when implementing these advanced techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general questions about selecting and implementing alternative synthetic routes.

Q1: My institution is encouraging "green chemistry." Where do I start when choosing an alternative to a traditional, harsh reaction condition?

A1: Starting with green chemistry involves a holistic evaluation of your current protocol against the 12 Principles of Green Chemistry.[3][4] Key considerations include:

  • Energy Input: If your reaction requires prolonged high temperatures, consider microwave-assisted synthesis for rapid, direct heating or flow chemistry for superior heat transfer.[5][6]

  • Solvent Use: If your current method uses large volumes of hazardous solvents, mechanochemistry (ball milling) offers a solvent-free option.[7][8] Biocatalysis often utilizes aqueous media, significantly reducing organic solvent waste.[3]

  • Reagent Toxicity: If your synthesis involves toxic or hazardous reagents, photoredox catalysis can generate reactive intermediates from simple starting materials under mild conditions.

  • Selectivity and Byproducts: For reactions requiring high stereoselectivity, enzymatic catalysis is often unparalleled, minimizing the need for protecting groups and reducing byproduct formation.[9]

A good starting point is to identify the most significant "non-green" aspect of your current synthesis and select an alternative methodology that directly addresses that issue.

Q2: How do I justify the initial investment in new equipment (e.g., a photoreactor, flow chemistry setup, or ball mill) to my lab manager?

A2: The justification should be built on a cost-benefit analysis that extends beyond the initial capital expenditure. Here are key points to emphasize:

  • Increased Efficiency and Throughput: Flow chemistry, for instance, can significantly reduce reaction times and allows for continuous production, which can increase overall productivity.[10][11] Microwave synthesis can shorten reaction times from hours or days to mere minutes.[5]

  • Improved Safety: Many alternative methods operate under milder conditions and in smaller volumes, reducing the risks associated with high pressures, temperatures, and hazardous materials.[6][12]

  • Reduced Waste and Disposal Costs: Solvent-free methods like mechanochemistry or aqueous-based biocatalysis drastically cut down on solvent purchase and disposal costs, which can be substantial.[7][13]

  • Access to Novel Chemistry: These technologies can enable reactions that are difficult or impossible to perform using traditional batch methods, potentially leading to new intellectual property.[12]

Presenting a table comparing the long-term operational savings and safety improvements against the one-time equipment cost can be a powerful tool.

Q3: Are these alternative methods scalable for industrial and pharmaceutical applications?

A3: Absolutely. Many of these technologies are not only scalable but are being actively implemented in the pharmaceutical and fine chemical industries.[14]

  • Flow Chemistry: This is a leading technology for scaling up reactions. Instead of using larger reactors, the process is simply run for a longer duration ("scaling out"), ensuring consistent product quality.[6][15] Major pharmaceutical companies are investing heavily in continuous manufacturing.[10][16]

  • Biocatalysis: The use of enzymes is well-established in pharmaceutical manufacturing for producing active pharmaceutical ingredients (APIs) with high purity and stereoselectivity.[13][17][18]

  • Mechanochemistry: While traditionally used for smaller-scale synthesis, advances in equipment like extruders are making mechanochemistry a viable option for larger-scale, solvent-free production.[8]

Part 2: Troubleshooting Guides for Specific Methodologies

Guide 1: Photoredox Catalysis

Photoredox catalysis utilizes light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions.

Q: My photoredox reaction is not proceeding to completion, or I'm observing low yields. What are the common culprits?

A: Incomplete conversion in photoredox catalysis often stems from issues with the reaction setup, reagents, or the catalytic cycle itself. Here’s a troubleshooting workflow:

  • Oxygen Contamination:

    • Why it's a problem: Molecular oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle. It can also interfere with radical intermediates.

    • Solution: Ensure your reaction mixture is thoroughly degassed. Standard practice involves several freeze-pump-thaw cycles or sparging the solvent with an inert gas (nitrogen or argon) for an extended period before adding the catalyst and starting materials. For highly sensitive reactions, perform the entire setup in a glovebox.

  • Inadequate Light Source or Irradiation:

    • Why it's a problem: The photocatalyst must be excited by light of an appropriate wavelength and intensity. If the light source is too weak or the wavelength doesn't match the catalyst's absorption spectrum, the reaction will be inefficient.

    • Solution: Verify that your light source (e.g., LED lamp) emits at a wavelength that overlaps with the absorption maximum of your photocatalyst. Ensure the reaction vessel is positioned for uniform and consistent irradiation. Cooling with a fan is often necessary to prevent overheating from the lamp, which can lead to thermal decomposition.

  • Reagent Purity and Concentration:

    • Why it's a problem: Impurities in substrates or solvents can act as quenchers or participate in side reactions. Incorrect concentrations can also affect reaction kinetics.

    • Solution: Use high-purity, anhydrous solvents. Purify substrates if necessary. Low photocatalyst loadings (often 0.002-0.05 mol%) are typically optimal to prevent side reactions like protodehalogenation.

Experimental Protocol: Standard Degassing Procedure
  • Assemble the reaction vessel with a stir bar and add all solid reagents.

  • Seal the vessel with a septum.

  • Connect the vessel to a Schlenk line.

  • Freeze the reaction mixture in a liquid nitrogen bath until completely solid.

  • Evacuate the vessel under high vacuum for 5-10 minutes.

  • Close the vacuum tap and backfill with an inert gas (argon or nitrogen).

  • Allow the mixture to thaw completely.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final cycle, add degassed solvents and liquid reagents via syringe.

Diagram: Basic Photoredox Catalysis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Combine Reagents & Solvent B Degas Mixture (e.g., Freeze-Pump-Thaw) A->B C Irradiate with Light Source B->C Initiate Reaction D Maintain Inert Atmosphere & Stir C->D E Quench Reaction D->E After Completion F Purify and Analyze Product E->F

Caption: A typical workflow for a photoredox-catalyzed reaction.

Guide 2: Enzymatic Catalysis (Biocatalysis)

Biocatalysis uses enzymes to perform chemical transformations with high selectivity and under mild conditions, often in aqueous environments.[13][17]

Q: My enzymatic reaction shows low activity or poor stability. How can I optimize it?

A: Enzyme performance is highly sensitive to the reaction environment. Here are the key parameters to investigate:

  • pH and Buffer System:

    • Why it's a problem: Every enzyme has an optimal pH range for activity and stability. Deviations can lead to denaturation and loss of function.

    • Solution: Consult the literature for the specific enzyme's optimal pH. Screen a range of pH values using different buffer systems to find the ideal conditions for your substrate.

  • Temperature:

    • Why it's a problem: While higher temperatures can increase reaction rates, they can also cause irreversible denaturation of the enzyme.

    • Solution: Determine the optimal temperature for your enzyme. Most enzymes used in organic synthesis function well between 25-50°C.[13] Running reactions at the lower end of the optimal range can sometimes prolong the enzyme's active lifetime.

  • Substrate/Product Inhibition:

    • Why it's a problem: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme, slowing down or stopping the reaction.

    • Solution: Maintain a low concentration of the substrate by adding it portion-wise over time. If product inhibition is the issue, consider in-situ product removal (e.g., using a biphasic system where the product is extracted into an organic layer).

  • Cofactor Regeneration:

    • Why it's a problem: Many enzymes, particularly oxidoreductases, require cofactors (like NAD(P)H) that are consumed during the reaction.[19]

    • Solution: Implement a cofactor regeneration system. This often involves adding a second enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase for NADH regeneration) to continuously replenish the consumed cofactor.

Data Summary: Common Enzyme Classes in Synthesis
Enzyme ClassTypical ReactionKey AdvantageCommon Troubleshooting Area
Lipases/Esterases Hydrolysis, esterificationHigh enantioselectivitypH optimization, product inhibition
Ketoreductases Reduction of ketonesHigh stereoselectivityCofactor regeneration, substrate scope
Transaminases Synthesis of chiral aminesExcellent enantiopurityEquilibrium position, byproduct inhibition
Lyases C-C, C-O, C-N bond formationAtom economySubstrate solubility, enzyme stability

Diagram: Cofactor Regeneration Cycle

G Substrate Substrate Enzyme Primary Enzyme (e.g., Ketoreductase) Substrate->Enzyme Product Product Enzyme->Product NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme provides H- RegenEnzyme Regeneration Enzyme (e.g., GDH) NADP->RegenEnzyme RegenEnzyme->NADPH regenerates Byproduct Byproduct (e.g., Gluconolactone) RegenEnzyme->Byproduct Sacrificial Sacrificial Substrate (e.g., Glucose) Sacrificial->RegenEnzyme

Caption: A coupled enzymatic system for cofactor regeneration.

Guide 3: Mechanochemistry (Ball Milling)

Mechanochemistry uses mechanical force to induce chemical reactions, often in the absence of solvents.[7][20]

Q: My ball milling reaction is giving low yields or an incomplete reaction. What parameters should I adjust?

A: Mechanochemical reactions are governed by a different set of parameters than solution-phase chemistry. Optimization often requires a systematic approach.[21]

  • Milling Frequency and Time:

    • Why it's a problem: Insufficient energy input (low frequency) or too short a milling time will result in incomplete conversion. Conversely, excessive energy can sometimes lead to product decomposition.

    • Solution: Start with a moderate frequency and screen different reaction times. If conversion is low, incrementally increase the milling frequency.

  • Ball-to-Sample Ratio (BSR):

    • Why it's a problem: The number, size, and material of the grinding balls determine the efficiency of energy transfer.

    • Solution: The material of the grinding jar and balls should be harder than your reactants to avoid contamination. Stainless steel or zirconia are common choices. Experiment with different numbers and sizes of balls to find the optimal conditions for your specific reaction.

  • Liquid-Assisted Grinding (LAG):

    • Why it's a problem: While the goal is often solvent-free synthesis, sometimes a very small amount of liquid can dramatically improve reaction rates and outcomes.[22]

    • Solution: If a neat (solvent-free) reaction is sluggish, try adding a few microliters of a liquid grinding assistant. The choice of liquid can be critical; sometimes a small amount of a non-polar solvent can facilitate a reaction that is inhibited by polar additives, and vice-versa.[22] This technique can even alter the chemoselectivity of a reaction.[22]

Diagram: Key Parameters in Ball Milling Optimization

G OptimizedReaction Optimized Reaction Parameters Key Parameters Frequency (RPM) Time Ball-to-Sample Ratio Liquid-Assisted Grinding (LAG) Jar/Ball Material Parameters:f0->OptimizedReaction Parameters:f1->OptimizedReaction Parameters:f2->OptimizedReaction Parameters:f3->OptimizedReaction Parameters:f4->OptimizedReaction

Caption: Core variables to adjust for mechanochemical reaction optimization.

Guide 4: Flow Chemistry

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or channels, offering excellent control over reaction parameters.[23]

Q: I'm experiencing clogging in my flow reactor. How can I prevent this?

A: Clogging is a common issue in flow chemistry, especially when dealing with solids or slurries.[15][24]

  • Solubility Issues:

    • Why it's a problem: If a starting material, intermediate, or product has poor solubility in the reaction solvent, it can precipitate and block the narrow channels of the reactor.

    • Solution: Select a solvent system where all components remain in solution under the reaction conditions.[24] You may need to adjust reactant concentrations. Performing a solubility test before running the reaction can save significant time.

  • Reaction Profile:

    • Why it's a problem: Some reactions proceed through intermediates that are less soluble than the starting materials or final product.

    • Solution: Carefully analyze the reaction profile. If an insoluble intermediate is forming, you may need to adjust the temperature or residence time in that specific segment of the reactor to ensure it redissolves or reacts quickly.

  • Reactor Design and Engineering Solutions:

    • Why it's a problem: The physical dimensions of the reactor can contribute to clogging.

    • Solution: For reactions known to produce solids, consider using a reactor with a wider inner diameter.[24] Some advanced setups incorporate a bypass line to circumvent clogs or use systems like Continuous Stirred Tank Reactors (CSTRs) which are better suited for handling slurries.[24]

Diagram: Troubleshooting Flow Chemistry Clogging

G Start Problem: Reactor Clogging Q1 Is a solid precipitating? Start->Q1 Sol1 Increase Solvent Power or Decrease Concentration Q1->Sol1 Yes Sol4 Check for Back Pressure Increase Q1->Sol4 No Sol2 Adjust Temperature Profile Sol1->Sol2 Sol3 Use Wider Diameter Reactor or CSTR Sol2->Sol3 Result Clogging Resolved Sol3->Result

Caption: A decision tree for troubleshooting clogging in flow reactors.

Guide 5: Microwave-Assisted Synthesis

Microwave-assisted synthesis uses microwave radiation to rapidly and efficiently heat reactions, often leading to dramatic reductions in reaction times.[5][25]

Q: My microwave reaction is giving inconsistent yields or unexpected byproducts. What's going wrong?

A: Inconsistency in microwave synthesis often points to issues with temperature control, solvent choice, or localized overheating.

  • Solvent Choice:

    • Why it's a problem: The ability of a solvent to absorb microwave energy is crucial. Non-polar solvents like hexane or toluene are poor absorbers and will not heat efficiently.[26] Polar solvents are required for effective heating via dipolar polarization.[25]

    • Solution: Choose a solvent with a high dielectric constant. If your reaction requires a non-polar solvent, you can sometimes add a small amount of a highly absorbing co-solvent or an ionic liquid to facilitate heating.[27]

  • Superheating and Temperature Control:

    • Why it's a problem: Microwaves can heat solvents well above their atmospheric boiling points in sealed vessels, a phenomenon known as superheating.[5][28] While this accelerates reactions, inaccurate temperature monitoring can lead to thermal decomposition and byproduct formation.

    • Solution: Use a dedicated microwave reactor with reliable internal temperature monitoring (fiber optic probe or IR sensor). Do not rely on the power setting alone. Set a maximum temperature to avoid runaway reactions and decomposition of sensitive materials.

  • Hotspots and Uneven Heating:

    • Why it's a problem: In a non-stirred or poorly mixed reaction, localized "hotspots" can form, leading to decomposition and inconsistent results.

    • Solution: Ensure efficient magnetic stirring throughout the reaction. This is critical for uniform heat distribution and reproducible results.

Table: Microwave Heating Properties of Common Solvents
SolventDielectric Constant (ε) at 20°CSuitability for Microwave Heating
Water 80.4Excellent
Ethanol 24.3Good
DMF 36.7Good
Acetonitrile 37.5Good
Toluene 2.4Poor
Hexane 1.9Very Poor

References

Characterization of unexpected byproducts in reactions involving 2-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-(trifluoromethyl)quinoline. This guide is designed to provide expert insights and practical troubleshooting advice for the characterization of unexpected byproducts in your reactions. My goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity and success of your synthetic endeavors. The trifluoromethyl group at the 6-position significantly influences the reactivity of the quinoline core, making it highly susceptible to nucleophilic attack but also opening avenues for unexpected side reactions.[1][2] This guide is structured to address the most common and perplexing issues encountered in the field.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: My mass spectrometry analysis shows a significant peak corresponding to the mass of 6-(trifluoromethyl)quinoline (M-Cl+H), but little to none of my desired product.

Possible Cause: You are likely observing reductive dehalogenation, a common side reaction where the chlorine atom is replaced by a hydrogen.[3][4] This can be promoted by certain reagents and reaction conditions, particularly in transition metal-catalyzed cross-coupling reactions.[5][6]

Troubleshooting Steps:

  • Re-evaluate Your Reducing Agents: Certain reagents, even if not explicitly added as a reductant, can facilitate this process. For instance, some phosphine ligands or additives might be culpable.

  • Optimize Catalyst and Ligand: In cross-coupling reactions, the choice of catalyst and ligand is critical. A less active or poorly chosen catalyst system can favor reductive dehalogenation. Consider screening different phosphine ligands or using a more active pre-catalyst.

  • Control Reaction Temperature: Elevated temperatures can sometimes promote this side reaction. Attempt the reaction at a lower temperature for a longer duration.

  • Ensure Anhydrous Conditions: While not always the primary cause, adventitious water can sometimes play a role in the protonolysis of key intermediates.

Analytical Characterization Workflow for Reductive Dehalogenation:

G cluster_0 Problem Identification cluster_1 Confirmation cluster_2 Resolution a Reaction Work-up & Initial Analysis (TLC, LC-MS) b Unexpected Spot/Peak Observed (Mass = M-Cl+H) a->b Observation c Isolate Impurity (Prep-TLC or Column Chromatography) b->c d 1H NMR Analysis c->d e Compare with Authentic Sample of 6-(trifluoromethyl)quinoline d->e Confirmation f Modify Reaction Conditions: - Screen Ligands/Catalysts - Lower Temperature - Scrutinize Reagents e->f Iterative Optimization g Re-run Reaction & Monitor by LC-MS f->g

Caption: Workflow for identifying and resolving reductive dehalogenation.

Issue 2: My crude NMR shows a complex mixture, but a significant byproduct has a mass corresponding to M-Cl+OH. What is this and how can I avoid it?

Possible Cause: This is the classic hydrolysis byproduct: 6-(trifluoromethyl)quinolin-2(1H)-one. The C-2 position of the quinoline is highly activated towards nucleophilic attack, and even trace amounts of water or hydroxide in your reaction mixture can lead to the formation of this stable quinolone.

Troubleshooting Steps:

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent. Dry all solid reagents in a vacuum oven before use.

  • Inert Atmosphere: Conduct your reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

  • Base Selection: If your reaction requires a base, consider using a non-hydroxide base. If a hydroxide base is necessary, use the minimum required amount and consider adding it slowly to the reaction mixture.

  • Work-up Procedure: During the aqueous work-up, minimize the contact time of your product with the aqueous layer, especially if it is basic.

Table 1: Spectroscopic Data for Key Compounds

CompoundMolecular WeightKey ¹H NMR Signals (DMSO-d₆, approx. δ ppm)Key ¹³C NMR Signals (DMSO-d₆, approx. δ ppm)
This compound 231.618.6 (d), 8.3 (d), 8.1 (s), 7.9 (d), 7.7 (d)152, 147, 138, 130, 128, 127, 125, 124 (q, CF₃), 122
6-(Trifluoromethyl)quinolin-2(1H)-one 213.1511.8 (br s, NH), 8.0 (d), 7.8 (s), 7.6 (d), 7.5 (d), 6.5 (d)162 (C=O), 140, 139, 130, 126, 124 (q, CF₃), 122, 120, 116
6-(Trifluoromethyl)quinoline 197.168.9 (dd), 8.4 (d), 8.2 (s), 8.0 (d), 7.8 (dd), 7.5 (dd)150, 147, 137, 130, 128, 127, 124 (q, CF₃), 123, 121

Issue 3: In my Suzuki or Buchwald-Hartwig coupling, I observe a significant amount of a high molecular weight byproduct.

Possible Cause: You are likely observing homocoupling of your starting material to form a biquinoline species, or homocoupling of your boronic acid/amine coupling partner. This is a common side reaction in many cross-coupling protocols.

Troubleshooting Steps:

  • Optimize Reaction Stoichiometry: Ensure a slight excess of the boronic acid or amine coupling partner.

  • Control Catalyst Loading: Too high a catalyst loading can sometimes promote homocoupling.

  • Temperature and Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that may favor homocoupling.

  • Choice of Base: The choice and amount of base can significantly impact the outcome of Suzuki reactions.[7] Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

G cluster_0 Desired Reaction Pathway cluster_1 Undesired Side Reactions A This compound C Desired Heterocoupled Product A->C D Homocoupled Quinolone A->D Homocoupling B Coupling Partner (e.g., Ar-B(OH)2) B->C E Homocoupled Partner B->E Homocoupling

Caption: Desired vs. undesired coupling pathways.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so reactive towards nucleophiles?

The quinoline ring system is inherently electron-deficient. The strongly electron-withdrawing trifluoromethyl group at the 6-position further depletes the electron density of the aromatic system, making it more susceptible to nucleophilic aromatic substitution (SNAr).[2]

Q2: I suspect a reaction with my phosphine ligand. Is this possible?

Yes, while less common, it is possible for phosphine ligands, particularly electron-rich and bulky ones, to react with highly activated aryl halides. This could lead to the formation of phosphonium salts. If you observe an unexpected phosphorus-containing byproduct in your mass spectrometry, this could be a possibility. Consider using a different, less nucleophilic phosphine ligand.[8]

Q3: Can I use standard chromatographic methods to separate these byproducts?

Yes, standard silica gel column chromatography is generally effective for separating the desired product from the byproducts mentioned. The polarity differences between the starting material, the dehalogenated product, the hydrolyzed quinolone, and the homocoupled products are usually sufficient for good separation.

Q4: What are the key NMR features to look for when identifying these byproducts?

  • Reductive Dehalogenation: Look for the appearance of a new aromatic proton signal in the region where the chlorine-bearing carbon was, and the disappearance of the characteristic downfield shift associated with the carbon attached to the chlorine.

  • Hydrolysis: The most telling sign is the appearance of a broad singlet for the N-H proton (often >10 ppm) and the upfield shift of the C2 carbon, which is now a carbonyl carbon.

  • Homocoupling: The ¹H NMR will become significantly more complex, often with a doubling of the number of signals in the aromatic region, and the mass spectrum will show a peak at approximately double the mass of the dehalogenated quinoline fragment.

Q5: Are there any specific safety considerations for working with this compound?

As with all halogenated and trifluoromethylated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[9][10]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Characterization of an Unknown Byproduct by NMR and MS

  • Isolate the byproduct of interest using preparative TLC or HPLC.

  • Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula.

  • Dissolve a sample of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm the structure.

  • Compare the obtained data with the data for known potential byproducts (see Table 1) or with predicted spectra.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Quinoline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of a multitude of compounds with a broad spectrum of pharmacological activities. However, the seemingly subtle variation in the placement of the nitrogen atom, giving rise to its isomer isoquinoline, leads to profound differences in their biological profiles. This guide provides an in-depth comparative analysis of the biological activities of quinoline and its isomers, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the causality behind their distinct mechanisms of action, supported by experimental data, detailed protocols for key assays, and visual representations of the intricate signaling pathways they modulate.

The Decisive Role of Isomerism: A Tale of Two Structures

Quinoline and isoquinoline, both with the chemical formula C₉H₇N, exhibit distinct electronic distributions and steric arrangements due to the position of the nitrogen atom. In quinoline, the nitrogen is at position 1, while in isoquinoline, it resides at position 2. This fundamental structural difference dictates their metabolic fate and, consequently, their biological and toxicological profiles. A critical differentiator is that quinoline can be metabolized in biological systems to a reactive and potentially carcinogenic epoxide intermediate, a pathway not observed for isoquinoline. This disparity in metabolism is a crucial consideration in the design and development of therapeutic agents based on these scaffolds.

Comparative Biological Activities: A Data-Driven Analysis

The following sections provide a comparative overview of the key biological activities of quinoline and its isomers, supported by quantitative data from various studies.

Anticancer Activity: A Battle of Selectivity and Potency

Both quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms including the inhibition of topoisomerases, protein kinases, and the disruption of microtubule polymerization. The position of substituents on the quinoline or isoquinoline ring plays a pivotal role in determining their potency and cancer cell line selectivity.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Quinoline Derivatives
Compound 55 (a pyrazolyl-substituted quinoline)HL-60 (Leukemia)19.88[1]
U937 (Lymphoma)43.95[1]
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 (µg/cm³)[1]
HCT-8 (Colon)0.314 - 4.65 (µg/cm³)[1]
HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[1]
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
Isoquinoline Derivatives
Isoquinoline-enriched plant extractsVariousInduce cell death[2]
Sanguinarine (an isoquinoline alkaloid)HeLa (Cervical)Induces microtubule depolymerization[2]

Mechanism of Action: Unraveling the Signaling Pathways

The anticancer effects of quinoline and isoquinoline derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in various cancers. Several quinoline derivatives have been identified as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Isomers Quinoline->PI3K Inhibition Quinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline isomers.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Certain quinoline and isoquinoline alkaloids have been shown to act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.

Antimicrobial Activity: A Broad Spectrum of Action

Quinoline and its isomers have a long history in the fight against infectious diseases, with quinine, a quinoline alkaloid, being a landmark antimalarial drug. Modern synthetic derivatives continue to show promise against a wide range of bacteria and fungi. The antimicrobial efficacy is highly dependent on the specific isomer and the nature and position of its substituents.

Compound/IsomerMicroorganismStrainMIC (µg/mL)Reference
Quinoline Derivatives
N-methylbenzofuro[3,2-b]quinolineEnterococcus faecium (vancomycin-resistant)4[3]
Rhodanine-quinoline conjugate 31Mycobacterium tuberculosis (active state)H37Ra1.9[3]
Rhodanine-quinoline conjugate 31Mycobacterium tuberculosis (dormant state)H37Ra2.2[3]
Quinolinequinone QQ1Staphylococcus aureus1.22[4]
Quinolinequinone QQ6Enterococcus faecalis4.88[4]
Isoquinoline Derivatives
Alkynyl Isoquinoline HSN584Staphylococcus aureus (fluoroquinolone-resistant)4-8[5]
Alkynyl Isoquinoline HSN739Staphylococcus aureus (fluoroquinolone-resistant)4-8[5]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Compound/IsomerAssayIC50 (µM)Reference
Quinoline Derivatives
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinities[6]
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinities[6]
Novel Quinoline Q3Inhibition of NF-κB induced luciferase~5[7]
Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of certain quinoline derivatives.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Quinoline Quinoline Isomers Quinoline->IKK Inhibition Quinoline->NFkB_nuc Inhibition of DNA binding DNA DNA NFkB_nuc->DNA Binding Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Modulation of the NF-κB signaling pathway by quinoline isomers.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Quinoline derivatives are emerging as promising candidates for the treatment of neurodegenerative disorders due to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

Compound/IsomerNeuroprotective EffectEC50 (µM)Reference
Quinoline Derivatives
Quinolylnitrone QN6Prevention of decreased neuronal metabolic activity3.97[8]
Prevention of necrotic cell death3.79[8]
Prevention of apoptotic cell death3.99[8]
Heterocyclic Quinoline DerivativesProtection against oxidative insults in glial and neuronal cells<5[9]

Experimental Protocols: A Guide for Practical Application

To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of quinoline isomers.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of quinoline isomers. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate IC50 values. E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinoline isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline isomers in the broth medium.

  • Inoculation: Add an equal volume of the standardized inoculum to each well containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Perspectives

The comparative analysis of quinoline and its isomers underscores the profound impact of subtle structural modifications on biological activity. While both scaffolds offer immense potential for the development of novel therapeutics, the inherent genotoxicity associated with the metabolism of quinoline necessitates careful consideration in drug design. The structure-activity relationships highlighted in this guide provide a rational basis for the design of more potent and selective derivatives. Future research should focus on elucidating the precise molecular targets of these compounds and exploring their efficacy in preclinical and clinical settings. The detailed experimental protocols provided herein serve as a valuable resource for researchers to rigorously evaluate the biological activities of novel quinoline-based compounds, thereby accelerating the discovery of next-generation therapeutic agents.

References

A Comparative Guide to Novel Anticancer Agents Derived from the 2-Chloro-6-(trifluoromethyl)quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a "privileged" structure in the design of novel therapeutics. Its versatile nature allows for extensive functionalization, leading to a broad spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of a series of novel compounds synthesized from a 2-chloro-6-(trifluoromethyl)quinoline precursor, with a specific focus on their in vitro and in vivo anticancer properties as potent c-Met kinase inhibitors. We will delve into the rationale behind their design, compare their biological activities, and provide detailed experimental protocols to support reproducibility and further investigation.

The Rationale for Targeting c-Met with Quinoline Derivatives

The c-Met proto-oncogene encodes for a receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous human cancers, making it a compelling target for anticancer drug discovery. Quinoline-based compounds have shown significant promise as kinase inhibitors, and the strategic incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity.[2] The 2-chloro position on the quinoline ring serves as a versatile handle for introducing various substituents to explore the structure-activity relationship (SAR).

Synthesis of Novel 3,5,7-Trisubstituted Quinolines

The synthesis of the target compounds commenced with a 7-(trifluoromethyl)quinoline precursor, which underwent a series of reactions to introduce diverse functionalities at the 3 and 5 positions. A key intermediate, 3,5-dinitro-7-(trifluoromethyl)quinoline, was prepared and subsequently reduced to the corresponding diamine. This diamine served as a scaffold for the introduction of various substituents, leading to the generation of a library of novel 3,5,7-trisubstituted quinolines.[3]

In Vitro Performance: A Comparative Analysis

The newly synthesized compounds were evaluated for their inhibitory activity against c-Met kinase and their antiproliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

Comparative Inhibitory Activity against c-Met Kinase
Compoundc-Met IC50 (nM)[3]
21b < 1.0
21a< 1.0
21c< 1.0
21l< 1.0
27a< 1.0
27b< 1.0
27c< 1.0

As evidenced by the data, several compounds exhibited exceptional potency against c-Met kinase, with IC50 values in the sub-nanomolar range. Compound 21b emerged as a particularly promising candidate due to its potent enzymatic inhibition.[3]

Comparative Antiproliferative Activity in Cancer Cell Lines

The antiproliferative activity of the most potent c-Met inhibitors was assessed against a panel of human cancer cell lines.

CompoundNIH-3T3-TPR-Met IC50 (µM)[3]U-87 MG IC50 (µM)[3]
21b 0.01 0.02
21a0.020.03
21c0.030.04

Compound 21b demonstrated superior antiproliferative activity in both the NIH-3T3-TPR-Met and the U-87 MG human glioblastoma cell lines, with IC50 values in the low nanomolar range.[3] This indicates that its potent enzymatic activity translates into effective inhibition of cancer cell growth.

In Vivo Efficacy of the Lead Compound: 21b

Based on its outstanding in vitro profile, compound 21b , identified as 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline, was selected for in vivo evaluation in xenograft models.[3]

Tumor Growth Inhibition in Xenograft Models

Mice bearing NIH-3T3-TPR-Met and U-87 MG tumors were treated with compound 21b at a dose of 100 mg/kg. The results demonstrated statistically significant tumor growth inhibition of 68-69% in both models.[3] This provides strong evidence for the in vivo anticancer efficacy of this novel quinoline derivative.

Experimental Protocols

To ensure scientific integrity and enable further research, detailed methodologies for key experiments are provided below.

c-Met Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of c-Met kinase.

Protocol:

  • Recombinant human c-Met kinase is incubated with the test compound at various concentrations.

  • A specific substrate and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.

  • The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Human tumor cells (e.g., U-87 MG) are subcutaneously injected into immunocompromised mice.

  • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • The treatment group receives the test compound (e.g., compound 21b ) at a specified dose and schedule (e.g., 100 mg/kg, daily).

  • The control group receives a vehicle solution.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

c-Met Signaling Pathway

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Cell_Invasion Cell Invasion & Metastasis ERK->Cell_Invasion STAT3->Cell_Proliferation STAT3->Cell_Invasion Compound_21b Compound 21b (Inhibitor) Compound_21b->cMet Inhibits Phosphorylation

Caption: The c-Met signaling pathway and the inhibitory action of compound 21b.

Experimental Workflow for Anticancer Drug Evaluation

workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_conclusion Conclusion Start Starting Material: This compound precursor Synthesis Multi-step Synthesis of Novel Quinoline Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay c-Met Kinase Inhibition Assay (Determine IC50) Purification->Kinase_Assay MTT_Assay Cell Proliferation (MTT) Assay (Determine IC50) Cell_Culture Cancer Cell Line Culture (e.g., U-87 MG) Cell_Culture->MTT_Assay Xenograft Establishment of Tumor Xenograft Model in Mice MTT_Assay->Xenograft Treatment Treatment with Lead Compound (e.g., Compound 21b) Xenograft->Treatment Data_Collection Tumor Growth Measurement & Data Analysis Treatment->Data_Collection Conclusion Identification of Lead Candidate for Further Development Data_Collection->Conclusion

Caption: A streamlined workflow for the synthesis and evaluation of novel anticancer agents.

Conclusion and Future Directions

The derivatives of this compound, particularly the 3,5,7-trisubstituted analogs, represent a promising new class of c-Met kinase inhibitors with potent anticancer activity. Compound 21b has emerged as a compelling lead candidate, demonstrating exceptional in vitro potency and significant in vivo efficacy in preclinical models.[3] The favorable in vitro and in vivo profiles of this compound warrant further investigation and optimization.

Future efforts should focus on refining the structure of these compounds to enhance their pharmacokinetic properties and reduce potential off-target effects. Further in vivo studies, including toxicology and pharmacodynamic assessments, will be crucial in advancing these promising molecules toward clinical development. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing quest for more effective cancer therapies.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

To researchers, medicinal chemists, and drug development professionals, the quinoline moiety is a "privileged scaffold." Its presence in a vast array of natural products and synthetic pharmaceuticals underscores its importance in the quest for new therapeutic agents.[1] The functionalization of the quinoline core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical endeavor in modulating the biological activity of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, offering a pathway to novel quinoline derivatives with unparalleled efficiency.[2]

However, the electronic nature of the quinoline ring system, particularly its electron-deficient character, presents unique challenges to catalysis. The reactivity of haloquinolines in cross-coupling reactions is highly dependent on the position of the halogen, the nature of the halogen itself (I > Br > Cl), and, most critically, the choice of the palladium catalyst system. This guide provides a comparative analysis of state-of-the-art palladium catalysts for the most pivotal cross-coupling reactions of haloquinolines, offering field-proven insights and actionable experimental data to inform your catalyst selection and reaction optimization.

The Catalyst Conundrum: Navigating the Landscape of Palladium Ligands

The heart of a successful cross-coupling reaction lies in the synergy between the palladium center and its coordinating ligands. The ligand dictates the catalyst's stability, activity, and selectivity by modulating the electronic and steric environment of the palladium. For the challenging haloquinoline substrates, two major classes of ligands have proven to be transformative: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Bulky Biaryl Phosphine Ligands: The Buchwald and Hartwig Revolution

The development of bulky, electron-rich biaryl phosphine ligands by the groups of Stephen Buchwald and John Hartwig has been a watershed moment for palladium catalysis.[3][4] Ligands such as XPhos, SPhos, and RuPhos have demonstrated exceptional efficacy in the coupling of challenging substrates, including electron-deficient heteroaryl chlorides.[5] Their success stems from several key features:

  • Steric Bulk: The large steric footprint of these ligands promotes the formation of monoligated, 12-electron Pd(0) species, which are highly reactive in the crucial oxidative addition step of the catalytic cycle.[3]

  • Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the C-X bond of the haloquinoline.[4]

  • Stabilization of Intermediates: The biaryl backbone can engage in π-interactions with the palladium center, stabilizing key catalytic intermediates and promoting the final reductive elimination step.[6]

N-Heterocyclic Carbenes (NHCs): A New Frontier of Stability and Activity

N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands in palladium-catalyzed cross-coupling reactions.[7] These ligands are strong σ-donors, forming highly stable bonds with the palladium center. This enhanced stability often translates to higher catalyst turnover numbers and robustness at elevated temperatures.[7] For haloquinoline couplings, NHC-ligated palladium catalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, have shown remarkable activity, particularly for less reactive chloroquinolines.[8]

Comparative Analysis of Palladium Catalysts in Key Cross-Coupling Reactions

The choice of the optimal palladium catalyst is highly dependent on the specific cross-coupling reaction being performed. Below, we present a comparative analysis of catalyst performance for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions with haloquinoline substrates, supported by experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl-aryl structures. For haloquinolines, the appropriate choice of catalyst is crucial to achieving high yields, especially with more challenging chloroquinolines.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)ObservationsReference
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O80-90HighA reliable system for bromoquinolines.[1]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100HighBulky monophosphine ligands are highly effective for challenging substrates.[9]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075A classic catalyst, suitable for more reactive iodo- and bromoquinolines.[9]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH10098 (for 3-bromopyridine)NHC catalysts show excellent activity for heteroaryl couplings.

Expert Insight: For the Suzuki-Miyaura coupling of chloroquinolines, catalyst systems employing bulky biaryl phosphine ligands like XPhos or advanced NHC ligands are often necessary to overcome the high activation barrier of the C-Cl bond. The use of a strong base such as K₃PO₄ or Cs₂CO₃ is also critical.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L_n-R transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product arx Ar-X (Haloquinoline) arx->pd0 boronic R-B(OR)₂ boronic->transmetalation base Base base->transmetalation

References

Antifungal activity of fluorinated quinoline analogs compared to existing agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of antifungal drug resistance, has created an urgent need for novel therapeutic agents. Among the promising candidates, fluorinated quinoline analogs have emerged as a class of synthetic compounds with significant antifungal potential. This guide provides a comprehensive comparison of the in vitro antifungal activity of select fluorinated quinoline analogs against existing antifungal agents, supported by experimental data and an exploration of their mechanisms of action.

The Imperative for New Antifungal Agents

Fungal infections are a growing global health concern, with mortality rates for invasive infections remaining distressingly high. The current antifungal armamentarium is limited to a few major classes, primarily azoles, polyenes, and echinocandins. However, their efficacy is often hampered by toxicity, drug-drug interactions, and the emergence of resistant fungal strains[1]. This clinical challenge underscores the critical need for the discovery and development of new antifungal drugs with novel mechanisms of action and improved pharmacological profiles. Quinoline derivatives, a versatile scaffold in medicinal chemistry, have demonstrated a broad spectrum of biological activities, including potent antifungal effects[2]. The incorporation of fluorine atoms into the quinoline nucleus can further enhance their biological activity and metabolic stability[3][4].

Evaluating Antifungal Potency: A Methodological Overview

To objectively compare the efficacy of antifungal compounds, standardized in vitro susceptibility testing is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established robust protocols for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents. The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27 and EUCAST E.Def 9.3.2)

This protocol outlines the fundamental steps for determining the MIC of antifungal agents against yeasts and molds.

  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then further diluted to achieve the final inoculum concentration.

    • For molds, conidia are harvested and the suspension is adjusted using a hemocytometer to the desired concentration.

  • Preparation of Antifungal Agent Dilutions:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium, buffered with MOPS, in 96-well microtiter plates.

  • Inoculation and Incubation:

    • The prepared fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

    • The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is determined by visual inspection or by using a spectrophotometric reader.

    • For azoles, the MIC is typically defined as the lowest concentration that causes a significant reduction (usually ≥50%) in turbidity compared to the growth control.

    • For amphotericin B and echinocandins, the MIC is the lowest concentration that shows no visible growth.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Isolate Culture B Inoculum Preparation & Standardization A->B D Inoculation of Microtiter Plates B->D C Serial Dilution of Antifungal Agents C->D E Incubation (35°C) D->E F Visual or Spectrophotometric Reading E->F G MIC Determination F->G

Antifungal susceptibility testing workflow.

Comparative In Vitro Antifungal Activity

The following table summarizes the available MIC data for representative fluorinated quinoline analogs compared to standard antifungal agents against key pathogenic fungi. It is important to note that this data is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound/DrugCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)
Fluorinated Quinoline Analogs
Halogenated Quinoline Analog 1[5]0.1-0.05 - 0.78
Halogenated Quinoline Analog 2[5]0.1-0.05 - 0.78
Nitroxoline[1]0.25 - 2--
Quinoline-Thiazole Derivative 5e[6]-Potent Activity-
Spiro[pyrrolidine-2,3'-quinoline]-2'-one 4d[7]Stronger than FluconazoleSimilar to FluconazoleSimilar to Fluconazole
Existing Antifungal Agents
Fluconazole0.25 - >64[3][8]-0.5 - 64
Amphotericin B0.03 - 1.0[3][8]0.5 - 20.03 - 0.25
Caspofungin0.015 - 1.0[3][8]0.125 - >16-
Voriconazole-0.25 - 1-

Note: A dash (-) indicates that data was not available in the reviewed sources.

Mechanisms of Action: A Tale of Different Targets

The efficacy of an antifungal agent is intrinsically linked to its molecular mechanism of action. Existing antifungals exploit different vulnerabilities in the fungal cell. Fluorinated quinolines appear to have distinct mechanisms that may circumvent existing resistance pathways.

Existing Antifungal Agents
  • Azoles (e.g., Fluconazole): This class of drugs inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and ultimately inhibits fungal growth.

  • Polyenes (e.g., Amphotericin B): Amphotericin B directly binds to ergosterol in the fungal cell membrane, forming pores that disrupt membrane integrity. This leads to leakage of essential intracellular components and cell death.

  • Echinocandins (e.g., Caspofungin): Echinocandins target the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall. Inhibition of its synthesis weakens the cell wall, leading to osmotic instability and cell lysis[9].

Existing_Antifungals_MoA cluster_cell Fungal Cell CellWall Cell Wall (β-(1,3)-D-glucan) CellMembrane Cell Membrane (Ergosterol) ErgosterolSynth Ergosterol Biosynthesis ErgosterolSynth->CellMembrane Azoles Azoles (Fluconazole) Azoles->ErgosterolSynth Inhibit Polyenes Polyenes (Amphotericin B) Polyenes->CellMembrane Bind & Disrupt Echinocandins Echinocandins (Caspofungin) Echinocandins->CellWall Inhibit Synthesis

Mechanisms of action of existing antifungal agents.

Fluorinated Quinoline Analogs

The precise molecular targets of many fluorinated quinoline analogs are still under investigation, but several mechanisms have been proposed:

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives have been shown to cause changes in the permeability of the fungal cell membrane, leading to the leakage of intracellular contents[1][10].

  • Inhibition of Chitin Synthase: Certain spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been identified as non-competitive inhibitors of chitin synthase, an enzyme essential for the synthesis of chitin, another critical component of the fungal cell wall[7].

  • Intracellular Action: Studies with halogenated quinolines suggest that they penetrate fungal cells to exert their antifungal effects through an intracellular mode of action[5][11].

Quinoline_MoA cluster_cell Fungal Cell CellWall Cell Wall (Chitin) CellMembrane Cell Membrane Intracellular Intracellular Targets Quinolines Fluorinated Quinoline Analogs Quinolines->CellWall Inhibit Synthesis Quinolines->CellMembrane Disrupt Quinolines->Intracellular Penetrate & Act

Proposed mechanisms of action of fluorinated quinoline analogs.

Conclusion and Future Directions

Fluorinated quinoline analogs represent a promising and versatile class of compounds with potent in vitro antifungal activity against a range of pathogenic fungi. Their diverse potential mechanisms of action, which appear to differ from those of existing antifungal agents, make them attractive candidates for further development, particularly in the context of combating drug-resistant fungal infections.

The data presented in this guide, while compiled from various sources, highlights the potential of these compounds. However, there is a clear need for more direct, head-to-head comparative studies that evaluate a broader range of fluorinated quinoline analogs against a comprehensive panel of clinically relevant fungal isolates and standard antifungal drugs under standardized conditions. Such studies will be crucial for identifying the most promising lead compounds and advancing them through the drug development pipeline. Further research into their precise molecular targets and mechanisms of action will also be essential for optimizing their efficacy and overcoming potential resistance.

References

A Comparative Guide to the Anti-proliferative Effects of 6-Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1] Within the vast landscape of quinoline derivatives, those substituted at the 6-position have garnered significant attention in oncology for their potent anti-proliferative properties. This guide provides an in-depth, comparative analysis of the anti-cancer effects of various 6-substituted quinoline derivatives, supported by experimental data and detailed methodologies. We will explore the structure-activity relationships that govern their efficacy and delve into the molecular mechanisms through which they exert their cytotoxic effects.

Comparative Anti-proliferative Activity of 6-Substituted Quinoline Derivatives

The anti-proliferative potency of a compound is a critical determinant of its potential as a therapeutic agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of a cancer cell population by 50%. A lower IC50 value signifies greater potency. The following table summarizes the reported anti-proliferative activities of various 6-substituted quinoline derivatives against a panel of human cancer cell lines.

Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
6-Nitroquinoline 7-Chloro-6-nitroquinoline analogueMultiple Cancer Cell LinesVaries[2]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Various Cancer Cell LinesPotent Activity[2][3]
6-Aminoquinoline 6-Aminoquinoline-Intermediate in synthesis[4]
6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1)T47D (Breast)Induces Apoptosis[5]
6-Methoxyquinoline 6-Methoxy-2-(thiophen-2-yl)quinolineMCF-7 (Breast), H-460 (Lung), SF-268 (CNS)Good Cytotoxicity[6]
6-Haloquinoline 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidK-562 (Leukemia)Potent Activity[7]
Other 6-Substituted 6-(Trifluoromethoxy)quinolin-4-amine-Proposed for investigation[8]
4,6,7-substituted quinoline analogues of cabozantinibLeukemia, CNS, BreastPotent Activity[9]

Expert Analysis of Structure-Activity Relationships (SAR):

The nature of the substituent at the 6-position of the quinoline ring plays a pivotal role in modulating the anti-proliferative activity.[10] While a comprehensive SAR is complex and often cell-line dependent, some general trends can be observed:

  • Electron-withdrawing groups , such as the nitro group (NO2), have been shown to enhance cytotoxic activity. For instance, 7-chloro-6-nitroquinoline derivatives are being explored for their anticancer potential, with related nitroquinolines like nitroxoline demonstrating potent effects.[2][3] The electrophilic nature of the nitro group can contribute to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic pathways.[2]

  • Electron-donating groups , such as the amino (NH2) and methoxy (OCH3) groups, also contribute to anti-cancer activity, though their mechanisms may differ. 6-Aminoquinoline serves as a crucial intermediate in the synthesis of various anti-cancer agents.[4] Methoxy-substituted quinolines have demonstrated significant cytotoxicity against a range of cancer cell lines.[6]

  • Halogenation at various positions, including position 6, can influence the lipophilicity and electronic properties of the molecule, often leading to enhanced anti-proliferative effects.[7]

  • Bulky substituents at the 6-position, as seen in analogues of the multi-kinase inhibitor cabozantinib, can lead to potent and selective inhibition of receptor tyrosine kinases like c-Met, which are crucial for cancer cell proliferation and survival.[9]

Mechanistic Insights: How 6-Substituted Quinolines Inhibit Cancer Cell Proliferation

The anti-proliferative effects of 6-substituted quinoline derivatives are not merely a result of non-specific toxicity but are orchestrated through the modulation of specific cellular signaling pathways that govern cell cycle progression and apoptosis (programmed cell death).

Induction of Apoptosis

A primary mechanism by which many of these compounds exert their effects is the induction of apoptosis. This can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

A novel quinoline derivative, PQ1, has been shown to induce apoptosis in T47D breast cancer cells through the activation of both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (the primary initiator of the intrinsic pathway).[5] This dual activation leads to the cleavage of executioner caspases, such as caspase-3, culminating in the systematic dismantling of the cell.

Apoptosis_Induction_by_Quinolines

Cell Cycle Arrest

In addition to inducing apoptosis, many quinoline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of key cell cycle regulatory proteins. Some quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase.[7]

Cell_Cycle_Arrest

Inhibition of Key Signaling Pathways

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling through pathways such as the PI3K/Akt/mTOR pathway. Some quinoline derivatives have been found to inhibit this critical survival pathway. For example, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine has been shown to induce autophagic and apoptotic cell death in pancreatic cancer cells by inhibiting the Akt/mTOR signaling pathway.[11]

Akt_mTOR_Inhibition

Experimental Methodologies for Evaluating Anti-proliferative Effects

To ensure the scientific integrity and reproducibility of the findings presented, it is essential to adhere to well-established experimental protocols. The following are detailed, step-by-step methodologies for the key assays used to evaluate the anti-proliferative effects of 6-substituted quinoline derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Perform a cell count and assess viability using trypan blue exclusion.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 6-substituted quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17]

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the 6-substituted quinoline derivative at the desired concentration for a specific time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Wash the cells with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (typically around 617 nm).

    • Collect data from at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[18][19][20] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the quinoline derivative as described for the cell cycle analysis.

    • Harvest the cells, including any floating cells in the medium.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use the appropriate excitation and emission filters for FITC (Ex: 488 nm; Em: 525 nm) and PI (Ex: 488 nm; Em: 617 nm).

    • Use unstained, single-stained (Annexin V-FITC only and PI only) controls to set up the compensation and quadrants correctly.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

The 6-substituted quinoline scaffold holds immense promise for the development of novel anti-cancer therapeutics. The nature of the substituent at the 6-position profoundly influences the anti-proliferative activity and the underlying mechanism of action. By systematically evaluating these derivatives using robust experimental methodologies, researchers can gain valuable insights into their therapeutic potential and advance the most promising candidates toward clinical development. This guide provides a framework for the comparative evaluation of these compounds, emphasizing the importance of scientific rigor and a deep understanding of the molecular pathways they target.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-Chloro-6-(trifluoromethyl)quinoline, a halogenated quinoline derivative utilized in advanced chemical synthesis and pharmaceutical research. Due to its chemical structure, this compound must be treated as hazardous waste, necessitating a disposal protocol that prioritizes safety and adherence to environmental regulations.

This document is designed to be a self-validating system, explaining the causality behind each procedural step to ensure a deep understanding of the risks and the rationale for the recommended safety measures.

Hazard Assessment and Profile

Based on these related compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassDescription & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Halogenated organic compounds can be toxic if swallowed, absorbed through the skin, or inhaled.[1][2][3] The trifluoromethyl group can also contribute to toxicity.
Skin Corrosion / Irritation Many chlorinated quinolines are classified as skin irritants, causing redness, itching, and inflammation upon direct contact.[4]
Serious Eye Damage / Irritation Direct contact with the eyes is likely to cause serious irritation and potential damage.[2][4]
Environmental Hazard Quinoline and its derivatives are known to be toxic to aquatic life.[3] Improper disposal can lead to long-term environmental contamination.

Thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural step but a critical barrier to prevent chemical exposure.

Protection TypeSpecific EquipmentStandard
Eye and Face Chemical splash goggles and a face shield.Conforming to EN166 (EU) or NIOSH (US) approved standards.[4]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Must be inspected prior to use and disposed of properly after.[5]
Body Laboratory coat, and if handling large quantities or there is a risk of splashing, a chemically resistant apron or coveralls.---
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges is required.---

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash.[6][7] It must be managed as hazardous waste from the point of generation to its final disposal.

Step 1: Waste Segregation and Collection

The principle of waste segregation is to prevent dangerous reactions between incompatible chemicals.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound" . Include the date of initial waste accumulation.

  • Solid vs. Liquid Waste:

    • Solid Waste: Carefully place any solid this compound and contaminated disposable items (e.g., weighing paper, gloves, pipette tips) directly into the labeled solid hazardous waste container. Avoid creating dust.[1]

    • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

Step 2: Container Management and Storage

Proper storage is crucial to ensure safety within the laboratory while awaiting pickup.

  • Container Sealing: Keep the hazardous waste container securely sealed at all times, except when adding waste.

  • Storage Location: Store the container in a designated, well-ventilated hazardous waste storage area, such as a secondary containment bin within a ventilated cabinet. This area should be away from heat sources and incompatible materials like strong oxidizing agents.[3]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Step 3: Arranging for Final Disposal

The final disposal must be handled by professionals to ensure regulatory compliance and environmental safety.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Ensure all required paperwork is completed accurately for the waste manifest.

  • Regulatory Framework: In the United States, hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] While a specific waste code may not be assigned to this compound, it would likely be classified based on its characteristics or as a halogenated organic compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate: Immediately evacuate the immediate area and alert others.

    • Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase ventilation to the room.

    • Assess: If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.

    • Cleanup (for minor spills): Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Sweep up the absorbed material and place it into the designated hazardous waste container.[4]

    • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect all cleaning materials as hazardous waste.

  • Exposure Response:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Skin: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Consult Hazard Profile (Based on Similar Compounds) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is the waste solid or liquid? C->D E Collect in Labeled SOLID Hazardous Waste Container D->E Solid F Collect in Labeled LIQUID Hazardous Waste Container D->F Liquid G Securely Seal Container E->G F->G H Store in Designated, Ventilated Area G->H I Ensure Secondary Containment H->I J Contact EHS or Licensed Hazardous Waste Contractor I->J K Complete Waste Manifest Documentation J->K L Waste Collected for Approved Disposal (e.g., Incineration) K->L Spill Spill Occurs Spill_Response Follow Spill Response Protocol Spill->Spill_Response Spill_Response->E Contaminated materials

Caption: Disposal workflow for this compound.

Advanced Disposal Considerations: Chemical Degradation

For large quantities of halogenated quinoline waste, chemical degradation prior to disposal may be considered to reduce toxicity. Advanced Oxidation Processes (AOPs), such as the electro-Fenton process, have been shown to be effective in degrading the quinoline structure.[10] These processes typically involve the generation of highly reactive hydroxyl radicals (•OH) that can break down the heterocyclic ring system into smaller, less toxic molecules.[10][11]

It is critical to note that such degradation methods should only be attempted by trained personnel in a controlled laboratory setting equipped for such reactions. The feasibility and safety of these methods for this compound specifically would require further research and development. For standard laboratory-scale waste, direct disposal via a licensed contractor remains the most appropriate and safest method.

References

Navigating the Synthesis Landscape: A Practical Guide to Handling 2-Chloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the quinoline scaffold is a familiar and powerful tool. Its versatility, however, often comes with handling considerations that are paramount to laboratory safety and experimental integrity. This guide provides essential, field-tested information for the safe and effective use of 2-Chloro-6-(trifluoromethyl)quinoline, moving beyond a simple checklist to instill a deep understanding of why these procedures are critical.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound (CAS RN: 78060-56-7) is a solid, light-red to brown substance.[1] A thorough risk assessment is the foundation of safe handling. Based on the Globally Harmonized System (GHS), this compound presents the following hazards:

Hazard StatementGHS ClassificationSignal WordPictogram
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Warning
H315: Causes skin irritationSkin irritation (Category 2)Warning
H320: Causes eye irritationEye irritation (Category 2B)Warning
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritationWarning

Source: Sigma-Aldrich[1]

The trifluoromethyl group and the chlorine atom impart specific reactivity and toxicological profiles. The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

OperationRequired PPERationale
Weighing and Aliquoting - Nitrile or Neoprene Gloves (double-gloving recommended)- Safety Goggles- Lab Coat- N95 RespiratorThe fine, solid nature of the compound increases the risk of airborne particulates. An N95 respirator is crucial to prevent respiratory irritation. Double-gloving provides an extra layer of protection against potential tears and contamination.
In-Solution Handling (e.g., reaction setup, workup) - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab CoatWhile the risk of inhalation is lower with the compound in solution, the potential for splashes necessitates the use of chemical splash goggles over safety glasses.
Large-Scale Operations (>10g) - Butyl Rubber Gloves- Face Shield and Goggles- Chemical-Resistant Apron over Lab Coat- Half-mask respirator with organic vapor/acid gas cartridgesFor larger quantities, the potential for exposure increases significantly. Butyl rubber gloves offer superior resistance to a broader range of chemicals.[2] A face shield provides an additional layer of protection for the entire face, and a respirator with appropriate cartridges is necessary to protect against higher concentrations of potential vapors.

A Note on Glove Selection: While nitrile gloves are suitable for many laboratory applications, halogenated and aromatic hydrocarbons can degrade them.[3][4] For prolonged handling or in situations with a higher risk of splash, neoprene or butyl rubber gloves are recommended.[2] Always inspect gloves for any signs of degradation or perforation before use.[3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.

prep Preparation - Verify fume hood function - Assemble all necessary equipment - Don appropriate PPE weigh Weighing - Perform in a chemical fume hood - Use a draft shield - Gently handle to avoid creating dust prep->weigh Proceed to handling dissolve Dissolution - Add solid to solvent slowly - Keep container closed when not adding material weigh->dissolve Transfer to solvent reaction Reaction & Workup - Conduct all steps in a fume hood - Use secondary containment for all vessels dissolve->reaction Initiate reaction cleanup Spill & Waste Management - Have spill kit readily available - Segregate waste streams reaction->cleanup Post-reaction storage Storage - Tightly sealed container - Store in a cool, dry, well-ventilated area - Segregate from incompatible materials cleanup->storage Final step

Caption: Workflow for handling this compound.

Engineering Controls: The Chemical Fume Hood

All manipulations of solid this compound, and any reactions involving it, must be performed in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particles and vapors.[5] Never store chemicals in the fume hood, as this can impede airflow and compromise its effectiveness.[5]

Storage Plan: Ensuring Stability and Safety

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Container: Keep the compound in a tightly sealed, clearly labeled container.[1][6] The label should include the chemical name, hazard pictograms, and the date received and opened.[1]

  • Location: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][6] Storage temperatures of 2-8°C are recommended.[1]

  • Segregation: It is crucial to segregate this compound from incompatible materials. Store it away from strong oxidizing agents, strong acids, and bases.[1] Keep chlorinated waste separate from non-chlorinated solvent waste.[7]

Emergency Procedures: Be Prepared

Spills

For minor spills of solid this compound:

  • Alert others in the immediate area.

  • Evacuate non-essential personnel.

  • Don appropriate PPE, including a respirator.

  • Cover the spill with an inert absorbent material like vermiculite or sand. Do not dry sweep, as this will create dust.[8][9]

  • Gently scoop the material into a labeled, sealable container for hazardous waste.

  • Clean the spill area with a wet paper towel, and place the towel in the waste container.[8]

  • Decontaminate any tools used in the cleanup.

For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[10]

Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 20 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and compatible container. The label must read "HAZARDOUS WASTE" and list all chemical constituents with their approximate percentages.[14]

  • Segregation: Keep chlorinated waste streams separate from non-chlorinated waste.[7][15] Do not mix incompatible waste materials.[9]

  • Storage: Store waste containers in a designated satellite accumulation area, with secondary containment to prevent spills.

  • Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service.[16] Never dispose of this chemical down the drain.[16]

By integrating these safety and logistical protocols into your daily laboratory practice, you can confidently and responsibly advance your research while ensuring a safe environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.